Product packaging for 3-Iodo-1H-pyrazole(Cat. No.:CAS No. 1007351-17-8)

3-Iodo-1H-pyrazole

Cat. No.: B3416971
CAS No.: 1007351-17-8
M. Wt: 193.97 g/mol
InChI Key: RUKDVLFJSMVBLV-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazole is a useful research compound. Its molecular formula is C3H3IN2 and its molecular weight is 193.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.93410 g/mol and the complexity rating of the compound is 48.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3IN2 B3416971 3-Iodo-1H-pyrazole CAS No. 1007351-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrazole
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InChI

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDVLFJSMVBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963354
Record name 3-Iodo-1H-pyrazole
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4522-35-4, 1007351-17-8
Record name 3-Iodo-1H-pyrazole
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Record name 3-Iodo-1H-pyrazole
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Record name 5-Iodo-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-1H-pyrazole: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodo-1H-pyrazole

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its pyrazole core is a privileged scaffold found in numerous biologically active molecules and approved drugs.[2][3][4] The presence of an iodine atom at the 3-position provides a crucial synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.[5][6] This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, providing researchers with the technical insights necessary to effectively utilize this valuable building block.

Physicochemical Properties: A Foundation for Application

This compound is a white to off-white or yellow crystalline solid at room temperature.[1][7] Understanding its core physical and chemical properties is paramount for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 4522-35-4[1][8][9]
Molecular Formula C₃H₃IN₂[1][8][9]
Molecular Weight 193.97 g/mol [1][9][10]
Melting Point 66-75 °C[1][7][11]
Boiling Point 291.9 °C at 760 mmHg[11]
Appearance White to off-white/yellow crystalline solid[1][7]
Solubility Insoluble in water[12]
Storage Store at 0-8 °C[1]

Synthesis and Regioselectivity: Accessing the Core Scaffold

The synthesis of this compound, and iodinated pyrazoles in general, can be achieved through various methods, with the choice often dictated by the desired regioselectivity and the nature of substituents on the pyrazole ring.[5] Electrophilic iodination is a common strategy, where an electrophilic iodine species attacks the electron-rich pyrazole ring.[5]

Several iodinating systems have been effectively employed:

  • Iodine monochloride (ICl): This reagent is effective for the C4-iodination of 1-acyl-3,5-disubstituted pyrazoles, often in the presence of a base like lithium carbonate to neutralize the HCl byproduct.[5]

  • Molecular Iodine/Hydrogen Peroxide (I₂/H₂O₂): This environmentally friendly method uses water as a solvent and is a greener alternative for the C4-iodination of pyrazoles.[5][13]

  • N-Iodosuccinimide (NIS): A versatile and widely used reagent for the iodination of pyrazoles.[14]

  • Butyllithium and Iodine: This method allows for specific iodination at the C5 position through a lithiation-iodination sequence.[5]

  • Ceric Ammonium Nitrate (CAN)-mediated Iodination: This system directs iodination to the C4 position with high regioselectivity.[15][16]

A general, environmentally conscious protocol for the 4-iodination of a pyrazole derivative is detailed below.

Experimental Protocol: Green Iodination of Pyrazole using I₂/H₂O₂[5][13]
  • Suspension: Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Addition of Iodine: Add iodine (0.5 equivalents) to the suspension.

  • Addition of Hydrogen Peroxide: Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

  • Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary significantly depending on the substrate.

  • Work-up: Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodopyrazole.

Reactivity and Synthetic Utility: A Versatile Building Block

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position of the pyrazole ring, making it a cornerstone for constructing complex molecular architectures.[5]

Key applications include:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The pyrazole scaffold is a well-established pharmacophore, and the ability to modify the 3-position allows for fine-tuning of biological activity.[2][4]

  • Agrochemicals: this compound serves as an intermediate in the synthesis of fungicides and herbicides, contributing to enhanced crop protection.[1]

  • Materials Science: It is used in the formulation of advanced materials, including polymers and coatings, to improve durability and environmental resistance.[1]

  • Organic Synthesis: As a versatile building block, it enables the efficient creation of complex molecules.[1] A prominent example is its use in the Sonogashira cross-coupling reaction to form carbon-carbon bonds with terminal alkynes.[6][17]

Workflow: Sonogashira Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Sonogashira cross-coupling reaction involving a protected this compound derivative. The protection of the N-H group is often necessary to prevent side reactions with the transition metal catalyst.[6]

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product IodoPyrazole Protected This compound ReactionVessel Inert Atmosphere Solvent (e.g., THF) Heat (optional) IodoPyrazole->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification FinalProduct 3-Alkynyl-1H-pyrazole Derivative Purification->FinalProduct

Caption: Sonogashira cross-coupling of a protected this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyrazole ring. For a protected derivative like 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole, the aromatic protons typically appear as doublets in the range of δ 6.5-7.9 ppm.[6]

    • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and serious eye irritation.[9][18][19] It may also cause respiratory irritation.[18][19]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[18][19]

    • Use only in a well-ventilated area or under a chemical fume hood.[18][20]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[18][19]

    • Wash hands thoroughly after handling.[18][19]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[19][20] It should be stored away from incompatible materials such as strong oxidizing and reducing agents.[20]

Conclusion

This compound stands as a pivotal building block in modern organic synthesis. Its unique combination of a biologically relevant pyrazole core and a synthetically versatile iodine substituent makes it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its fundamental properties, synthetic accessibility, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules with tailored functions.

References

synthesis and discovery of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Strategic Applications of 3-Iodo-1H-pyrazole

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic importance stems from the unique reactivity of the carbon-iodine bond, which serves as a versatile handle for constructing complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive exploration of the synthesis, characterization, and application of this compound, tailored for researchers, chemists, and drug development professionals. We delve into established and novel synthetic methodologies, providing a comparative analysis to inform strategic decisions in experimental design. Detailed, field-tested protocols are presented alongside a discussion of the causality behind procedural choices, ensuring both theoretical understanding and practical applicability. By grounding our discussion in authoritative sources and highlighting its role in the synthesis of bioactive compounds, this document serves as a definitive resource for leveraging this compound in advanced chemical synthesis.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents across a wide range of diseases.[1][2][3] Its prevalence is due to the unique electronic properties of the 1,2-diazole ring system, which can engage in various non-covalent interactions with biological targets like proteins and enzymes. From anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology such as ruxolitinib, the pyrazole motif is a testament to nature's efficiency and a source of inspiration for medicinal chemists.[2]

Halogenated pyrazoles, particularly iodinated derivatives, elevate this utility by introducing a reactive center for synthetic diversification.[4] The carbon-iodine (C-I) bond is particularly adept for use in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5][6][7] These transformations are cornerstones of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Consequently, iodo-pyrazoles like this compound are not merely intermediates; they are strategic linchpins in the assembly of complex, biologically active molecules and advanced organic materials.[8][9]

This guide provides a detailed overview of the primary synthetic pathways to this compound, evaluates their respective strengths and weaknesses, and illustrates its application in synthetic campaigns.

Strategic Pathways to this compound Synthesis

The synthesis of this compound requires careful regiochemical control. While the pyrazole ring can be iodinated at multiple positions (C3, C4, C5), direct electrophilic iodination of the parent 1H-pyrazole overwhelmingly favors substitution at the electron-rich C4 position.[7][10] Therefore, accessing the 3-iodo isomer necessitates more nuanced synthetic strategies.

Below is a comparative overview of the most effective methods.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Target Molecule 3-Aminopyrazole 3-Aminopyrazole Sandmeyer Reaction Sandmeyer Reaction 3-Aminopyrazole->Sandmeyer Reaction N-Protected Pyrazole N-Protected Pyrazole Deprotonation/Iodination Deprotonation/Iodination N-Protected Pyrazole->Deprotonation/Iodination Pyrazole Derivatives Pyrazole Derivatives Nitrogen Triiodide Method Nitrogen Triiodide Method Pyrazole Derivatives->Nitrogen Triiodide Method This compound This compound Sandmeyer Reaction->this compound Deprotonation/Iodination->this compound Nitrogen Triiodide Method->this compound caption Overview of Synthetic Strategies

Caption: High-level overview of synthetic routes to this compound.

Method A: The Sandmeyer Reaction from 3-Aminopyrazole

The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents onto an aromatic or heteroaromatic ring via a diazonium salt intermediate. This approach offers excellent regiochemical control, as the position of the iodo group is predetermined by the location of the amine on the starting material.

Causality and Mechanism: The reaction proceeds in two main stages. First, the primary amino group of 3-aminopyrazole is treated with a nitrosating agent (typically nitrous acid, generated in situ from sodium nitrite and a strong acid) at low temperatures to form a pyrazolediazonium salt. This intermediate is generally unstable and is used immediately. In the second stage, the diazonium group is displaced by an iodide ion (from KI or NaI). The N₂ molecule is an excellent leaving group, driving the reaction to completion.

G A 3-Aminopyrazole B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Pyrazole-3-diazonium Salt [Intermediate] B->C D Iodide Displacement (KI) C->D E This compound D->E caption Sandmeyer Reaction Workflow

Caption: Stepwise workflow of the Sandmeyer reaction for 3-iodopyrazole synthesis.

Advantages:

  • High Regioselectivity: The iodo group is introduced exclusively at the C3 position.

  • Reliability: It is a well-established and predictable transformation.

Limitations:

  • Precursor Availability: Relies on the availability of 3-aminopyrazole, which itself requires a separate synthesis, often from β-ketonitriles.[11]

  • Diazonium Salt Instability: Diazonium salts can be thermally sensitive and potentially explosive if isolated. In situ use is mandatory for safety.

Method B: N-Protected Pyrazole Deprotonation and Iodination

This strategy involves the regioselective deprotonation of an N-protected pyrazole using a strong base, followed by quenching the resulting anion with an iodine source. The choice of protecting group is critical for directing the deprotonation and for ensuring stability during the reaction.

Causality and Mechanism: The acidity of the C-H bonds on the pyrazole ring is influenced by the nitrogen atoms and any substituents. While C5 is often the most acidic proton, strategic use of N-protecting groups can influence the regioselectivity of lithiation. An N-protecting group like ethoxyethyl (EtOEt) or Boc is first installed.[8][12][13] The protected pyrazole is then treated with a strong base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to generate a lithiated intermediate. This pyrazolide anion is then quenched with molecular iodine (I₂) to form the C-I bond. The protecting group is subsequently removed under mild acidic conditions.

Advantages:

  • Avoids Diazonium Salts: Circumvents the need for potentially hazardous diazonium intermediates.

  • Good Yields: Can provide the desired product in high yields.

Limitations:

  • Regioselectivity Challenges: Deprotonation can sometimes occur at the C5 position, leading to a mixture of isomers.[6] Careful optimization of the protecting group, base, and reaction conditions is crucial.

  • Strictly Anhydrous/Inert Conditions: Requires the use of strong organometallic bases, necessitating anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).

  • Multiple Steps: Involves additional protection and deprotection steps, increasing the overall step count.

Method C: Novel Iodination with In Situ Nitrogen Triiodide

Recent advancements have focused on developing greener and safer iodination methods. A novel approach utilizes nitrogen triiodide (NI₃) formed in situ from ammonia and iodine.[4] While NI₃ is a notoriously sensitive contact explosive when dry, its in situ generation and use in solution provides a safe and effective means of iodinating various organic molecules, including pyrazole derivatives.[4]

Causality and Mechanism: Molecular iodine is reacted with aqueous ammonia to generate nitrogen triiodide within the reaction mixture. This species then acts as the electrophilic iodinating agent. The reaction is presented as a green and convenient method that avoids harsh reagents or conditions.

Advantages:

  • Green Chemistry: Utilizes simple, inexpensive reagents and can be performed under mild conditions.[4]

  • Safety: The in situ formation and consumption of NI₃ avoids the isolation of the hazardous solid.

  • High Potential: Represents a modern and viable alternative to traditional methods.[4]

Limitations:

  • Method Development: As a newer method, it may require more optimization for specific substrates compared to well-established reactions.

  • Regioselectivity: The regioselectivity for unsubstituted pyrazole needs to be carefully evaluated, as it may be influenced by the specific pyrazole derivative used.

Comparative Summary of Synthetic Routes

FeatureMethod A: Sandmeyer ReactionMethod B: Deprotonation/IodinationMethod C: Nitrogen Triiodide
Starting Material 3-AminopyrazoleN-Protected PyrazolePyrazole Derivative
Key Reagents NaNO₂, HCl, KIn-BuLi, I₂, Acid (for deprotection)I₂, NH₃ (aq)
Regioselectivity Excellent (C3 only)Variable (C3 vs. C5), depends on substrateSubstrate-dependent, requires evaluation
Typical Yield Good to ExcellentGood to ExcellentReported as good
Key Advantage Unambiguous regiochemical outcomeAvoids diazonium saltsGreen, safe, and inexpensive reagents[4]
Key Limitation Unstable diazonium intermediateRequires inert/anhydrous conditions; multi-stepNewer method, may require optimization

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform a thorough safety assessment before conducting any new experiment.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

(This protocol is a generalized procedure based on established Sandmeyer principles and should be adapted and optimized.)

Materials:

  • 3-Aminopyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminopyrazole (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine (the dark color should fade).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis of N-Ethoxyethyl (EtOEt) Protected this compound

(Adapted from the synthesis of related N-protected iodopyrazoles.)[8][12]

Materials:

  • This compound (as starting material for protection, or pyrazole for a full sequence)

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA), catalytic amount

  • Dichloromethane (CH₂)

  • Anhydrous conditions

Procedure:

  • Protection: Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Cool the mixture and add ethyl vinyl ether (1.5 eq) portionwise, maintaining a controlled temperature (e.g., 28-33 °C).[8]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.[12]

Characterization

The identity and purity of synthesized this compound must be confirmed through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazole ring protons. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom. A typical spectrum for an N-unprotected 3-iodopyrazole would show two doublets in the aromatic region. For example, for tert-Butyl this compound-1-carboxylate, signals are observed at δ 6.76 (d, J 2.8 Hz, 1H) and 8.16 (d, J 2.8 Hz, 1H).[12]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The C3 carbon directly attached to the iodine will have a characteristic chemical shift, typically at lower field (e.g., ~104.6 ppm for the Boc-protected version), due to the heavy atom effect.[12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern. The molecular weight is 193.97 g/mol .[14]

Applications in Cross-Coupling Reactions

This compound is a premier substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C3 position. This capability is fundamental to building molecular complexity in drug discovery programs.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A This compound C Pd Catalyst, Base A->C F Pd/Cu Catalysts, Base A->F B Aryl/Heteroaryl Boronic Acid R-B(OH)₂ B->C D 3-Aryl-1H-pyrazole C->D C-C Bond Formation E Terminal Alkyne R-C≡C-H E->F G 3-Alkynyl-1H-pyrazole F->G C-C Bond Formation caption Utility of this compound in Cross-Coupling

References

3-Iodo-1H-pyrazole chemical structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-1H-pyrazole: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, a field-proven "green" synthetic protocol, and detailed spectroscopic characterization. The narrative emphasizes the causality behind experimental choices, offering insights grounded in established chemical principles to ensure both accuracy and reproducibility. By consolidating detailed protocols, characterization data, and workflow visualizations, this guide serves as an authoritative resource for the effective utilization of this compound in complex molecular design and synthesis.

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The strategic introduction of a halogen, particularly iodine, onto the pyrazole ring transforms it into a highly versatile synthetic intermediate.

The carbon-iodine bond in this compound is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. This makes it an invaluable precursor for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] These reactions are fundamental to the construction of complex molecular architectures required for novel therapeutic agents, advanced agrochemicals, and materials science applications.[3][4] This guide provides the foundational knowledge required to synthesize, verify, and handle this important compound.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an iodine atom substituted at the C3 position. The tautomeric nature of the N-H proton means it can exist on either nitrogen, though it is typically drawn on N1 for convention.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 4522-35-4[5][6][7]
Molecular Formula C₃H₃IN₂[7][8]
Molecular Weight 193.97 g/mol [8]
Appearance White to yellow powder or crystal[5]
Melting Point 74-75 °C[5]
Boiling Point 291.9 ± 13.0 °C (Predicted)[5]
Density 2.335 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility Insoluble[5][9]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[5]
Sensitivity Light Sensitive[5]

Synthesis of this compound: A Green Chemistry Approach

Mechanistic Rationale

The synthesis of halogenated pyrazoles is typically achieved via electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The protocol detailed below employs a modern, environmentally benign approach using molecular iodine (I₂) as the iodine source and hydrogen peroxide (H₂O₂) as a mild oxidant in water.[10]

The key to this reaction is the in-situ generation of a more potent electrophilic iodine species. Hydrogen peroxide oxidizes the I₂ molecule, polarizing the I-I bond and creating a more electrophilic "I+" equivalent, which is then readily attacked by the pyrazole ring. Water serves as a safe and sustainable solvent, and the only theoretical byproduct is water, aligning with the principles of green chemistry.[10]

Synthesis Workflow Diagram

SynthesisWorkflow start 1. Reagent Suspension - 1H-Pyrazole - Water (Solvent) - Iodine (I₂) h2o2 2. Oxidation - Add H₂O₂ (30% aq.) dropwise - Stir at Room Temperature start->h2o2 monitor 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) h2o2->monitor quench 4. Workup: Quenching - Add aq. Na₂S₂O₃ to remove excess I₂ monitor->quench extract 5. Extraction - Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry 6. Drying & Concentration - Dry organic layer (Na₂SO₄) - Concentrate in vacuo extract->dry purify 7. Purification - Column Chromatography (Silica Gel) dry->purify product Final Product This compound purify->product

Caption: Experimental workflow for the green synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established green iodination methodologies.[10]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (1.0 equivalent) in deionized water. Add molecular iodine (I₂, 0.5-1.0 equivalents) to the suspension.

    • Expertise Note: Using only 0.5 equivalents of I₂ is possible because H₂O₂ re-oxidizes the iodide byproduct back to an active iodinating species. However, starting with a higher initial I₂ concentration can improve reaction rates.

  • Reaction Initiation: To the stirred suspension, add 30% aqueous hydrogen peroxide (0.6-1.2 equivalents) dropwise over 10-15 minutes. The reaction is mildly exothermic; maintain the temperature near ambient conditions.

    • Trustworthiness Note: Slow, dropwise addition of H₂O₂ is critical to control the reaction rate and prevent potential side reactions or excessive heat generation.

  • Monitoring: Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting pyrazole spot is consumed. Reaction times can vary depending on the scale and substrate.

  • Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue adding until the characteristic brown color of I₂ disappears, indicating all excess iodine has been reduced to colorless iodide (I⁻).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of water).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound as a crystalline solid.

Spectroscopic Characterization and Data

Verifying the identity and purity of the synthesized this compound is paramount. The following section details the expected outcomes from standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

In a deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum provides unambiguous structural information.

  • N-H Proton: A broad singlet is expected for the N-H proton, typically appearing far downfield (>10 ppm). Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding and chemical exchange.

  • Ring Protons (H4 and H5): The two aromatic protons on the pyrazole ring will appear as two distinct signals. They will be coupled to each other, resulting in a pair of doublets (AX spin system).

    • The proton at the C5 position is adjacent to two nitrogen atoms and is typically shifted further downfield compared to the proton at C4.

    • The proton at the C4 position is adjacent to the carbon bearing the iodine atom.

    • A small coupling constant (J ≈ 2-3 Hz) is characteristic of four-bond coupling across the pyrazole ring.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three carbon atoms of the pyrazole ring.

  • C3 (Iodo-substituted): This carbon is directly attached to the highly electronegative iodine atom. Due to the "heavy atom effect," its signal will be shifted significantly upfield compared to the corresponding carbon in 1H-pyrazole. This is a key diagnostic peak.

  • C4 and C5: These two carbons will have distinct chemical shifts, typically in the aromatic region (100-140 ppm).

IR (Infrared) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups and confirming the presence of hydrogen bonding.

  • N-H Stretch: A very broad and strong absorption band is expected in the range of 2600-3200 cm⁻¹. This broadness is a classic indicator of extensive intermolecular N-H···N hydrogen bonding in the solid state.[11]

  • C-H Stretch (Aromatic): Sharp peaks typically appear just above 3100 cm⁻¹.

  • C=N and C=C Stretches: Strong absorptions in the 1400-1600 cm⁻¹ region correspond to the ring stretching vibrations.

  • C-I Stretch: A weak absorption is expected in the far-infrared region, typically below 600 cm⁻¹.

MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at an m/z corresponding to the molecular weight of C₃H₃IN₂ (approx. 194).

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no complex isotopic pattern will be observed from the iodine atom itself.

  • Fragmentation: A characteristic and often dominant fragmentation pathway is the loss of the iodine atom, resulting in a significant peak at [M-127]⁺, corresponding to the pyrazole radical cation (m/z ≈ 67).

Summary of Characterization Data
TechniqueFeatureExpected ObservationSource(s)
¹H NMR Ring Protons (H4, H5)Two doublets, J ≈ 2-3 Hz. (e.g., in a derivative, δ 6.76 and 8.16 ppm)[1]
N-H ProtonBroad singlet, >10 ppm (variable)[11]
¹³C NMR C3-ISignal significantly shifted upfield due to heavy atom effect.
C4, C5Two distinct signals in the aromatic region.[1]
IR N-H StretchVery broad, strong absorption from ~2600-3200 cm⁻¹ due to H-bonding.[11]
C=N, C=C Stretches1400-1600 cm⁻¹
MS (EI) Molecular Ion Peak [M]⁺m/z ≈ 194[1]
Major Fragment[M-I]⁺, m/z ≈ 67

Handling, Storage, and Safety

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound is light-sensitive and should be stored in a tightly sealed, amber-colored vial or a container protected from light.[5] Store in a cool, dry place to prevent degradation.

  • Safety: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Outlook

This compound is a cornerstone intermediate for synthetic chemists engaged in drug discovery and materials science. Its value lies in the strategic placement of the iodo group, which unlocks a vast chemical space through reliable and high-yielding cross-coupling reactions. This guide has provided a robust framework for its synthesis via a green, accessible protocol, alongside a detailed multi-technique approach to its structural verification. By understanding the principles behind its synthesis and the nuances of its characterization, researchers can confidently and efficiently employ this versatile building block in the creation of novel and complex molecules.

References

Introduction: The Strategic Importance of 3-Iodo-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Iodo-1H-Pyrazole Derivatives

This compound derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their utility stems from the pyrazole core, a scaffold found in numerous biologically active molecules, and the strategically placed iodine atom.[1][2] This iodine is not merely a structural component; it is a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) for the construction of more complex molecular architectures.[1][2][3] Consequently, the unambiguous structural characterization of these intermediates is a critical step in the drug development and materials design pipeline.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques for the analysis of this compound derivatives. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into data interpretation and experimental design.

Workflow for Structural Elucidation

The complete characterization of a novel this compound derivative is a multi-faceted process. It relies on the synergistic integration of data from several analytical techniques. The typical workflow ensures that each piece of spectral data corroborates the others, leading to an unambiguous structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Synthesis Synthesized Compound Purification Purified Analyte Synthesis->Purification e.g., Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS Molecular Weight IR IR Spectroscopy (Functional Groups) Purification->IR Functional Groups XRay X-ray Crystallography (If single crystal) Purification->XRay Absolute Structure Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure XRay->Structure

Caption: Integrated workflow for the structural analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for these compounds. It provides detailed information about the carbon-hydrogen framework. For clarity, the standard numbering of the pyrazole ring is used.

Caption: Standard numbering for the this compound scaffold.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons and their connectivity.

  • N-H Proton: In N-unsubstituted pyrazoles, the N1-H proton is often observed as a very broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.[4][5]

  • Pyrazole Ring Protons (H4 and H5):

    • The protons on the pyrazole ring typically appear as doublets due to coupling with each other.

    • H5: This proton, adjacent to two nitrogen atoms, is generally found further downfield compared to H4.

    • H4: This proton is typically observed more upfield. In a simple this compound, it appears as a doublet coupled to H5.

  • Substituent Effects: Electron-withdrawing groups on the ring will shift adjacent protons downfield, while electron-donating groups will cause an upfield shift. This predictable behavior is crucial for confirming regiochemistry. For instance, a nitro group at C4 would significantly shift the H5 proton downfield.[1]

¹³C NMR Spectroscopy

The carbon spectrum reveals the number of unique carbon environments.

  • C3 (Iodine-bearing carbon): The most distinctive feature is the signal for C3. Due to the "heavy atom effect" of iodine, this carbon signal is significantly shifted upfield and may sometimes be broadened or have a lower intensity. In many derivatives, its chemical shift is found in the range of 85-95 ppm.[1]

  • C4 and C5: These carbons appear in the typical aromatic/heteroaromatic region (approx. 105-145 ppm). The specific chemical shifts are highly dependent on the other substituents on the ring. For example, in tert-butyl this compound-1-carboxylate, C5 is at ~133.6 ppm and C4 is at ~118.2 ppm.[1]

Data Summary: Typical NMR Shifts

The following table summarizes typical chemical shift ranges observed for the core this compound structure in a common NMR solvent like DMSO-d₆.

NucleusPositionTypical Chemical Shift (δ, ppm)MultiplicityKey Influences
¹HN1-H> 10.0Broad singletSolvent, H-bonding, exchange
¹HH57.8 - 8.3DoubletElectron-withdrawing effect of N1/N2
¹HH46.5 - 6.8DoubletShielded relative to H5
¹³CC385 - 95SingletStrong upfield shift due to iodine's heavy atom effect
¹³CC5130 - 145SingletDeshielded by adjacent nitrogens
¹³CC4105 - 120SingletInfluenced by substituents at C3 and C5

Note: These are approximate ranges. Actual values can vary significantly with substitution.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.[6]

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Integrate proton signals and measure coupling constants (J-values). Assign all proton and carbon signals to the proposed structure, using 2D NMR (COSY, HSQC, HMBC) if necessary for complex derivatives.[7]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the compound and providing evidence of its elemental composition, particularly the presence of iodine.

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) is crucial. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[1] The presence of a single iodine atom (¹²⁷I) will result in a monoisotopic molecular ion peak.

  • Fragmentation Patterns: The C-I bond is relatively weak and often cleaves during ionization. A common fragmentation pathway involves the loss of the iodine radical (•I, mass 127), leading to a significant peak at [M-127]⁺. Other fragmentations will depend on the nature of other substituents on the pyrazole ring. N-alkyl or N-acyl protecting groups can also show characteristic fragmentation patterns.[1]

G parent [M]⁺˙ (e.g., 3-Iodo-1-R-pyrazole) frag1 [M-127]⁺ (Loss of •I) parent->frag1 - •I frag2 Further Fragmentation (Loss of R group, etc.) frag1->frag2

Caption: A common fragmentation pathway for this compound derivatives in mass spectrometry.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature. Scan a mass range appropriate for the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula. Analyze fragmentation patterns to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

  • N-H Stretch: For N-unsubstituted pyrazoles, a key feature is the N-H stretching vibration. In the solid state, extensive hydrogen bonding causes this band to appear broad and at a lower frequency, typically in the 2600-3200 cm⁻¹ region.[8] The exact position is sensitive to the electronic nature of substituents on the ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3100 cm⁻¹.

  • Ring Vibrations: C=C and C=N stretching vibrations within the pyrazole ring appear in the 1400-1600 cm⁻¹ region.

  • C-I Stretch: The C-I stretching vibration occurs at low frequencies (typically <600 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers.

A comparative study of 4-halogenated pyrazoles showed that as the electronegativity of the halogen decreases (F > Cl > Br > I), the N-H stretching frequency also decreases, indicating a change in the acidity and hydrogen bonding environment.[8]

Conclusion: A Self-Validating System

The spectroscopic analysis of this compound derivatives is a self-validating process. The molecular formula from HRMS must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the structural fragments deduced from NMR and MS. When combined, these techniques provide a detailed and reliable picture of the molecular structure, ensuring the scientific integrity of subsequent research and development efforts.

References

Introduction: The Versatility of a Halogenated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-1H-pyrazole: Properties, Synthesis, and Applications

This compound is a pivotal molecular building block in the realms of medicinal chemistry, agrochemical science, and materials research. As a halogenated pyrazole, its structure is deceptively simple, yet it offers a rich platform for synthetic diversification. The presence of the iodine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, while the pyrazole core itself is a well-established pharmacophore found in numerous biologically active compounds. This guide, intended for researchers and development scientists, offers a comprehensive overview of this compound, detailing its fundamental properties, validated synthetic protocols, and key applications, grounded in established scientific literature.

Part 1: Core Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are the foundation of any successful synthetic endeavor. This compound is typically a white to off-white or yellow crystalline solid.[1][2] Its core properties are summarized below.

PropertyValueReference(s)
CAS Number 4522-35-4[1][3][4][5]
Molecular Formula C₃H₃IN₂[1][2][3][4]
Molecular Weight 193.97 g/mol [1][4][5][6]
Appearance White to off-white crystalline solid / Yellow powder[1][2][7]
Melting Point 66 - 75 °C[1][2][3][8]
Boiling Point 291.9 °C at 760 mmHg[8]
Density ~2.3 g/cm³[8]
Solubility Insoluble in water[3][9]
IUPAC Name This compound (or 5-iodo-1H-pyrazole, depending on tautomer)[2][3]
SMILES IC1=CC=NN1[2][3][4]
InChI Key RUKDVLFJSMVBLV-UHFFFAOYSA-N[2][3][4]

Part 2: The Synthetic Chemist's Perspective on Reactivity

The utility of this compound stems from two primary reactive sites: the acidic N-H proton of the pyrazole ring and the C-I bond. Understanding the interplay between these sites is critical for strategic synthesis design.

The C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent participant in transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity. Reactions like Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings are commonly employed to modify this position.

The N-H Bond: The pyrazole ring contains an acidic proton. In the context of cross-coupling reactions, this unprotected N-H group can be problematic. Pyrazoles can act as ligands for transition metals, potentially interfering with or poisoning the catalyst and hindering the desired reaction.[10][11] Therefore, a crucial first step in many synthetic sequences is the protection of the pyrazole nitrogen. This strategic choice ensures that the catalytic cycle of the subsequent cross-coupling reaction proceeds efficiently.

Part 3: Validated Synthetic Protocols

The following protocols are presented as self-validating systems, where the rationale behind each step is explained to ensure reproducibility and understanding.

Protocol 1: N-H Protection with Ethoxyethyl (EtOEt) Ether

The ethoxyethyl (EtOEt) group is an effective protecting group for the pyrazole nitrogen as it is stable under many reaction conditions but can be readily introduced and removed under mild acidic conditions.[12]

Rationale: This procedure utilizes ethyl vinyl ether and a catalytic amount of trifluoroacetic acid (TFA). The reaction is often exothermic, and controlling the addition of the vinyl ether is critical to prevent uncontrolled acceleration, especially on a larger scale.[12] Dichloromethane is a common solvent for this transformation.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Purification A Dissolve this compound in Dichloromethane (CH2Cl2) B Add catalytic Trifluoroacetic Acid (TFA) A->B Establish acidic catalysis C Add Ethyl Vinyl Ether portionwise at 28-33 °C B->C Initiate protection D Stir at room temperature (Monitor by GC-MS) C->D Allow reaction to complete E Quench with NaHCO3 solution D->E Neutralize acid F Extract with CH2Cl2 E->F G Dry organic layer (Na2SO4) F->G H Evaporate solvent G->H I Purify by distillation or column chromatography H->I

Caption: Workflow for N-H protection of this compound.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Begin the portion-wise addition of ethyl vinyl ether (1.1-1.5 equivalents). Monitor the internal temperature, maintaining it between 28-33 °C to control the exothermic reaction.[12]

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by deionized water.

  • Extraction & Drying: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, can be purified by vacuum distillation or column chromatography to yield the final product.[10]

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond, coupling the iodopyrazole with a terminal alkyne. This reaction is fundamental for creating precursors to more complex heterocyclic systems and pharmacologically active molecules.[10][11][13]

Rationale: This protocol uses a dual-catalyst system of a palladium complex (the primary cross-coupling catalyst) and a copper(I) salt (co-catalyst). A base, typically an amine like triethylamine (TEA), is required to act as both a solvent and to neutralize the HI generated during the reaction.

Reaction Scheme Diagram:

G pyrazole N-Protected This compound conditions Pd(PPh3)2Cl2, CuI Base (e.g., TEA) Solvent, Heat alkyne Terminal Alkyne (e.g., Phenylacetylene) plus + product N-Protected 3-Alkynyl-1H-pyrazole conditions->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: To a solution of N-protected this compound (1 equivalent) and the terminal alkyne (e.g., phenylacetylene, 1.2 equivalents) in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: De-gas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired 3-alkynyl-1H-pyrazole product.[10][12]

Part 4: Applications in Research and Development

The synthetic versatility of this compound translates directly to its widespread application in creating high-value molecules.

  • Pharmaceutical Development: The pyrazole scaffold is a privileged structure in drug design. By using this compound as a starting point, chemists can rapidly synthesize libraries of compounds for screening. It is a key intermediate in the development of novel anti-inflammatory and anti-cancer agents.[1]

  • Agrochemicals: In agricultural science, this compound serves as an essential intermediate for producing potent fungicides and herbicides, contributing to enhanced crop protection and productivity.[1]

  • Materials Science: The rigid, aromatic nature of the pyrazole ring makes it a useful component in the design of advanced materials, including specialized polymers and coatings with improved durability.[1]

  • Biochemical Research: Functionalized pyrazoles derived from this starting material are used as molecular probes in studies of enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify new therapeutic targets.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, particularly when the N-H position is strategically protected, allows for predictable and efficient synthetic transformations. The protocols and data presented in this guide underscore its value and provide a solid foundation for researchers aiming to leverage this versatile building block in their synthetic campaigns.

References

The Core Directive: A Technical Guide to the Electrophilic Iodination of 1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Iodinated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] The strategic introduction of an iodine atom onto this heterocyclic core, particularly at the C4 position, dramatically amplifies its synthetic utility. This functionalization provides a versatile launching point for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Sonogashira reactions.[1][2][3] This capability allows medicinal chemists to construct complex molecular architectures, thereby exploring novel chemical spaces in the quest for next-generation therapeutics, including kinase inhibitors and other targeted agents.[1][2] This guide provides an in-depth exploration of the electrophilic iodination of 1H-pyrazole, offering a blend of mechanistic understanding and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The "Why" Behind C4 Regioselectivity

The electrophilic iodination of 1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, an electron-rich heteroaromatic system, acts as the nucleophile, attacking a potent electrophilic iodine species (I⁺). This attack is highly regioselective, occurring preferentially at the C4 position.

This pronounced regioselectivity is a direct consequence of the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms influence the electron density distribution. The N1 nitrogen is pyridine-like, while the N2 nitrogen is pyrrole-like. The C4 position is the most electron-rich and, therefore, the most nucleophilic and susceptible to electrophilic attack.[1][4] The resulting intermediate, an arenium ion (or sigma complex), is stabilized by resonance. The subsequent loss of a proton from the C4 position regenerates the aromaticity of the pyrazole ring, yielding the 4-iodopyrazole product.[4]

For highly basic N-unsubstituted pyrazoles and their alkyl derivatives, the mechanism can proceed via a C-I adduct, which involves the protonation of the N2 nitrogen and the subsequent attack of hypoiodous acid (HOI) at the C4 position.[5]

A Comparative Analysis of Iodinating Reagents

The choice of iodinating agent is a critical parameter that can significantly influence the reaction's efficiency, substrate scope, and environmental impact. Several systems have been developed, each with distinct advantages.

Iodinating SystemKey CharacteristicsAdvantagesDisadvantages
I₂ with an Oxidant Generates the electrophilic iodine species in situ. Common oxidants include H₂O₂, KIO₃, and Ceric Ammonium Nitrate (CAN).[1][6]Cost-effective and readily available reagents. "Green" protocols using H₂O₂ in water have been developed, with water being the only byproduct.[6][7]May require harsher conditions for deactivated pyrazoles. The use of certain oxidants can lead to waste disposal considerations.
N-Iodosuccinimide (NIS) A mild and efficient source of electrophilic iodine.[6] Its electrophilicity is often enhanced by the addition of a strong acid like H₂SO₄ or trifluoroacetic acid (TFA).[5][6][8]High reactivity, even for deactivated pyrazoles.[6][8] Generally provides clean reactions with high yields.Higher cost compared to molecular iodine. The acidic conditions may not be suitable for all substrates.
Iodine Monochloride (ICl) A highly reactive interhalogen compound.Effective for the iodination of various pyrazole derivatives.Can be corrosive and requires careful handling. May lead to side reactions if not used under controlled conditions.
I₂ / HIO₃ An efficient system that proceeds without toxic waste.[5]Ecologically attractive compared to methods using pure halogens.[5]May require a mixture of solvents like acetic acid and carbon tetrachloride.[5]

Field-Proven Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the electrophilic iodination of 1H-pyrazole, representing some of the most robust and widely adopted methods in the field.

Protocol A: "Green" Iodination using Iodine and Hydrogen Peroxide

This environmentally benign protocol is adapted from the procedure described by Kim et al. and is particularly attractive due to its use of water as a solvent and the generation of water as the sole byproduct.[7]

Materials:

  • 1H-Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol B: Iodination of Deactivated Pyrazoles using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is particularly effective for pyrazoles bearing electron-withdrawing groups, where harsher conditions are often required.[6]

Materials:

  • Pyrazole derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Glacial Acetic Acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.

Protocol C: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is a reliable method for the C4-iodination of a variety of pyrazole derivatives, including those with trifluoromethyl substituents.[9][10]

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative (1.0 mmol)

  • Iodine (I₂) (1.3 equivalents)

  • Ceric Ammonium Nitrate (CAN) (1.1 equivalents)

  • Acetonitrile (MeCN)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (1.1 equivalents) and elemental iodine (1.3 equivalents) to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Workflow and Mechanism

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow start Start: Pyrazole Substrate reagents Add Iodinating Agent (e.g., I₂/H₂O₂, NIS, I₂/CAN) and Solvent start->reagents reaction Reaction at Specified Temperature and Time reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Completion purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: 4-Iodopyrazole purification->product

Caption: A generalized experimental workflow for the electrophilic iodination of pyrazoles.

G cluster_mechanism Reaction Mechanism pyrazole { Pyrazole|C4-H} arenium Arenium Ion Intermediate pyrazole->arenium Nucleophilic Attack electrophile I⁺ product { 4-Iodopyrazole|C4-I} arenium->product Deprotonation proton_loss -H⁺

Caption: The electrophilic aromatic substitution mechanism for pyrazole iodination.

Troubleshooting and Side Reactions

Even with robust protocols, challenges can arise. A proactive understanding of potential side reactions is crucial for optimizing outcomes.

  • Over-iodination: Highly activated pyrazole rings, particularly those with electron-donating groups, can undergo further iodination to yield di- or tri-iodinated products.[11] To mitigate this, carefully control the stoichiometry of the iodinating agent and consider using milder reaction conditions (lower temperature, shorter reaction time).[11]

  • Reaction at Other Functional Groups: The iodinating agent can react with other susceptible sites in the molecule, such as triple bonds or other electron-rich aromatic rings.[11] In such cases, the use of protecting groups or a more regioselective iodination method may be necessary.

  • Low Yield: If the yield of the desired 4-iodopyrazole is low, consider the following:

    • Reagent Reactivity: For less reactive pyrazoles, a more potent iodinating system, such as NIS in the presence of a strong acid, may be required.[6]

    • Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can improve conversion for less reactive substrates.[6]

Conclusion: A Versatile Tool for Chemical Innovation

The electrophilic iodination of 1H-pyrazole is a powerful and highly regioselective transformation that provides access to versatile intermediates crucial for the synthesis of complex molecules. This guide has provided a comprehensive overview of the underlying mechanism, a comparative analysis of common iodinating agents, and detailed, actionable protocols. By understanding the principles and practicalities outlined herein, researchers in drug discovery and development can efficiently synthesize novel pyrazole-based compounds, accelerating the journey towards new therapeutic discoveries.

References

A Comprehensive Technical Guide to the Regioselective Synthesis of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of an iodine atom onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile building block for molecular diversification.[1][2] Iodinated pyrazoles are particularly prized as precursors in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, which enable the construction of complex molecular architectures.[1][3][4] This guide provides an in-depth exploration of the primary strategies for the regioselective synthesis of iodinated pyrazoles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Pillar 1: Electrophilic Iodination - The Workhorse of Pyrazole Functionalization

The most common and direct approach to iodinated pyrazoles is through electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring makes it susceptible to attack by an electrophilic iodine species (I⁺).[5] The regioselectivity of this reaction is predominantly governed by the electronic and steric effects of the substituents on the pyrazole ring, with the C4 position being the most nucleophilic and, therefore, the most common site of iodination.[1][5]

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, generated from a suitable source, is attacked by the π-electrons of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the pyrazole ring, yielding the iodinated product.

Electrophilic_Iodination_Mechanism cluster_0 Step 1: Attack of Pyrazole on Electrophilic Iodine cluster_1 Step 2: Deprotonation and Aromatization Pyrazole Pyrazole Ring Intermediate σ-complex (Arenium Ion) Pyrazole->Intermediate slow I+ I⁺ I+->Intermediate Intermediate_2 σ-complex Iodopyrazole Iodinated Pyrazole Intermediate_2->Iodopyrazole fast HB+ HB⁺ Intermediate_2->HB+ Base Base Base->Iodopyrazole

Caption: Generalized mechanism of electrophilic iodination of pyrazoles.

Common Reagents and Methodologies for C4-Iodination

A variety of reagents and conditions have been developed for the C4-iodination of pyrazoles, each with its own advantages. The choice of method often depends on the substrate's reactivity, desired reaction conditions, and green chemistry considerations.

MethodReagentsSolvent(s)TemperatureTypical Yield (%)Notes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed.[2]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.63 - 100%A green and practical method using water as the solvent.[2][6]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.GoodEfficient for a wide range of pyrazoles, including deactivated systems, especially in acidic media.[2][6][7]
Potassium Iodate/Diselenide Catalyst KIO₃, (PhSe)₂Acidic Media-GoodA catalytic method for direct C4-iodination.[2][3]
Iodine/Ceric Ammonium Nitrate (CAN) I₂, CANAcetonitrileRefluxGoodA mild oxidative system suitable for various pyrazoles, including those with trifluoromethyl groups.[3]

Experimental Protocols: C4-Iodination

Protocol 1: "Green" Iodination using Iodine and Hydrogen Peroxide

This environmentally benign protocol utilizes water as the solvent and generates water as the only byproduct.[2][6]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

Procedure:

  • Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Add iodine (0.5 equivalents) to the suspension.

  • Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.[1]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • The product can often be isolated by filtration, washed with water, and dried. If necessary, extract with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if required.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This method is particularly effective for less reactive or electron-deficient pyrazoles.[6][7]

Materials:

  • Pyrazole derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid or Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrazole derivative (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 - 1.5 equivalents) to the solution.

  • Carefully add a catalytic or stoichiometric amount of a strong acid like TFA or concentrated H₂SO₄. The acid enhances the electrophilicity of the iodine source.[5][7]

  • Stir the mixture at room temperature or heat as necessary (e.g., 80 °C for deactivated substrates) until the reaction is complete (monitor by TLC).[6]

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench excess NIS, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pillar 2: Achieving Alternative Regioselectivity - Synthesis of 3- and 5-Iodopyrazoles

While C4-iodination is the most common outcome of electrophilic substitution, specific strategies can be employed to achieve iodination at the C3 or C5 positions.

Synthesis of 5-Iodopyrazoles via Lithiation-Iodination

For certain substituted pyrazoles, particularly 1-aryl-3-trifluoromethyl-1H-pyrazoles, the C5 proton is sufficiently acidic to be removed by a strong base like n-butyllithium (n-BuLi). The resulting lithium pyrazolide can then be trapped with an electrophilic iodine source, such as molecular iodine, to exclusively yield the 5-iodo derivative.[3][8]

C5_Iodination_Workflow Start 1-Aryl-3-CF3-Pyrazole Step1 Deprotonation at C5 (n-BuLi, THF, -78 °C) Start->Step1 Step2 Lithium Pyrazolide Intermediate Step1->Step2 Step3 Trapping with Iodine (I₂, -78 °C to RT) Step2->Step3 Product 5-Iodo-1-aryl-3-CF3-pyrazole Step3->Product Iodocyclization_Mechanism Hydrazone α,β-Alkynic Hydrazone Intermediate Iodonium Intermediate Hydrazone->Intermediate + I₂ Iodine I₂ Cyclized Cyclized Intermediate Intermediate->Cyclized 5-endo-dig cyclization Product 4-Iodopyrazole Cyclized->Product - HI

References

The Core Mechanism of Pyrazole Iodination: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodinated pyrazoles are foundational building blocks in contemporary drug discovery and development, serving as versatile intermediates for constructing complex molecular architectures through cross-coupling reactions.[1][2] Understanding the core mechanisms governing the regioselective iodination of the pyrazole ring is paramount for optimizing synthetic routes and achieving desired molecular targets. This in-depth technical guide provides a comprehensive exploration of the mechanistic principles of pyrazole iodination, focusing on the prevalent electrophilic aromatic substitution pathway. We will dissect the roles of various iodinating agents, analyze the factors dictating regioselectivity, and present field-proven experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expert insights necessary to navigate the intricacies of pyrazole iodination with confidence and precision.

Introduction: The Strategic Importance of Iodinated Pyrazoles

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics.[3] The introduction of an iodine atom onto this heterocyclic system dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[4] This capability allows for the strategic elaboration of the pyrazole core, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide moves beyond a simple recitation of protocols to provide a deep dive into the causality of pyrazole iodination, ensuring a robust understanding of the "why" behind the "how."

The Dominant Mechanism: Electrophilic Aromatic Substitution (SEAr)

The primary pathway for the iodination of pyrazoles is the electrophilic aromatic substitution (SEAr) mechanism.[5] The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile that attacks a potent electrophilic iodine species (often denoted as I⁺).[5] This process is highly regioselective, with the C4 position being the most common site of iodination due to its higher electron density compared to the C3 and C5 positions.[5]

The overall SEAr mechanism can be visualized as a two-step process:

  • Generation of the Electrophile: A suitable iodinating reagent is used to generate a highly reactive electrophilic iodine species.

  • Nucleophilic Attack and Aromatization: The electron-rich pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or σ-complex). Subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[5]

cluster_0 Electrophilic Aromatic Substitution (SEAr) on Pyrazole Pyrazole Pyrazole (Nucleophile) Arenium_Ion Arenium Ion (σ-complex) Pyrazole->Arenium_Ion Nucleophilic Attack Electrophilic_Iodine Electrophilic Iodine (I⁺) Electrophilic_Iodine->Arenium_Ion 4_Iodopyrazole 4-Iodopyrazole (Product) Arenium_Ion->4_Iodopyrazole Deprotonation (-H⁺)

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

Generation of the Electrophilic Iodine Species: A Comparative Analysis of Reagent Systems

The choice of iodinating agent is critical as it dictates the reactivity and, in some cases, the regioselectivity of the reaction. The common principle is the in situ generation of a potent iodine electrophile.

A cost-effective and common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent.[3] I₂ itself is not sufficiently electrophilic to react with the pyrazole ring. The oxidant serves to generate a more potent electrophilic species.

  • Iodine and Hydrogen Peroxide (I₂/H₂O₂): This is considered a "green" method as it uses water as a solvent and produces water as the only byproduct.[6] The hydrogen peroxide oxidizes iodine to a more electrophilic species, likely hypoiodous acid (HOI) or a related entity.

  • Iodine and Ceric Ammonium Nitrate (I₂/CAN): CAN is a powerful single-electron oxidant that facilitates the formation of the electrophilic iodine species. This method is highly efficient for a range of pyrazole derivatives.[7][8]

  • Iodine and Iodic Acid (I₂/HIO₃): This system provides a potent source of electrophilic iodine and is suitable for a wide array of pyrazole substrates.

N-Iodosuccinimide (NIS) is a mild, selective, and easy-to-handle crystalline iodinating agent.[9] Its reactivity can be significantly enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[10][11] The acid protonates the carbonyl oxygen of the succinimide ring, withdrawing electron density and increasing the electrophilicity of the iodine atom.[9] Lewis acids, such as iron(III) or silver(I) salts, can also be used to activate NIS.[12][13]

cluster_1 Activation of N-Iodosuccinimide (NIS) NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS Complex (More Electrophilic Iodine) NIS->Activated_NIS Coordination Acid_Catalyst Acid Catalyst (H⁺ or Lewis Acid) Acid_Catalyst->Activated_NIS

Caption: Activation of NIS by an acid catalyst to enhance its electrophilicity.

Iodine monochloride (ICl) is a highly polarized interhalogen compound that serves as a potent source of electrophilic iodine.[2] Due to the higher electronegativity of chlorine, the iodine atom bears a partial positive charge, making it highly susceptible to nucleophilic attack by the pyrazole ring. Reactions with ICl are often rapid and high-yielding.[2]

Regioselectivity: The Decisive Factor in Pyrazole Iodination

The position at which iodination occurs on the pyrazole ring is of utmost synthetic importance. As previously mentioned, electrophilic iodination overwhelmingly favors the C4 position. However, strategic manipulation of the reaction conditions can lead to iodination at the C5 position.

The Predominance of C4 Iodination

The high electron density at the C4 position of the pyrazole ring makes it the kinetic and thermodynamic product of electrophilic attack.[5] The directing effects of substituents on the nitrogen atoms and at other positions on the ring further influence this selectivity. Electron-donating groups on the pyrazole ring enhance its nucleophilicity and accelerate the rate of iodination, while electron-withdrawing groups have the opposite effect.

Achieving C5 Iodination: A Mechanistic Detour

Direct electrophilic iodination at the C5 position is generally not feasible. To achieve this regioselectivity, a different mechanistic pathway is employed, which involves deprotonation followed by quenching with an electrophilic iodine source.[4]

This method typically involves treating the pyrazole substrate with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[4][7] The strong base selectively abstracts the most acidic proton, which is at the C5 position, generating a highly nucleophilic lithium pyrazolide intermediate. This intermediate is then "trapped" by the addition of molecular iodine (I₂) to furnish the 5-iodopyrazole derivative.[4][7]

cluster_2 Mechanism for C5 Iodination of Pyrazole Pyrazole Pyrazole Lithium_Pyrazolide Lithium Pyrazolide (Anionic Intermediate) Pyrazole->Lithium_Pyrazolide Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithium_Pyrazolide 5_Iodopyrazole 5-Iodopyrazole (Product) Lithium_Pyrazolide->5_Iodopyrazole Quenching Iodine Iodine (I₂) Iodine->5_Iodopyrazole

Caption: Mechanistic pathway for the synthesis of 5-iodopyrazoles.

Comparative Data on Iodination Methods

The selection of an appropriate iodination method depends on factors such as substrate reactivity, desired regioselectivity, cost, and scalability. The following table summarizes typical reaction conditions and outcomes for various methods.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)Regioselectivity
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp1 - 24 hUp to 95%C4
Green Iodination I₂, H₂O₂WaterRoom Temp< 1 - 72 h63 - 100%C4
NIS/Acid NIS, H₂SO₄ or TFAAcetonitrileRoom Temp< 16 hGoodC4
I₂/CAN I₂, CANAcetonitrileRefluxOvernightGoodC4
Deprotonation/Quench n-BuLi, I₂THF-78 °C to RT-65 - 89%C5

Data compiled from multiple sources.[2][6][8]

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of iodinated pyrazoles.

Protocol 1: Green Iodination for C4-Iodopyrazole Synthesis[3]

This protocol is adapted from an environmentally friendly procedure.

  • Materials:

    • Pyrazole derivative (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

    • Water

  • Procedure:

    • Suspend the pyrazole derivative (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.

    • Add iodine (0.5 eq) to the suspension.

    • Dropwise, add 30% hydrogen peroxide (0.6 eq) to the stirred mixture at room temperature.

    • Continue stirring at room temperature. Reaction times can vary from less than 1 hour to 72 hours depending on the substrate. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite.

    • The product can often be isolated by direct filtration and washing with water. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate).

Protocol 2: Iodination using N-Iodosuccinimide (NIS) for C4-Iodopyrazole Synthesis[3]

This protocol is suitable for a wide range of pyrazole substrates.

  • Materials:

    • Pyrazole derivative (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

    • Acetonitrile (or other suitable solvent like TFA/AcOH)

    • Saturated aqueous sodium thiosulfate solution

  • Procedure:

    • Dissolve the pyrazole derivative (1.0 eq) in the chosen solvent in a round-bottom flask, preferably under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add NIS (1.1 - 1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. For less reactive substrates, heating may be required.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Regioselective Synthesis of 5-Iodopyrazoles[4][7]

This protocol outlines the deprotonation-iodination strategy.

  • Materials:

    • 1-Aryl-3-trifluoromethylpyrazole (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Iodine (I₂)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve the pyrazole substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

    • Stir the mixture at -78 °C for the specified time to allow for the formation of the lithium pyrazolide.

    • Add a solution of elemental iodine (I₂) in THF.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Troubleshooting and Side Reactions

While generally robust, pyrazole iodination can present challenges.

  • Over-iodination: Highly activated pyrazole rings may undergo di- or tri-iodination.[7] To mitigate this, use a less reactive iodinating agent, milder conditions (lower temperature, shorter reaction time), and carefully control the stoichiometry of the iodinating agent.[7]

  • Reaction with Substituents: Electron-rich aromatic substituents on the pyrazole ring can also undergo electrophilic iodination.[7] In such cases, a more regioselective method should be chosen, or a protecting group strategy may be necessary.

  • Low Yield: If yields are low, consider using a more potent iodinating system (e.g., NIS with an acid catalyst for electron-deficient pyrazoles) or increasing the reaction temperature.[14]

Conclusion

The iodination of pyrazoles is a cornerstone transformation in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, the factors governing regioselectivity, and the nuances of different iodinating systems is crucial for the successful design and execution of synthetic strategies. By leveraging the expert insights and field-proven protocols detailed in this guide, researchers and drug development professionals can confidently and efficiently synthesize a diverse array of iodinated pyrazole building blocks, accelerating the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide to the Sonogashira coupling of 3-iodo-1H-pyrazole, a critical building block in medicinal chemistry due to the prevalence of the pyrazole moiety in numerous therapeutic agents.[2] We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and discuss critical parameters and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of Alkynylpyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs. Its ability to act as a versatile pharmacophore, engaging in various biological interactions, makes it a highly sought-after motif. The introduction of an alkynyl group onto the pyrazole ring via the Sonogashira coupling significantly expands the chemical space available to medicinal chemists. These alkynylpyrazoles serve as key intermediates for further functionalization, enabling the synthesis of complex molecules with potential therapeutic applications.[3][4] The Sonogashira reaction, known for its mild conditions and tolerance of diverse functional groups, is an ideal method for this transformation.[5][6]

The Mechanism: A Synergistic Catalytic Cycle

The Sonogashira coupling reaction is a testament to the power of cooperative catalysis, involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Cross-Coupling Engine

The palladium cycle is the core of the C-C bond formation. It typically begins with a Pd(0) species which undergoes oxidative addition with the this compound. This is often the rate-determining step and is more favorable for aryl iodides compared to bromides or chlorides.[5][7]

The Copper Cycle: Activating the Alkyne

Simultaneously, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[6][8] This species is crucial for the subsequent transmetalation step.

Transmetalation and Reductive Elimination

The copper acetylide transfers its alkynyl group to the palladium(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 3-alkynyl-1H-pyrazole and regenerate the active Pd(0) catalyst, thus completing the cycle.[5][6]

Below is a diagram illustrating the interconnected catalytic cycles:

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3] The ability to functionalize the pyrazole ring at specific positions is therefore of paramount importance for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, offering a powerful tool for the synthesis of substituted pyrazoles.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction using 3-iodo-1H-pyrazole as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6][7] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 R-Pd(II)-I(L2) (Pyrazolyl-Pd Complex) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R'_L2 R-Pd(II)-R'(L2) (Di-organic Complex) Transmetalation->Ar-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Halide_Source This compound (R-I) Halide_Source->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square-planar Pd(II) complex.[7][8] This step is often rate-determining, particularly with electron-rich heteroaromatics.[9]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8][10]

Key Experimental Parameters: A Guided Approach

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. For a substrate like this compound, which contains an acidic N-H proton, these choices are particularly critical to avoid side reactions and catalyst inhibition.[11]

Palladium Catalyst and Ligands

The choice of the palladium source and, more importantly, the ancillary ligand, is crucial for an efficient reaction. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.[12][13]

  • For Unprotected Pyrazoles: The presence of the N-H group can lead to catalyst inhibition.[11] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are highly effective in these cases.[9][14] These ligands promote both the oxidative addition and reductive elimination steps and can stabilize the catalyst against deactivation.[15] N-heterocyclic carbene (NHC) ligands also show great promise for coupling challenging substrates.[15]

Base Selection

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the boronic acid for transmetalation and influences the overall reaction rate and selectivity.[5]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[8][16] For substrates with acidic protons like this compound, a weaker base like K₃PO₄ or K₂CO₃ can be advantageous to minimize deprotonation of the pyrazole ring, which can lead to catalyst inhibition.[9][11]

  • Fluoride-Based Bases: Bases like CsF or KF can be effective, particularly in suppressing protodeboronation, a common side reaction where the boronic acid is cleaved by a proton source.[9][14]

Solvent System

The choice of solvent is critical for solubilizing the reagents and catalyst, and can significantly impact the reaction outcome.[16]

  • Aqueous Mixtures: A mixture of an organic solvent and water is often employed. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[8][16] The presence of water is often beneficial for the dissolution of the inorganic base and can facilitate the transmetalation step.[9] A typical ratio is 4:1 or 3:2 organic solvent to water.[16][17]

  • Anhydrous Conditions: While some water is often helpful, excess water can promote protodeboronation.[9] In cases where this side reaction is problematic, using anhydrous solvents may be necessary.

Organoboron Reagent

While boronic acids are widely used, they can be susceptible to decomposition and side reactions like protodeboronation and homocoupling.[8]

  • Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable alternatives to their corresponding boronic acids and can act as a "slow-release" source of the boronic acid under the reaction conditions.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Experimental_Workflow cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation (this compound, Boronic Acid, Catalyst, Base, Solvent) Reaction_Setup Reaction Setup (Schlenk flask, Inert atmosphere) Reagent_Prep->Reaction_Setup Degassing Degassing (Argon bubbling or Freeze-Pump-Thaw) Reaction_Setup->Degassing Heating Heating (Conventional or Microwave) Degassing->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Materials:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Silica gel for column chromatography

Procedure (Conventional Heating):
  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask via syringe.[17]

  • Heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-1H-pyrazole.

Procedure (Microwave-Assisted):
  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).[17][18]

  • Add the solvent system (e.g., 2 mL of 1,4-dioxane:H₂O 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.[17]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the reaction mixture as described in the conventional protocol.

Data Presentation: Typical Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)906Good
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10012Excellent
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1108Good
4Pd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (µW)0.5Excellent

Note: Yields are representative and can vary based on the specific arylboronic acid used and the scale of the reaction.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning: The N-H group of the pyrazole may be coordinating to the palladium center, inhibiting its catalytic activity.[14]1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[9] 2. Use a pre-formed palladium precatalyst.[11] 3. Consider N-protection of the pyrazole if other methods fail.
Protodeboronation: The boronic acid is being consumed by a side reaction.[9]1. Replace the boronic acid with a more stable boronate ester (e.g., pinacol or MIDA ester).[9] 2. Ensure anhydrous reaction conditions if using an organic base. 3. Screen different bases (e.g., K₃PO₄, CsF) to find the optimal pH.[9]
Inactive Catalyst: The palladium source is not active.1. Ensure the palladium source is of high quality. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). 2. Degas the reaction mixture thoroughly to prevent oxidation of the Pd(0) catalyst.[14]
Significant Homocoupling Oxygen in the Reaction: Oxygen can promote the homocoupling of boronic acids.[8]1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[14]
High Concentration of Pd(II): Pd(II) species can catalyze homocoupling.1. Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precursor.
Dehalogenation of Starting Material Presence of a Hydride Source: The palladium intermediate can react with a hydride source, leading to the reduction of the C-I bond.[8]1. Ensure the solvent and base are free of impurities that could act as hydride donors.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of functionalized pyrazole derivatives, which are of significant interest in drug discovery and development. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this document offer a solid foundation for the successful application of this important transformation in the laboratory.

References

Application Notes & Protocols: Optimizing the Heck Reaction for 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it a privileged structure in drug design. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as one of the most powerful methods for carbon-carbon bond formation, enabling the coupling of unsaturated halides with alkenes.[1][2] This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals.[3][4]

This guide provides a detailed technical overview and actionable protocols for performing the Heck reaction on 3-iodo-1H-pyrazole. We will delve into the critical parameters that govern the success of this transformation, explaining the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. The protocols described herein are designed to be robust and reproducible for researchers engaged in pharmaceutical development and synthetic chemistry.

Core Principles: Mechanistic Insights into the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[1][2][6] The high reactivity of the C-I bond compared to C-Br or C-Cl makes iodopyrazoles excellent substrates for this initial step.[7]

  • Olefin Coordination & Insertion: The alkene substrate coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[1][2]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.[2][5] This step typically proceeds with a strong preference for syn-elimination, leading to the E-isomer of the product.[8]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the active Pd(0) catalyst from the palladium-hydride intermediate, thus closing the catalytic cycle.[1][6]

A critical challenge with N-heteroaromatic substrates like pyrazoles is the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to catalyst poisoning or inhibition.[9] This underscores the importance of N-H protection or the careful selection of ligands to mitigate this effect.

Key Parameters for a Successful Heck Reaction of this compound

The success of the Heck coupling hinges on the judicious selection of several key components. While the following discussion is tailored for this compound, the principles are broadly applicable to related heteroaromatic systems.

The Palladium Catalyst: Precursor and Ligands

The choice of the palladium source and its associated ligands is the most critical factor.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and highly effective precatalyst.[6][10] In the presence of phosphine ligands or other reductants in the reaction mixture, it is reduced in situ to the active Pd(0) species.[1] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[11]

  • Ligands: Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity and selectivity.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck reactions.[1][10] However, for electron-rich heteroaromatics, more electron-donating or sterically bulky phosphines can be beneficial. Triethyl phosphite (P(OEt)₃) has been shown to be a particularly effective ligand for the Heck reaction of N-protected 4-iodopyrazoles, leading to high yields where PPh₃ was less effective.[10]

    • Phosphine-Free Systems: To circumvent the cost and potential toxicity of phosphine ligands, phosphine-free systems have been developed.[3][8] These often rely on N-heterocyclic carbene (NHC) ligands or proceed in polar solvents like DMF or ionic liquids which can help stabilize the catalytic species.[1][12]

The Importance of N-H Protection

The acidic proton on the pyrazole N-H can interfere with the reaction, and the nitrogen lone pair can poison the catalyst.[9] Therefore, protection of the pyrazole nitrogen is often crucial for achieving high yields and reproducibility.

  • Trityl (Tr) Group: The bulky trityl group has proven to be an excellent protecting group for the Heck reaction of iodopyrazoles.[10] It effectively shields the N-H proton and prevents coordination with the palladium center without being overly difficult to remove post-reaction.

  • Ethoxyethyl (EtOEt) Group: This group has been used for the protection of iodopyrazoles intended for other cross-coupling reactions and represents a viable alternative.[13]

  • Boc Group: While commonly used, the tert-butyloxycarbonyl (Boc) group has been reported to be unstable under certain conditions required for subsequent reactions of iodopyrazoles.[13]

The Role of the Base

A base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[2][6]

  • Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes as a solvent.[1][10] Its boiling point is suitable for many Heck reaction temperatures.

  • Inorganic Bases: Solid inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also widely used.[1][14] The choice between an organic and inorganic base can influence reaction rates and outcomes. A combination of both organic and inorganic bases can sometimes be beneficial.[14]

Solvent Selection

The solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a classic solvent for Heck reactions due to its high polarity, high boiling point, and ability to dissolve a wide range of organic compounds and inorganic salts.[3][10][12] N-Methyl-2-pyrrolidone (NMP) is another excellent option.[14]

  • Ethereal and Aromatic Solvents: Solvents like 1,4-dioxane and toluene are also used, often in conjunction with specific catalyst systems.[11][12]

Comparative Overview of Reaction Conditions

The following table summarizes reported conditions for the Heck reaction of N-protected iodopyrazoles with various alkenes, providing a valuable starting point for optimization.

Iodopyrazole Substrate Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1-Trityl-4-iodopyrazoleMethyl AcrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8095[10]
1-Trityl-4-iodopyrazoleMethyl AcrylatePd(OAc)₂ (1)PPh₃ (20)Et₃NDMF8050[10]
1-Trityl-4-iodopyrazoleStyrenePd(OAc)₂ (5)P(OEt)₃ (10)Et₃NDMF8044[10]
1-Trityl-4-iodopyrazoleMethyl Vinyl KetonePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8070 (E/Z mix)[10]
1-Trityl-4-iodopyrazoleAcrylonitrilePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8038 (E/Z mix)[10]

This data is adapted from studies on 4-iodopyrazole but provides a strong predictive model for the 3-iodo isomer.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck-Mizoroki reaction of N-protected this compound with an acrylate ester, based on highly successful conditions reported for the 4-iodo isomer.[10]

Materials and Reagents:
  • N-Protected this compound (e.g., 1-Trityl-3-iodo-1H-pyrazole)

  • Alkene (e.g., Methyl Acrylate, 1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)

  • Triethyl phosphite (P(OEt)₃, 4 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-protected this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and triethylamine (3 mL). Stir the mixture to dissolve the solids.

  • Ligand and Alkene Addition: Add triethyl phosphite (0.04 mmol, 4 mol%) via syringe, followed by the alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting iodopyrazole), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkenyl-1H-pyrazole product. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The coupling constant of the vinylic protons in the ¹H NMR spectrum can be used to confirm the E-configuration.[10]

Visualizing the Workflow

The following diagram outlines the key steps in the experimental protocol for the Heck reaction.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add N-Protected This compound to Schlenk Flask prep2 2. Add Pd(OAc)₂ prep1->prep2 prep3 3. Add DMF & Et₃N (under inert gas) prep2->prep3 prep4 4. Add P(OEt)₃ & Alkene prep3->prep4 react 5. Heat at 80°C for 24h prep4->react workup1 6. Cool & Quench (EtOAc/Water) react->workup1 workup2 7. Extract with Ethyl Acetate workup1->workup2 workup3 8. Wash with Brine workup2->workup3 workup4 9. Dry & Concentrate workup3->workup4 purify 10. Column Chromatography workup4->purify product Final Product purify->product

Caption: Experimental workflow for the Heck reaction of this compound.

Conclusion and Future Outlook

The Heck reaction is a robust and versatile tool for the functionalization of the 3-position of the pyrazole ring. By carefully selecting an appropriate N-protecting group, such as the trityl group, and employing a well-defined catalytic system like Pd(OAc)₂ with P(OEt)₃ in DMF, high yields of the desired C-C coupled products can be achieved. The protocol provided serves as a validated starting point for further exploration and optimization. Future efforts may focus on developing even more efficient, ligand-free, or reusable catalytic systems to further enhance the greenness and cost-effectiveness of this vital transformation in drug discovery and development.[4]

References

N-Protection of 3-Iodo-1H-pyrazole for Cross-Coupling: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for N-Protection in Pyrazole Chemistry

The 3-iodo-1H-pyrazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its inherent structural features—a reactive C-I bond poised for diverse cross-coupling reactions and a modifiable pyrazole core—render it an invaluable building block for the synthesis of complex molecular architectures. However, the acidic N-H proton of the pyrazole ring presents a significant challenge in transition-metal-catalyzed cross-coupling reactions. This proton can lead to undesired side reactions, including acting as a ligand for the metal catalyst, which can poison the catalytic cycle, or participating in base-mediated side reactions.[1][2][3][4] Consequently, the strategic protection of the pyrazole nitrogen is not merely a procedural step but a critical prerequisite for unlocking the full synthetic potential of this compound in cross-coupling methodologies.

This comprehensive guide provides a detailed exploration of the principles and protocols for the N-protection of this compound, with a specific focus on preparing these substrates for successful palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations. We will delve into the rationale behind selecting appropriate protecting groups, provide step-by-step experimental procedures, and discuss the subsequent application of the N-protected pyrazoles in these powerful C-C and C-N bond-forming reactions.

Part 1: Selecting the Optimal N-Protecting Group: A Decision Framework

The choice of an N-protecting group is a critical decision that significantly impacts the overall success of a synthetic sequence. An ideal protecting group should be easily and regioselectively introduced in high yield, stable to the conditions of the subsequent cross-coupling reaction, and readily removed under mild conditions that do not compromise the integrity of the newly formed bond or other functional groups within the molecule.

Several protecting groups have been successfully employed for the N-protection of pyrazoles, each with its own set of advantages and disadvantages. The most commonly utilized groups include tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), p-methoxybenzyl (PMB), and tetrahydropyranyl (THP). The selection process often involves a careful consideration of the planned downstream reactions and the overall synthetic strategy.

G cluster_0 Protecting Group Selection start Start: This compound decision Consider Downstream Reaction Conditions start->decision boc Boc Group decision->boc Mild acid/base lability sem SEM Group decision->sem Fluoride lability, robust pmb PMB Group decision->pmb Oxidative/strong acid lability thp THP Group decision->thp Acid lability, economical acid_labile Acid-Labile Conditions (e.g., TFA, HCl) boc->acid_labile Deprotection base_labile Base-Labile Conditions (e.g., NaOH, NaOMe) boc->base_labile Deprotection fluoride_cleavage Fluoride-Mediated Cleavage (e.g., TBAF) sem->fluoride_cleavage Deprotection pmb->acid_labile Deprotection oxidative_cleavage Oxidative Cleavage (e.g., DDQ, CAN) pmb->oxidative_cleavage Deprotection thp->acid_labile Deprotection end Proceed to Cross-Coupling acid_labile->end base_labile->end oxidative_cleavage->end fluoride_cleavage->end

Caption: Decision workflow for selecting an N-protecting group for this compound.

In-Depth Analysis of Common Protecting Groups:
  • tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and general stability to a range of cross-coupling conditions.[1][2][3] It is typically removed under acidic conditions (e.g., TFA, HCl) or, in some cases, with certain basic reagents.[5][6] However, its stability can be compromised in reactions employing strong bases or nucleophiles.[2][3]

  • (2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group offers enhanced stability compared to the Boc group, particularly under both acidic and basic conditions. Its key advantage lies in its orthogonal deprotection using fluoride sources like tetrabutylammonium fluoride (TBAF).[7] This orthogonality is highly valuable in multi-step syntheses. The SEM group also plays a role in directing regioselective C-H arylation.[8]

  • p-Methoxybenzyl (PMB): The PMB group is robust and can be introduced under standard Williamson ether synthesis conditions.[9] A significant advantage of the PMB group is its selective removal through oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), conditions under which many other protecting groups remain intact.[10][9] It can also be removed under strongly acidic conditions.[10][11]

  • Tetrahydropyranyl (THP): The THP group is an economical and acid-labile protecting group. Its introduction is straightforward, often catalyzed by a protic or Lewis acid.[12] Deprotection is typically achieved with mild acidic conditions.[1][2][3]

Table 1: Comparison of Common N-Protecting Groups for this compound

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability ProfileKey Advantages
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., Et₃N, DMAP)[13][14]Acid (TFA, HCl); Base (NaBH₄ in EtOH)[5]ModerateReadily available, well-established protocols.
(2-(Trimethylsilyl)ethoxy)methylSEMSEM-Cl, base (e.g., NaH)Fluoride source (TBAF)HighOrthogonal deprotection, high stability.[8]
p-MethoxybenzylPMBPMB-Cl, base (e.g., NaH)[9]Oxidative (DDQ, CAN); Strong acid[10]HighOrthogonal oxidative deprotection.[7][11]
TetrahydropyranylTHPDihydropyran, acid catalystMild acid (e.g., p-TsOH, HCl)ModerateEconomical, mild deprotection.[12][15]

Part 2: Experimental Protocols for N-Protection

The following section provides detailed, step-by-step protocols for the N-protection of this compound using the Boc and SEM protecting groups. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 2.1: N-Boc Protection of this compound

This protocol describes the synthesis of tert-butyl this compound-1-carboxylate. The use of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates the reaction with di-tert-butyl dicarbonate ((Boc)₂O).

G cluster_1 N-Boc Protection Workflow start Start: This compound, (Boc)₂O, Et₃N, DMAP reaction Stir at Room Temperature in Dichloromethane (DCM) start->reaction monitoring Monitor by TLC/LC-MS (approx. 12-18 h) reaction->monitoring workup Aqueous Workup: Wash with H₂O and Brine monitoring->workup Reaction Complete drying Dry over Na₂SO₄, Filter, and Concentrate workup->drying purification Purify by Column Chromatography drying->purification end Product: tert-butyl 3-iodo-1H- pyrazole-1-carboxylate purification->end

Caption: Experimental workflow for the N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tert-butyl this compound-1-carboxylate.

Expected Yield: 85-95%

Protocol 2.2: N-SEM Protection of this compound

This protocol outlines the synthesis of 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the pyrazole nitrogen.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

Expected Yield: 80-90%

Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

With the N-protected this compound in hand, a wide array of cross-coupling reactions can be performed to introduce diverse functionalities at the 3-position of the pyrazole ring. This section provides a general overview and a representative protocol for the Sonogashira coupling.

The Sonogashira Coupling: A Gateway to Alkynylated Pyrazoles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The N-protection of the 3-iodopyrazole is crucial for the success of this transformation.[1][2][3]

G cluster_2 Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_alkynide Cu(I)-alkynide Formation cu_alkynide->transmetalation alkyne Terminal Alkyne + Cu(I) alkyne->cu_alkynide pd_alkynyl_complex R-Pd(II)L₂-alkyne transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product: Alkynylated Pyrazole reductive_elimination->product iodopyrazole N-Protected This compound iodopyrazole->oxidative_addition

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol 3.1: General Procedure for the Sonogashira Coupling of N-Protected this compound

This protocol provides a general method for the Sonogashira coupling of an N-protected this compound with a terminal alkyne.

Materials:

  • N-Protected this compound (e.g., Boc- or SEM-protected)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF), anhydrous and degassed

Procedure:

  • To a reaction vessel, add the N-protected this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 eq) and the terminal alkyne (1.2-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-alkynylated pyrazole derivative.

Table 2: Representative Examples of Cross-Coupling Reactions with N-Protected 3-Iodo-1H-pyrazoles

Protecting GroupCross-Coupling ReactionCoupling PartnerProductReference
EtOEtSonogashiraPhenylacetylene1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole[1][2][3]
BocSuzuki-MiyauraArylboronic acid3-Aryl-1-(tert-butoxycarbonyl)-1H-pyrazole[18][19]
BocBuchwald-HartwigAmine3-Amino-1-(tert-butoxycarbonyl)-1H-pyrazole[20][21][22]

Conclusion

The N-protection of this compound is an enabling strategy for its successful application in a wide range of palladium-catalyzed cross-coupling reactions. The judicious selection of a protecting group, based on the specific requirements of the synthetic route, is paramount. This guide has provided a comprehensive overview of the rationale behind protecting group selection, detailed experimental protocols for the introduction of common protecting groups, and a practical example of the application of these protected building blocks in the Sonogashira coupling. By following these guidelines, researchers can effectively harness the synthetic potential of this compound for the development of novel pharmaceuticals and advanced materials.

References

Synthesis of 3-Aryl-1H-Pyrazoles via Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-Pyrazole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of 3-Aryl-1H-Pyrazoles

The 3-aryl-1H-pyrazole motif is a cornerstone of modern medicinal chemistry and drug development. This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic activities. The ability to efficiently and selectively synthesize diverse libraries of 3-aryl-1H-pyrazoles is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis of these valuable compounds, with a focus on the versatile and widely applicable palladium-catalyzed cross-coupling of 3-iodo-1H-pyrazole.

Strategic Overview: The Three-Act Synthesis

The synthesis of 3-aryl-1H-pyrazoles from this compound is a well-established and robust process that can be conceptually broken down into three key stages: N-protection, palladium-catalyzed cross-coupling, and N-deprotection. Each stage presents its own set of considerations and optimization parameters, which will be discussed in detail.

G cluster_0 Act I: N-Protection cluster_1 Act II: C-C Bond Formation cluster_2 Act III: Deprotection This compound This compound N-Protected_this compound N-Protected_this compound This compound->N-Protected_this compound Protection N-Protected_3-Aryl-1H-pyrazole N-Protected_3-Aryl-1H-pyrazole N-Protected_this compound->N-Protected_3-Aryl-1H-pyrazole Pd-Catalyzed Cross-Coupling 3-Aryl-1H-pyrazole 3-Aryl-1H-pyrazole N-Protected_3-Aryl-1H-pyrazole->3-Aryl-1H-pyrazole Deprotection Arylating_Agent Arylboronic Acid/Ester (Suzuki) or Organostannane (Stille) Arylating_Agent->N-Protected_3-Aryl-1H-pyrazole

Figure 1: The three-stage workflow for the synthesis of 3-aryl-1H-pyrazoles.

Act I: The Critical Role of N-Protection

The NH proton of the pyrazole ring is acidic and can interfere with organometallic reagents and the basic conditions often employed in cross-coupling reactions. Therefore, protection of the pyrazole nitrogen is a crucial first step to ensure high yields and prevent unwanted side reactions. Several protecting groups are commonly used, each with its own advantages and methods for introduction and removal.

Common Protecting Groups:
  • tert-Butoxycarbonyl (Boc): Widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions. However, it may not be stable enough for reactions involving organolithium compounds.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): Offers robustness under a wide range of conditions, including those that cleave the Boc group. Deprotection is typically achieved with fluoride sources.

  • Tetrahydropyran (THP): A cost-effective protecting group that is stable to basic and organometallic reagents. It is readily removed under acidic conditions.

Protocol 1: N-Boc Protection of this compound

This protocol provides a general procedure for the N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in DCM or THF, add Et₃N (1.5 equiv.) or a catalytic amount of DMAP.

  • Add (Boc)₂O (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Act II: Forging the C-C Bond - A Comparative Look at Cross-Coupling Reactions

The core of this synthetic strategy lies in the palladium-catalyzed cross-coupling reaction to form the C3-aryl bond. The Suzuki-Miyaura and Stille couplings are the most prominent methods employed for this transformation.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most widely used method for this transformation due to the commercial availability, stability, and low toxicity of the boronic acid and ester reagents.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR Ar-Pd(II)-OR(L)₂ PdII_Aryl->PdII_Aryl_OR Ligand Exchange PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl_OR->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product Aryl_I Ar-I Aryl_I->PdII_Aryl Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->PdII_Aryl_OR

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: A Viable Alternative

The Stille coupling utilizes organostannane reagents. While these reagents are often highly reactive and tolerant of many functional groups, their toxicity and the difficulty in removing tin byproducts are significant drawbacks.[2]

Comparative Analysis: Suzuki vs. Stille

FeatureSuzuki-Miyaura CouplingStille Coupling
Arylating Agent Arylboronic acids/estersOrganostannanes (e.g., Ar-SnBu₃)
Advantages Low toxicity of boron reagents, commercially available, stable to air and moisture.High functional group tolerance, often proceeds under neutral conditions.
Disadvantages Can be sensitive to steric hindrance, potential for protodeboronation.High toxicity of tin reagents, difficult removal of tin byproducts.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Often proceeds without a base, or with a mild additive.

For the synthesis of 3-aryl-1H-pyrazoles, the Suzuki-Miyaura coupling is generally the preferred method due to its more environmentally benign nature and the ease of product purification.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-Iodo-1H-pyrazole

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • N-Boc-3-Iodo-1H-pyrazole

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if using a ligand-free palladium source, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add N-Boc-3-iodo-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.

  • Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table presents a selection of reported yields for the Suzuki-Miyaura coupling of N-protected this compound with various arylboronic acids, demonstrating the versatility of this methodology.

EntryArylboronic AcidProtecting GroupCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidBocPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085[1]
24-Methoxyphenylboronic acidBocPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9092[3]
33-Fluorophenylboronic acidSEMPd₂(dba)₃ / XPhosK₃PO₄Toluene10088[4]
42-Thienylboronic acidTHPPd(OAc)₂ / SPhosK₂CO₃DMF11078[5]
54-Acetylphenylboronic acidBocPd(PPh₃)₄Na₂CO₃DME/H₂O8581[1]
Troubleshooting and Optimization: Field-Proven Insights
  • Dehalogenation: A common side reaction is the reduction of the iodo-pyrazole to the corresponding pyrazole. This can be minimized by using milder bases (e.g., K₃PO₄ instead of stronger alkoxides), ensuring an oxygen-free environment, and using bulky, electron-rich ligands like XPhos or SPhos.[6]

  • Homocoupling: The formation of biaryl byproducts from the coupling of two arylboronic acid molecules can occur. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[4]

  • Low Reactivity: For electron-rich or sterically hindered arylboronic acids, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos, SPhos), may be required.[7]

Act III: The Unveiling - N-Deprotection

The final step is the removal of the protecting group to yield the desired 3-aryl-1H-pyrazole. The choice of deprotection method is dictated by the specific protecting group used.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc-3-Aryl-1H-pyrazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-3-aryl-1H-pyrazole in DCM.

  • Add TFA (5-10 equiv.) or a solution of HCl in dioxane or methanol at room temperature.

  • Stir the reaction mixture until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 4: Deprotection of SEM and THP Groups
  • SEM Deprotection: Typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[8]

  • THP Deprotection: Readily cleaved under mild acidic conditions, such as p-toluenesulfonic acid (p-TsOH) in methanol or aqueous HCl.[9]

Conclusion

The synthesis of 3-aryl-1H-pyrazoles from this compound via a three-stage sequence of N-protection, palladium-catalyzed cross-coupling, and deprotection is a highly efficient and versatile strategy. The Suzuki-Miyaura coupling, in particular, offers a robust and environmentally conscious approach with a broad substrate scope. By carefully selecting the protecting group, optimizing the cross-coupling conditions, and employing the appropriate deprotection method, researchers can readily access a diverse array of 3-aryl-1H-pyrazoles for applications in drug discovery and materials science.

References

applications of 3-Iodo-1H-pyrazole in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Iodo-1H-pyrazole in Modern Agrochemical Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the strategic applications of this compound, a pivotal building block in the synthesis of next-generation agrochemicals. Designed for researchers, synthetic chemists, and professionals in agrochemical development, this guide moves beyond simple procedural outlines to deliver field-proven insights, explaining the causality behind experimental choices and emphasizing the design of robust, self-validating synthetic protocols.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a highly effective pharmacophore in the design of modern fungicides, herbicides, and insecticides.[1][2][3][4] Its presence in numerous commercial agrochemicals, particularly the class of succinate dehydrogenase inhibitors (SDHIs), underscores its importance.[1][5][6] Molecules like Sedaxane, Isopyrazam, and Fluxapyroxad leverage the pyrazole-carboxamide core to achieve broad-spectrum fungicidal activity.[7][8][9][10]

Within this context, this compound emerges as a uniquely valuable intermediate.[11][12] The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise introduction of diverse chemical moieties, which is critical for tuning the biological efficacy, spectrum of activity, and physicochemical properties of novel agrochemical candidates.

Core Synthetic Strategy: Leveraging Cross-Coupling Reactions

The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in analogous pyrazoles, making it an ideal substrate for various cross-coupling methodologies. This reactivity allows for milder reaction conditions and broader substrate scope, which are advantageous in complex multi-step syntheses.[13] The most powerful applications involve Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions to forge new carbon-carbon and carbon-nitrogen bonds.

A critical first step in these synthetic routes is the protection of the pyrazole N-H group. Pyrazoles themselves can act as ligands for transition metals, potentially interfering with the catalytic cycle.[14][15][16] Protecting groups like N-ethoxyethyl (EtOEt) or N-Boc are commonly employed to prevent this and ensure efficient coupling.[14][15][16]

G cluster_0 General Synthetic Workflow A This compound (Starting Material) B N-Protection (e.g., with Ethyl Vinyl Ether) A->B C Protected this compound (Key Intermediate) B->C D Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) C->D E Substituted N-Protected Pyrazole D->E F Deprotection (Mild Acidic Conditions) E->F G 3-Substituted-1H-pyrazole F->G H Further Functionalization (e.g., Carboxylation, Amidation) G->H I Final Agrochemical Candidate (e.g., Pyrazole Carboxamide) H->I

Caption: General workflow for elaborating this compound.

Application Note 1: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. In the context of agrochemical synthesis, this reaction is used to introduce alkynyl fragments, which can be valuable toxophores or precursors for further structural elaboration.

Protocol: Sonogashira Coupling of N-Protected this compound with Phenylacetylene

This protocol is adapted from established methodologies for the Sonogashira cross-coupling of iodopyrazole derivatives.[13][14][15][16][17] It describes a reliable procedure for synthesizing 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole.

Materials:

  • 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To a dry, nitrogen-purged reaction vessel, add 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene, followed by triethylamine. The mixture should be stirred to ensure homogeneity.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and amine salts. Wash the pad with toluene.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure coupled product.

Scientist's Notes (Causality & Trustworthiness):

  • Catalyst System: The use of a palladium catalyst is fundamental to the cross-coupling mechanism. CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the overall reaction rate.[18]

  • Base: Triethylamine serves two crucial roles: it acts as a base to deprotonate the terminal alkyne and neutralizes the HI generated during the reaction, preventing side reactions and catalyst deactivation.

  • Inert Atmosphere: The reaction is performed under nitrogen to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction often promoted by oxygen in the presence of copper salts.

  • N-Protection: As previously noted, the ethoxyethyl (EtOEt) protecting group is essential to prevent the pyrazole nitrogen from coordinating with the palladium catalyst, which would inhibit its catalytic activity.[14][15][16]

G cluster_1 Key Cross-Coupling Reactions from this compound cluster_sonogashira Sonogashira cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Start Protected This compound S_Reactant R-C≡C-H Su_Reactant R-B(OR)₂ B_Reactant R₂NH S_Product Pyrazole-C≡C-R S_Reactant->S_Product Pd(0), CuI, Base Su_Product Pyrazole-R Su_Reactant->Su_Product Pd(0), Base B_Product Pyrazole-NR₂ B_Reactant->B_Product Pd(0), Base, Ligand

Caption: Major cross-coupling pathways for functionalizing pyrazoles.

Application Note 2: Synthesis of SDHI Fungicide Scaffolds

Many modern SDHI fungicides are pyrazole-4-carboxamides.[5][19][20] While commercial syntheses for compounds like Fluxapyroxad or Sedaxane often start with a pre-functionalized pyrazole-4-carboxylic acid,[7][8][21] this compound serves as an excellent starting point for generating novel analogues with diverse substituents at the 3-position, a key area for modulating biological activity.

The general approach involves:

  • N-protection of this compound.

  • Introduction of the desired C-3 substituent via cross-coupling.

  • Carboxylation at the C-4 position.

  • Amide coupling with a target aniline.

Protocol: Synthesis of a Pyrazole-4-Carboxamide Core

This protocol outlines the final key step: the amide coupling to form the core structure of many SDHI fungicides. This example details the reaction of a pyrazole acid chloride with an aniline derivative.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 equiv)[7]

  • 2-(3,4,5-trifluorophenyl)aniline (1.0 equiv)[7]

  • Triethylamine or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) or Toluene, anhydrous

Procedure:

  • In a dry, inert-atmosphere reaction vessel, dissolve the aniline derivative in the anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add the base (e.g., triethylamine) to the aniline solution.

  • Prepare a separate solution of the pyrazole-4-carbonyl chloride in the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the cold aniline solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer. If using toluene, perform a liquid-liquid extraction.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product (a fluxapyroxad analogue) can be purified by recrystallization or column chromatography.

Scientist's Notes (Causality & Trustworthiness):

  • Acid Chloride Reactivity: The use of the acyl chloride provides a highly activated electrophile, ensuring a rapid and efficient reaction with the nucleophilic aniline. This is a standard and robust method for amide bond formation.[7][21]

  • Temperature Control: The initial cooling is critical to control the exothermicity of the acylation reaction, preventing potential side reactions and decomposition of starting materials or product.

  • Base: The base is essential to neutralize the HCl byproduct of the reaction. The choice of base can be important; a non-nucleophilic base like triethylamine is standard, while pyridine can also act as a nucleophilic catalyst in some cases.

  • Aqueous Work-up: The sequential washing steps are designed to remove unreacted starting materials and byproducts. The dilute acid wash removes the excess amine base, while the bicarbonate wash removes any unreacted acid chloride (by hydrolysis) and residual acidic impurities.

Summary of Key Synthetic Transformations

The versatility of this compound allows for the creation of a diverse library of agrochemical candidates. The table below summarizes typical conditions for key cross-coupling reactions.

Reaction TypeReagents & ConditionsTypical YieldReference
Sonogashira Coupling Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, TEA, Toluene, 60-70°C70-95%[13][15][16]
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or Ester, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C65-90%[7][22][23]
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C60-85%[21][24]
Cu-Catalyzed Alkoxylation Alcohol, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, t-BuOK, 130°C (Microwave)50-80%[25][26]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in agrochemical research. Its well-defined reactivity, particularly in palladium- and copper-catalyzed cross-coupling reactions, provides chemists with a reliable and versatile toolkit for constructing novel molecular architectures. By mastering the protocols and understanding the chemical principles outlined in this guide, researchers can significantly accelerate the discovery and development of new, effective crop protection agents.

References

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Reactions of 3-Iodo-1H-Pyrazole: Applications and Protocols for Modern Synthesis

Publication Date: January 6, 2026

Abstract

The pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. This compound has emerged as a versatile and indispensable building block, enabling the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key palladium-catalyzed transformations of this compound, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig couplings. By integrating mechanistic insights with detailed, field-proven protocols and data, this document serves as both a strategic manual and a practical laboratory companion for the synthesis of complex pyrazole derivatives.

Introduction: The Strategic Importance of this compound

Pyrazoles are a privileged class of heterocyclic compounds, renowned for their wide range of biological activities.[1] The strategic modification of the pyrazole core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. The carbon-iodine bond at the 3-position of the pyrazole ring is an ideal handle for synthesis due to its high reactivity in palladium-catalyzed oxidative addition steps, which initiate numerous cross-coupling catalytic cycles.[2] This reactivity makes this compound a superior substrate for constructing complex carbon-carbon and carbon-heteroatom bonds, which are essential for the elaboration of novel molecular entities.

This guide details the application of four major classes of palladium-catalyzed reactions, providing the causal logic behind experimental design and offering robust, step-by-step protocols.

General Experimental Workflow

A standardized workflow is crucial for achieving reproducible results in palladium-catalyzed cross-coupling reactions. The following diagram illustrates the typical sequence of operations, from reaction setup under an inert atmosphere to product isolation and purification.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Pyrazole, Coupling Partner, Base, and Catalyst/Ligand solvent Add Anhydrous Solvent reagents->solvent Setup degas Degas Mixture (Argon Purge or Freeze-Pump-Thaw) solvent->degas Setup heat Heat to Desired Temperature (Conventional or Microwave) degas->heat Initiate monitor Monitor Progress (TLC, LC-MS) heat->monitor Execution quench Cool and Quench Reaction monitor->quench Completion extract Extract with Organic Solvent quench->extract Isolation purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify Isolation final_product final_product purify->final_product Final Product

Caption: General experimental workflow for the palladium-catalyzed coupling of 3-iodopyrazole.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[4][5] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester.[3]

Mechanistic Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate the rate-limiting reductive elimination step. The base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 L₂Pd⁰ pd2_halide L₂Pdᴵᴵ(Ar)(I) pd0->pd2_halide Oxidative Addition pd2_boronate L₂Pdᴵᴵ(Ar)(Ar') pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product aryl_iodide Ar-I (this compound) aryl_iodide->pd2_halide boronic_acid Ar'-B(OR)₂ boronic_acid->pd2_boronate base Base (e.g., K₂CO₃) base->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[5]

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid and efficient synthesis of 4-(1-methyl-1H-pyrazol-4-yl)phenol from 4-iodo-1-methyl-1H-pyrazole, adaptable for the 3-iodo isomer. Microwave irradiation significantly reduces reaction times.[3]

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 v/v)

Procedure:

  • To a microwave vial, add the this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[3]

  • Add DME (3 mL) and water (1 mL) to the vial.

  • Purge the vial with argon or nitrogen for 5 minutes.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg, 2 mol%) and Cs₂CO₃ (1.25 mmol, 407 mg).[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 90-120°C for 10-30 minutes.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of Iodopyrazoles
Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)
4-Iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)12 min95
4-Iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O906 h88
1-Ethyl-4-iodo-5-methyl-1H-pyrazole3-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O10012 h75

Table data adapted from representative protocols.[3][4]

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.[6][7] This method is invaluable for synthesizing styrenyl-pyrazoles and related vinylated derivatives.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the iodo-pyrazole to a Pd(0) complex.[6] This is followed by coordination and migratory insertion of the alkene into the Pd-C bond. A crucial β-hydride elimination step then forms the product alkene and a hydridopalladium complex. The final step is the reductive elimination of HI, facilitated by the base, which regenerates the active Pd(0) catalyst.[8] The use of phosphine ligands, such as tri(o-tolyl)phosphine or P(OEt)₃, is often beneficial for improving yields and catalyst stability.[9]

G Catalytic Cycle of Heck-Mizoroki Reaction pd0 L₂Pd⁰ pd2_halide L₂Pdᴵᴵ(Ar)(I) pd0->pd2_halide Oxidative Addition pd2_alkene Alkene Complex pd2_halide->pd2_alkene Coordination pd2_inserted Insertion Product pd2_alkene->pd2_inserted Migratory Insertion pd2_hydride L₂Pdᴵᴵ(H)(I) pd2_inserted->pd2_hydride β-Hydride Elimination product Ar-Alkene pd2_inserted->product pd2_hydride->pd0 Reductive Elimination aryl_iodide Ar-I (this compound) aryl_iodide->pd2_halide alkene Alkene alkene->pd2_alkene base Base (e.g., Et₃N) base->pd0 Base regenerates Pd⁰ from HPdI

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.[6]

Protocol 2: Heck Coupling of an N-Protected Iodopyrazole

Protection of the pyrazole N-H is often necessary to prevent side reactions and improve solubility. The trityl (Tr) group is an excellent choice.[9]

Materials:

  • 3-Iodo-1-trityl-1H-pyrazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Triethyl phosphite [P(OEt)₃] (4-8 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 3-iodo-1-trityl-1H-pyrazole (0.2 mmol, 1.0 equiv).

  • Add Pd(OAc)₂ (0.002 mmol, 0.45 mg, 1 mol%) and P(OEt)₃ (0.008 mmol, 1.4 µL, 4 mol%).[9]

  • Add anhydrous DMF (2 mL), followed by Et₃N (0.4 mmol, 56 µL) and methyl acrylate (0.24 mmol, 22 µL).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-alkenyl-1-trityl-1H-pyrazole. The trityl group can be subsequently removed under acidic conditions.

Data Summary: Heck-Mizoroki Reaction of Iodopyrazoles
Iodo-pyrazoleAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (2.0)DMF8095
4-Iodo-1-trityl-1H-pyrazoleStyrenePd(OAc)₂ (5)P(OEt)₃ (10)Et₃N (2.0)DMF8044
3-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂ (10)PPh₃ (20)Et₃N (1.5)DMF10085

Table data adapted from literature, showcasing conditions for iodopyrazoles and related iodoazoles.[9][10]

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

The Sonogashira reaction provides a powerful and direct route to C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper(I) salts.[12] The resulting alkynylpyrazoles are versatile intermediates for further transformations or as final targets in medicinal chemistry.

Mechanistic Rationale

The Sonogashira coupling features two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the this compound to Pd(0) is followed by transmetalation. In the copper cycle, the base deprotonates the terminal alkyne, which then reacts with Cu(I) to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the Pd(II) complex. Reductive elimination then yields the alkynylpyrazole product and regenerates the Pd(0) catalyst.[11]

Protocol 3: Sonogashira Coupling of an N-Protected Iodopyrazole

Materials:

  • 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)

Procedure:

  • To a Schlenk flask, add the 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv).[13]

  • Add PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg, 5 mol%) and CuI (0.1 mmol, 19 mg, 10 mol%).[14]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours.

  • Monitor the reaction by TLC. A dense white precipitate of triethylammonium iodide will form.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling of Iodopyrazoles
Iodo-pyrazoleAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1-EtOEt-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NEt₃N6085
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMFRT80
3-Iodo-1H-indazolePropiolic derivativesPd/C, PPh₃ (cat.)CuI (cat.)Et₃NDMF8070-90

Table data compiled from representative literature.[12][14][15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, coupling aryl halides with a vast range of primary and secondary amines.[16][17] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[18]

Mechanistic Rationale

Similar to other cross-coupling reactions, the cycle involves oxidative addition of the this compound to Pd(0). The resulting Pd(II) complex undergoes ligand exchange with the amine, followed by deprotonation by a strong base (e.g., NaOt-Bu, K₃PO₄) to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[19] The success of this reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) that promote the challenging reductive elimination step.[1]

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd⁰ pd2_halide L-Pdᴵᴵ(Ar)(I) pd0->pd2_halide Oxidative Addition pd2_amido L-Pdᴵᴵ(Ar)(NR¹R²) pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product aryl_iodide Ar-I (this compound) aryl_iodide->pd2_halide amine HNR¹R² amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[19]

Protocol 4: Amination of an Iodopyrazole with an Aliphatic Amine

Materials:

  • 4-Iodo-1-trityl-1H-pyrazole (1.0 equiv)

  • Aliphatic amine (e.g., piperidine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.004 mmol, 3.7 mg, 2 mol%), tBuDavePhos (0.008 mmol, 2.8 mg, 4 mol%), and NaOt-Bu (0.28 mmol, 27 mg) to an oven-dried vial.[1]

  • Add the 4-iodo-1-trityl-1H-pyrazole (0.2 mmol, 1.0 equiv) and a stir bar.

  • Remove the vial from the glovebox, add anhydrous toluene (2 mL) and the amine (0.24 mmol, 1.2 equiv) via syringe under an argon atmosphere.

  • Seal the vial and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination of Halopyrazoles
Halo-pyrazoleAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-Bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOt-Bu (1.4)Toluene11092
4-Bromo-1-trityl-1H-pyrazoleBenzylaminePd(dba)₂ (10)tBuDavePhos (20)NaOt-Bu (1.4)Toluene11085
3-Chloro-1H-pyrazoleAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11078

Table data adapted from literature, showcasing conditions for halopyrazoles.[1][20]

References

Application Notes and Protocols for Copper-Free Sonogashira Reaction with 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Pyrazole Synthesis with Copper-Free Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction has been instrumental in the creation of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and compounds with a wide spectrum of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The functionalization of pyrazoles, particularly through the introduction of alkynyl groups, is a key strategy in drug discovery for generating novel molecular architectures with enhanced therapeutic potential.[6]

Traditionally, the Sonogashira reaction is catalyzed by a dual system of palladium and a copper(I) co-catalyst.[1] While effective, the use of copper can introduce several complications. A significant drawback is the promotion of alkyne homocoupling, known as the Glaser coupling, which leads to undesired byproducts and complicates purification.[7][8] Furthermore, copper can be toxic and its removal from the final product is a critical concern in pharmaceutical manufacturing.[9]

The development of copper-free Sonogashira protocols represents a significant advancement, offering a cleaner, more efficient, and environmentally benign alternative.[2][9] These methods mitigate the issue of Glaser coupling and simplify reaction workup, making them highly attractive for high-throughput screening and large-scale synthesis in drug development. This guide provides a detailed exploration of the copper-free Sonogashira reaction specifically tailored for the coupling of 3-iodo-1H-pyrazole, a key building block for novel therapeutic agents.

Mechanistic Insights: The Copper-Free Catalytic Cycle

Understanding the mechanism of the copper-free Sonogashira reaction is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle, driven by a palladium catalyst, can be broadly divided into three key stages: oxidative addition, alkyne activation and deprotonation, and reductive elimination.[1][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the this compound. This step forms a Pd(II) intermediate, activating the pyrazole for subsequent coupling.[1]

  • Alkyne Activation and Deprotonation: In the absence of a copper co-catalyst, the terminal alkyne coordinates to the Pd(II) complex. The basic conditions facilitate the deprotonation of the alkyne, forming a palladium-acetylide species.[11] The choice of base is critical in this step to ensure efficient deprotonation without promoting side reactions.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium-acetylide intermediate, which forms the desired C-C bond between the pyrazole and the alkyne. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Recent studies suggest a more complex mechanism involving a tandem Pd/Pd cycle, where a set of Pd(II) species fulfills the role traditionally played by Cu(I) in the transmetalation step.[10][12] This deeper understanding allows for a more rational design of catalyst systems for copper-free couplings.[13]

Copper_Free_Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pyrazole-Pd(II)-I(L2) Pyrazole-Pd(II)-I(L2) Oxidative_Addition->Pyrazole-Pd(II)-I(L2) Alkyne_Coordination Alkyne Coordination & Deprotonation Pyrazole-Pd(II)-I(L2)->Alkyne_Coordination Terminal Alkyne, Base Pyrazole-Pd(II)-Alkyne(L2) Pyrazole-Pd(II)-Alkyne(L2) Alkyne_Coordination->Pyrazole-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Pyrazole-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 3-Alkynyl-1H-pyrazole Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the copper-free Sonogashira reaction.

Core Components of the Reaction

The success of a copper-free Sonogashira reaction with this compound hinges on the careful selection of each component.

ComponentRoleKey Considerations & Recommendations
This compound ElectrophileThe iodine substituent is highly reactive, making it an excellent coupling partner. Ensure high purity of the starting material.
Terminal Alkyne NucleophileA wide range of aliphatic and aromatic alkynes can be used. For sensitive substrates, consider using a protected alkyne like trimethylsilylacetylene.[1]
Palladium Catalyst CatalystPd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[14] For challenging couplings, consider more active catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[9][15]
Base Alkyne DeprotonationOrganic amines like triethylamine (Et₃N) or diisopropylamine (DIPEA) are common. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective.[13] The choice of base can significantly impact the reaction outcome.
Solvent Reaction MediumAnhydrous and degassed solvents are crucial. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (ACN).[13]
Ligand (Optional) Stabilize CatalystWhile many protocols are "ligand-free" (relying on the phosphines from the precatalyst), additional ligands can enhance catalyst stability and activity.

Detailed Experimental Protocol

This protocol provides a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates and silica gel for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. This is critical to prevent catalyst degradation and side reactions.[8]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) via syringe.

    • Add the base (e.g., triethylamine, 3.0 equiv) via syringe.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert atmosphere. Add_Solids 2. Add this compound and Pd catalyst. Setup->Add_Solids Purge 3. Evacuate and backfill with Argon (3x). Add_Solids->Purge Add_Liquids 4. Add anhydrous solvent, base, and alkyne. Purge->Add_Liquids Heat_Stir 5. Heat to desired temperature and stir. Add_Liquids->Heat_Stir Monitor 6. Monitor reaction progress by TLC. Heat_Stir->Monitor Cool 7. Cool to room temperature. Monitor->Cool Filter 8. Filter through celite. Cool->Filter Concentrate 9. Concentrate under reduced pressure. Filter->Concentrate Purify 10. Purify by column chromatography. Concentrate->Purify Characterize 11. Characterize the final product. Purify->Characterize

Caption: Step-by-step experimental workflow for the reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a fresh, high-purity catalyst.- Ensure all reagents and solvents are anhydrous.- Thoroughly degas the reaction mixture.[8]
Alkyne Homocoupling - Trace oxygen in the reaction- Improve the degassing procedure (e.g., freeze-pump-thaw cycles).- Ensure a continuous positive pressure of inert gas.[8]
Decomposition of Starting Material - Reaction temperature is too high- Unsuitable base- Lower the reaction temperature.- Screen different bases to find one that is milder.
Poor Solubility of Reagents - Inappropriate solvent choice- Screen alternative anhydrous solvents in which all components are soluble.

Applications in Drug Discovery

The 3-alkynyl-1H-pyrazole core is a valuable pharmacophore in the development of new therapeutic agents. The ability to efficiently synthesize a diverse library of these compounds using the copper-free Sonogashira reaction is a significant advantage for structure-activity relationship (SAR) studies. These compounds have shown promise in various therapeutic areas, including:

  • Kinase Inhibitors: The rigid, linear geometry of the alkynyl linker can effectively probe the active sites of kinases, which are key targets in oncology.[16]

  • Antiviral and Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad range of activities against various pathogens.[17]

  • Central Nervous System (CNS) Agents: The pyrazole scaffold is present in drugs targeting CNS disorders.[17]

The copper-free Sonogashira reaction provides a robust and reliable method for accessing these important molecular scaffolds, accelerating the discovery and development of new medicines.

References

synthesis of pyrazole-containing heterocycles from 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrazole-Containing Heterocycles from 3-Iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of compounds with significant biological and physical properties.[1][2][3] Its prevalence in pharmaceuticals—ranging from anti-inflammatory agents to kinase inhibitors—stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions. Consequently, the development of efficient and modular synthetic routes to functionalized pyrazoles is of paramount importance.

This compound has emerged as a particularly valuable building block in this context. The carbon-iodine bond at the 3-position is an exceptionally reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the direct and selective introduction of carbon and nitrogen substituents, providing a powerful platform for generating molecular diversity. This guide provides an in-depth exploration of the key synthetic transformations originating from this compound, with a focus on the underlying principles, practical protocols, and strategic considerations for constructing complex pyrazole-containing heterocycles.

Pillar 1: The Pyrazole N-H Bond - A Critical Consideration

A primary challenge in the functionalization of this compound is the presence of the acidic N-H proton. This proton can interfere with many organometallic catalytic cycles, either by reacting with bases and organometallic reagents or by coordinating to the metal center, thereby inhibiting catalysis.[1][4] Therefore, protection of the pyrazole nitrogen is often a mandatory first step to ensure high-yielding and reproducible outcomes in subsequent cross-coupling reactions.[4][5]

Common N-Protecting Groups:

  • Ethoxyethyl (EtOEt): Easily introduced under acidic conditions and readily removed under mild acidic conditions. It is particularly useful when Boc groups prove unstable.[4][5]

  • Boc (tert-Butoxycarbonyl): A common protecting group, though it can be unstable in the presence of certain organometallic reagents.[5]

  • Trityl (Tr): A bulky group that can be advantageous in certain reactions, such as the Heck-Mizoroki coupling, by influencing reaction efficiency.[6]

N_Protection_Strategy Start This compound Protected N-Protected 3-Iodopyrazole Start->Protected Protection (e.g., Ethyl Vinyl Ether, TFA cat.) Coupled Functionalized N-Protected Pyrazole Protected->Coupled Cross-Coupling (Pd or Cu catalyst) Final Final N-H Pyrazole Product Coupled->Final Deprotection (e.g., Mild Acid)

Caption: General workflow for using N-protected 3-iodopyrazole.

Protocol 1: N-Protection with Ethoxyethyl (EtOEt) Group

This protocol is adapted from methodologies that prioritize mild conditions and operational simplicity.[1][5] The use of ethyl vinyl ether is effective, but the reaction can be exothermic; careful temperature control is crucial for safety and selectivity.

Materials:

  • This compound

  • Ethyl vinyl ether

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of TFA (e.g., 0.01 eq).

  • Add ethyl vinyl ether (1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 30-35°C.[1] Portionwise addition is recommended for larger-scale reactions to manage the exotherm.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(1-ethoxyethyl)-3-iodo-1H-pyrazole can often be used in the next step without further purification.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for C-C and C-N bond formation using 3-iodopyrazole. The high reactivity of the C-I bond facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

Palladium_Catalysis_Overview cluster_main Core Synthetic Strategies cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation Start N-Protected 3-Iodopyrazole Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Cat. Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Cat. Heck Heck Reaction (Alkene) Start->Heck Pd Cat. Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Cat.

Caption: Key Pd-catalyzed couplings of 3-iodopyrazole.

A. Sonogashira Coupling: Access to Alkynylpyrazoles

The Sonogashira reaction provides a powerful method for forming a C(sp²)-C(sp) bond, yielding 3-alkynylpyrazoles. These products are not only valuable in their own right but also serve as versatile intermediates for constructing more complex fused heterocyclic systems, such as thieno[2,3-c]pyrazoles.[7][8]

Causality Behind Component Selection:

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Palladium facilitates the main catalytic cycle, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used to ensure solubility of all components.

Protocol 2: Typical Sonogashira Coupling

This protocol is a generalized procedure based on successful couplings of N-protected 3-iodopyrazoles with terminal alkynes.[1][5][7]

Materials:

  • N-Protected this compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2-3 eq)

  • Anhydrous DMF or THF

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected 3-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent, followed by the terminal alkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until TLC or LC-MS analysis indicates complete consumption of the starting iodopyrazole.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

EntryPyrazole SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
11-(EtOEt)-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, THF, rt92[1][5]
21-(EtOEt)-3-iodo-4-bromo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, THF, rt85[1][5]
31,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, DMF87-92[7][8]
B. Suzuki-Miyaura Coupling: Access to Arylpyrazoles

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forging C-C bonds between sp²-hybridized carbons.[9][10] For 3-iodopyrazole, it enables the direct introduction of aryl or heteroaryl moieties, which are critical pharmacophores in many drug candidates.

Causality Behind Component Selection:

  • Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst. Pd(PPh₃)₄ is a common and effective choice.[9]

  • Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10][11] Inorganic bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃ are frequently used, often in an aqueous solution.[9]

  • Solvent System: A two-phase system, such as dioxane/water or DME/water, is common to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[9]

Protocol 3: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis.[9]

Materials:

  • N-Protected this compound (1.0 eq)

  • Arylboronic acid (1.1-1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 v/v)

Procedure:

  • To a microwave vial, add the N-protected 3-iodopyrazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the DME/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120°C) for 5-20 minutes.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

EntryPyrazole SubstrateBoronic AcidCatalystBase/SolventYield (%)Reference
14-Iodo-1-(p-tolyl)-3-CF₃-1H-pyrazolePhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O56[12]
24-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄Cs₂CO₃, DME/H₂O (µW)High[9]
C. Heck-Mizoroki Reaction: Access to Alkenylpyrazoles

The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, yielding a 3-alkenylpyrazole.[13][14] This transformation is highly valuable for introducing vinyl groups that can be further functionalized.

Causality Behind Component Selection:

  • Ligand: The choice of ligand is critical. While PPh₃ can be used, more electron-rich and less bulky phosphines like tri(o-tolyl)phosphine or P(OEt)₃ can significantly improve yields.[6][15]

  • Base: A hindered organic base like triethylamine or a weaker inorganic base like sodium acetate is used to regenerate the Pd(0) catalyst at the end of the cycle.

  • Protecting Group: Bulky N-protecting groups like the trityl group have been shown to be particularly effective for this reaction.[6]

Protocol 4: General Heck Reaction

This protocol is based on the successful coupling of N-trityl-4-iodopyrazole with various acrylates.[6]

Materials:

  • N-Trityl-4-iodo-1H-pyrazole (1.0 eq) (Note: example is for 4-iodo, adaptable for 3-iodo)

  • Alkene (e.g., methyl acrylate) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(ethyl)phosphite (P(OEt)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous DMF

Procedure:

  • In a Schlenk tube, dissolve N-trityl-4-iodo-1H-pyrazole in anhydrous DMF.

  • Add the alkene, triethylamine, P(OEt)₃, and finally Pd(OAc)₂.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction in a preheated oil bath at 80-100°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

D. Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, directly coupling an aryl halide with an amine.[16][17][18] This provides a direct route to 3-aminopyrazole derivatives, which are important substructures in many bioactive molecules.

Causality Behind Component Selection:

  • Catalyst/Ligand System: This is the most critical parameter. Modern Buchwald-Hartwig catalysis relies on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These ligands promote both the oxidative addition and the final reductive elimination step.[16][19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 5: Buchwald-Hartwig Amination

This is a general protocol adaptable for 3-iodopyrazole based on established methods for aryl halides.[19][20]

Materials:

  • N-Protected this compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the N-protected 3-iodopyrazole, Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (in a glovebox if possible).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Seal the tube and heat in a preheated oil bath at 100-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

  • Purify by flash column chromatography.

Pillar 3: Application in Fused Heterocycle Synthesis

The functionalized pyrazoles obtained from the above cross-coupling reactions are ideal precursors for constructing fused bicyclic systems of high medicinal value, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[21][22][23]

Fused_Heterocycle_Synthesis Start This compound Intermediate Functionalized Pyrazole (e.g., 3-Amino-4-cyano) Start->Intermediate Functionalization (e.g., Buchwald-Hartwig, followed by cyanation) Final Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyrimidine) Intermediate->Final Cyclocondensation Reagent Condensation Partner (e.g., β-Dicarbonyl Cmpd) Reagent->Final

Caption: From iodopyrazole to fused heterocyclic systems.

For instance, a 3-aminopyrazole, synthesized via Buchwald-Hartwig amination, can undergo cyclocondensation with a β-dicarbonyl compound to yield a pyrazolo[1,5-a]pyrimidine derivative.[22] This strategy highlights the modularity of using 3-iodopyrazole: a C-I bond is first converted to a C-N bond, which then enables the construction of an entirely new fused ring.

Troubleshooting & Field Insights

  • De-iodination: The formation of the hydrodehalogenated pyrazole is a common side reaction, particularly with electron-deficient substrates.[24] This can be minimized by using highly active catalyst systems that promote the desired coupling at a faster rate, ensuring the reaction is run under strictly anhydrous and anaerobic conditions, and avoiding excessive reaction times or temperatures.

  • Low Yields in Suzuki Coupling: Poor quality boronic acid is a frequent culprit. Boronic acids can dehydrate to form unreactive boroxines. Using freshly purchased reagents or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can improve consistency.[24]

  • Catalyst Poisoning: Pyrazoles themselves can act as ligands for transition metals.[1][4] If deprotection occurs prematurely or if the N-H form is used directly, the substrate can inhibit its own conversion by coordinating to the palladium center. This underscores the importance of a robust N-protecting group strategy.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a diverse array of pyrazole-containing heterocycles. Mastery of modern cross-coupling reactions—including the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions—unlocks near-limitless possibilities for derivatization at the 3-position. A crucial, and often indispensable, prerequisite for success is the strategic protection of the pyrazole N-H bond to prevent catalyst inhibition and unwanted side reactions. By understanding the causality behind the selection of reagents and conditions for each transformation, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities for medicine and materials science.

References

The Strategic Deployment of 3-Iodo-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 3-Iodo Handle

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and a tunable electronic nature. This has led to its incorporation into blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1]

Within the diverse world of pyrazole building blocks, 3-iodo-1H-pyrazole emerges as a particularly versatile and powerful tool for drug discovery professionals. The iodine atom at the 3-position is not merely a substituent; it is a strategic "handle" for introducing molecular complexity and diversity through a variety of robust and well-established cross-coupling reactions. Its reactivity makes it an ideal precursor for creating extensive libraries of novel compounds targeting a wide array of biological pathways, from inflammation to cancer.[3][4]

This guide provides an in-depth exploration of this compound as a building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of biologically relevant molecules.

Core Concepts: Reactivity and the Imperative of N-Protection

The utility of this compound in palladium-catalyzed cross-coupling reactions is immense. However, a critical consideration is the acidic N-H proton of the pyrazole ring. This proton can interfere with the catalytic cycle, and the pyrazole nitrogen itself can act as a ligand, potentially deactivating the palladium catalyst.[5][6] Therefore, N-protection is almost always a prerequisite for successful and high-yielding coupling reactions.

Common protecting groups include the tert-butyloxycarbonyl (Boc) group and the ethoxyethyl (EtOEt) group. The choice of protecting group is often dictated by its stability to the reaction conditions and the ease of its subsequent removal.[5][7] For instance, the Boc group is readily removed under acidic conditions, while the EtOEt group offers an alternative that can also be cleaved under mild acidic conditions.[6]

N_Protection_Strategy

Key Applications & Synthetic Protocols

The C-I bond in this compound is a versatile linchpin for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis. Below, we provide detailed protocols for three of the most impactful cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This reaction is instrumental in creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[1][8]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid synthesis and library generation, leveraging microwave irradiation to accelerate reaction times.[9][10]

  • Materials:

    • N-protected this compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a microwave reaction vial, add the N-protected this compound, arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst to the vial.

    • Add the degassed 1,4-dioxane/water solvent system.

    • Seal the vial tightly.

    • Place the vial in the microwave reactor and irradiate at 100-140 °C for 10-20 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality and Troubleshooting:

  • Why degassed solvents? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[11]

  • Why a base? The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[12]

  • Common Issue: Low Yield. If yields are low, consider screening other palladium catalysts and ligands. For heteroaryl substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective.[13] Also, ensure the boronic acid is of high quality, as they can degrade upon storage.

  • Common Issue: Dehalogenation. The replacement of iodine with a hydrogen atom is a known side reaction, particularly with electron-rich aryl iodides.[13] Using a milder base such as potassium phosphate (K₃PO₄) can sometimes mitigate this issue.[13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the pyrazole core, creating a C(sp²)-C(sp) bond. This is particularly valuable for generating rigid linkers or for accessing further functionalities through the alkyne.

Protocol 2: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard, reliable method for the Sonogashira coupling of N-protected this compound.[5][14]

  • Materials:

    • N-protected this compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

    • Copper(I) iodide (CuI) (3-10 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous and degassed solvent (e.g., DMF or THF)

    • Schlenk flask or sealed tube

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous, degassed solvent, followed by triethylamine.

    • Add the terminal alkyne to the mixture.

    • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality and Troubleshooting:

  • Why a copper co-catalyst? Copper(I) is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Why triethylamine? It serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.

  • Common Issue: Alkyne Homocoupling (Glaser coupling). This is a major side reaction. To minimize it, ensure strictly anaerobic conditions and consider the slow addition of the alkyne to the reaction mixture.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the coupling of a wide range of amines with aryl halides.[15][16] This reaction is paramount for introducing amine functionalities that are often key for protein-ligand interactions.

Buchwald_Hartwig_Cycle

Protocol 3: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand

This protocol is designed for coupling a range of primary and secondary amines, employing a modern, highly active catalyst system.[11][17]

  • Materials:

    • N-protected this compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • XPhos or SPhos (4-6 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous and degassed toluene or dioxane

    • Oven-dried Schlenk tube or sealed vial

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the N-protected this compound, amine (if solid), Pd₂(dba)₃, phosphine ligand, and base to a Schlenk tube.

    • Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe.

    • Seal the tube and heat in a preheated oil bath at 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality and Troubleshooting:

  • Why bulky, electron-rich ligands? Ligands like XPhos and SPhos promote the crucial reductive elimination step, which is often the rate-limiting step, and help stabilize the active Pd(0) species.[11][18]

  • Base selection is critical. Strong, non-nucleophilic bases like NaOtBu are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary to avoid decomposition.[11][19]

  • Common Issue: Catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Oxygen can be particularly detrimental to these catalyst systems.[11]

Data Presentation: Comparative Overview of Coupling Reactions

ReactionBond FormedKey ReagentsTypical Catalyst/LigandTemperature (°C)Common Side Reactions
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid, BasePd(PPh₃)₄ or PdCl₂(dppf)60-140Dehalogenation, Protodeboronation
Sonogashira C(sp²)-C(sp)Terminal Alkyne, BasePdCl₂(PPh₃)₂ / CuI25-80Alkyne Homocoupling (Glaser)
Buchwald-Hartwig C(sp²)-NAmine, BasePd₂(dba)₃ / XPhos or SPhos80-110Hydrodehalogenation, β-Hydride Elimination

Case Study: Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms form key hydrogen bonds with the protein backbone in the ATP-binding site.[20][21] this compound is an excellent starting point for synthesizing libraries of such inhibitors. For example, a Suzuki coupling can be used to install an aryl group at the 3-position, followed by N-arylation and further functionalization at other positions of the pyrazole ring. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[1][4]

Conclusion

This compound is a high-value, strategic building block for medicinal chemists. Its predictable reactivity in key cross-coupling reactions, when appropriately N-protected, provides a reliable and versatile platform for the synthesis of diverse molecular architectures. The protocols and insights provided herein are intended to empower researchers to effectively leverage this powerful tool in the quest for novel therapeutics. A thorough understanding of the underlying reaction mechanisms and potential pitfalls is essential for troubleshooting and optimizing these transformations, ultimately accelerating the drug discovery process.

References

protocol for the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Protocol for the Synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

Introduction

1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is a pivotal synthetic intermediate in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] The introduction of an iodine atom at the C-3 position provides a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[1][2]

However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions. Therefore, protection of this nitrogen is essential. The 1-(1-ethoxyethyl) (EtOEt) group is an excellent choice for this purpose, as it can be easily introduced using ethyl vinyl ether under mild acidic conditions and subsequently removed without affecting other functional groups.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, focusing on the N-protection of the 3-iodopyrazole precursor.

Overall Synthetic Scheme

The synthesis is conceptually a two-stage process. The first stage involves the formation of the 3-iodo-1H-pyrazole precursor, which is a non-trivial synthesis in itself as direct electrophilic iodination of pyrazole typically occurs at the C-4 position.[1] This protocol focuses on the second stage: the protection of commercially available or previously synthesized this compound.

Stage 1: Precursor Synthesis (Conceptual)

  • Formation of the pyrazole ring followed by or incorporating a C-3 iodination step. This often involves the cyclization of functionalized 1,3-dicarbonyl compounds with hydrazine.[1]

Stage 2: N-H Protection (Detailed Protocol)

  • Acid-catalyzed addition of ethyl vinyl ether to the N-H of this compound to yield the target compound.

Part I: Synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

This section details the protection of the pyrazole N-H group, which is critical for preventing side reactions in subsequent synthetic transformations.

Principle and Mechanism

The protection reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the electron-rich double bond of ethyl vinyl ether. The acid catalyst (e.g., trifluoroacetic acid) protonates the ether, making the vinyl group highly electrophilic and susceptible to nucleophilic attack by the pyrazole nitrogen. This forms a stable hemiaminal ether, effectively "capping" the reactive N-H proton. The EtOEt group is chosen for its stability under neutral and basic conditions, while allowing for facile deprotection under mild aqueous acid.[4][5]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableHandle with care; irritant.[6]
Ethyl vinyl ether (EVE)Stabilized, ≥99%Commercially AvailableFlammable liquid.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially AvailableVolatile; use in a fume hood.
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Commercially AvailableCorrosive; handle with extreme care.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLab PreparedFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeCommercially AvailableFor drying organic layers.
n-HexaneHPLC gradeCommercially AvailableFor purification.
Ethyl AcetateHPLC gradeCommercially AvailableFor purification.

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer with heating capabilities

  • Condenser and inert gas (Argon or Nitrogen) line

  • Addition funnel

  • Thermometer

  • Rotary evaporator

  • Glassware for extraction and purification (separatory funnel, chromatography column)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents 1. Prepare Reagents - Dissolve this compound in CH₂Cl₂ - Prepare TFA catalyst add_eve 2. Add Ethyl Vinyl Ether - Portionwise addition - Maintain temp: 28-33 °C prep_reagents->add_eve Proceed to Reaction add_tfa 3. Add TFA Catalyst - Catalytic amount add_eve->add_tfa stir 4. Stir at Room Temp - Monitor by TLC - ~20-24 hours add_tfa->stir quench 5. Quench Reaction - Add sat. NaHCO₃ soln. stir->quench stir->quench Reaction Complete extract 6. Extraction - Extract with CH₂Cl₂ quench->extract dry 7. Dry & Concentrate - Dry over Na₂SO₄ - Evaporate solvent extract->dry purify 8. Purify Product - Recrystallization or - Column Chromatography dry->purify dry->purify Crude Product

Caption: Experimental workflow for the N-protection of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from the method described by Sadzevičienė et al. for the N-protection of substituted iodopyrazoles.[1][7]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Begin stirring the solution. Add ethyl vinyl ether (1.5 eq.) portionwise to the reaction mixture. The portionwise addition helps to control the initial exothermic reaction.[1]

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 eq.) dropwise to the stirring solution.

  • Reaction Monitoring: Maintain the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours. Prolonged reaction times (20-78 hours) can be used to ensure the thermodynamically more stable isomer is formed, as migration of the EtOEt group is possible under acidic conditions.[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers and wash with deionized water. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of n-hexane and ethyl acetate or by column chromatography on silica gel to yield 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole as a solid.[1]

Part II: Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Analysis Expected Results
¹H NMR δ (ppm) in CDCl₃: ~7.5 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~5.6 (q, 1H, NCH), ~3.5 (m, 2H, OCH₂CH₃), ~1.6 (d, 3H, CHCH₃), ~1.2 (t, 3H, OCH₂CH₃). Note: Chemical shifts are estimates based on similar structures.[1][8]
¹³C NMR Expected signals for pyrazole carbons (one iodinated), ethoxyethyl carbons (CH, CH₂, CH₃), and the acetal carbon (N-CH-O). The C-I bond will cause a significant downfield shift for the C3 carbon.[9]
Mass Spec (MS) m/z: Calculated for C₇H₁₁IN₂O. The fragmentation pattern may show loss of the ethoxyethyl group.[1][10]
Appearance White to slightly yellow crystalline solid.[1]

Part III: Safety and Troubleshooting

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][11]

  • This compound: Causes skin and serious eye irritation. Avoid inhalation and contact with skin and eyes.[6][12]

  • Ethyl Vinyl Ether: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Inactive catalyst (TFA).- Insufficient reaction time.- Low quality of reagents.- Use fresh TFA.- Allow the reaction to stir for a longer duration, monitoring by TLC.[1]- Use anhydrous solvents and high-purity starting materials.
Formation of Isomers The EtOEt protecting group can migrate between N1 and N2 positions under acidic conditions.[1]Prolonged reaction times at room temperature generally favor the formation of the thermodynamically more stable isomer.[1]
Low Yield after Purification - Incomplete reaction.- Product loss during work-up or purification.- Ensure the reaction goes to completion via TLC.- Be careful during extractions to avoid emulsion formation. Optimize the solvent system for chromatography to ensure good separation.
Product Decomposition The EtOEt group is acid-labile and can be partially cleaved during work-up if not neutralized properly.Ensure complete neutralization with NaHCO₃ solution after the reaction. Avoid exposure to acidic conditions during purification.[5]

References

Application Notes and Protocols for the Formation of Grignard Reagents from Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the formation of Grignard reagents from iodinated pyrazoles. Pyrazole scaffolds are pivotal in medicinal chemistry, and their functionalization via Grignard reagents opens avenues for novel molecular architectures. This document elucidates the underlying mechanistic principles, provides meticulously detailed experimental protocols, and offers expert insights into overcoming common challenges. The protocols are designed to be self-validating, incorporating critical steps for reagent activation, reaction monitoring, and quantification.

Introduction: The Synthetic Value of Pyrazole Grignard Reagents

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents. The introduction of an iodine atom onto the pyrazole ring provides a versatile handle for a wide array of synthetic transformations, most notably the formation of Grignard reagents (pyrazolylmagnesium halides). These organometallic intermediates are potent nucleophiles, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Their subsequent use in cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, further expands their synthetic utility, allowing for the synthesis of highly functionalized pyrazole derivatives.[1]

This guide will focus on two primary methods for the preparation of pyrazole Grignard reagents from iodinated pyrazoles: the classical reaction with magnesium metal and the increasingly important iodine-magnesium exchange reaction.

Mechanistic Insights into Grignard Reagent Formation

The formation of a Grignard reagent from an organic halide and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium.[2] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide, leading to the formation of a radical anion, which then collapses to form an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical results in the formation of the Grignard reagent.

However, for aryl iodides, including iodinated pyrazoles, the iodine-magnesium exchange reaction offers a milder and often more functional-group-tolerant alternative.[3] This method involves the reaction of the aryl iodide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent.[4][5] The exchange equilibrium favors the formation of the more stable aryl Grignard reagent.

Experimental Protocols

General Considerations: Ensuring a Successful Reaction

Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen.[6] Therefore, the following precautions are paramount for success:

  • Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight. Solvents must be anhydrous. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.[7]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry argon or nitrogen. This is typically achieved using a Schlenk line or a glovebox.

Protocol 1: Classical Grignard Reagent Formation from 4-Iodopyrazole

This protocol describes the formation of a pyrazol-4-ylmagnesium halide from a 4-iodopyrazole derivative using magnesium turnings.

Materials:

  • 4-Iodopyrazole derivative (1.0 eq)

  • Magnesium turnings (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops) for activation

  • Reaction flask (three-necked, round-bottom)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-dry glassware under vacuum B Add Mg turnings & I₂ crystal A->B C Establish inert atmosphere B->C D Add anhydrous THF F Add a small aliquot of iodopyrazole solution to initiate D->F E Prepare solution of iodopyrazole in THF E->F G Observe for initiation (color change, gentle reflux) F->G H Slowly add remaining iodopyrazole solution G->H I Reflux to completion H->I J Cool to room temperature I->J K Titrate to determine concentration J->K L Use in subsequent reaction K->L

Caption: Workflow for classical Grignard reagent formation.

Step-by-Step Procedure:

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] The iodine will react with the magnesium surface, removing the passivating oxide layer. The disappearance of the purple iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates successful activation.[9]

  • Reaction Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Add a magnetic stir bar to the reaction flask.

  • Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of the 4-iodopyrazole in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

  • Observation of Initiation: The reaction may require gentle warming to initiate. Initiation is indicated by a gentle reflux of the solvent and the appearance of a cloudy or brownish color. If the reaction does not start, the addition of a small amount of pre-formed Grignard reagent can be used as an initiator.[8]

  • Addition of Substrate: Once the reaction has initiated, add the remaining 4-iodopyrazole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[6]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will typically appear as a grayish or brownish suspension.

Protocol 2: Grignard Reagent Formation via Iodine-Magnesium Exchange

This protocol is particularly useful for iodopyrazoles bearing sensitive functional groups.[3]

Materials:

  • Iodopyrazole derivative (1.0 eq)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, "Turbo-Grignard"), typically 1.1-1.2 eq of a ~1.3 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Reaction flask (Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-dry Schlenk flask B Dissolve iodopyrazole in anhydrous THF A->B C Establish inert atmosphere B->C D Cool iodopyrazole solution to specified temperature (e.g., -20 °C) E Slowly add i-PrMgCl·LiCl solution via syringe D->E F Stir for specified time E->F G Titrate to confirm formation and determine concentration F->G H Use in subsequent reaction G->H

Caption: Workflow for Iodine-Magnesium Exchange.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the iodopyrazole derivative in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath. Lower temperatures can improve the functional group tolerance.[3]

  • Addition of Turbo-Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution via syringe to the stirred solution of the iodopyrazole.

  • Reaction Monitoring: The progress of the exchange reaction can be monitored by TLC or GC-MS by quenching a small aliquot of the reaction mixture with a proton source (e.g., saturated aqueous ammonium chloride) and analyzing for the disappearance of the starting iodopyrazole.

  • Completion: The exchange is typically rapid and is usually complete within 30-60 minutes at the specified temperature.

Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Several titration methods are available.[10][11]

Titration with Iodine

This method is reliable and gives a sharp endpoint.[12][13]

Procedure:

  • Under an inert atmosphere, accurately weigh a small amount of iodine (e.g., 100 mg) into a dry flask.

  • Dissolve the iodine in anhydrous THF (or a 0.5 M solution of LiCl in THF for better solubility).[13]

  • Cool the iodine solution to 0 °C.

  • Slowly add the Grignard reagent solution dropwise from a syringe until the dark brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.

  • Record the volume of the Grignard reagent added.

  • The concentration is calculated based on the 1:1 stoichiometry between the Grignard reagent and I₂.

Titration with a Colorimetric Indicator

This method provides a visual endpoint.[11][14]

Procedure:

  • Under an inert atmosphere, place a small amount (a few milligrams) of an indicator such as 1,10-phenanthroline in a dry flask.[14]

  • Add a known volume of anhydrous THF.

  • Add a known volume of the Grignard solution to be titrated. A colored complex will form.

  • Titrate with a standardized solution of a secondary alcohol, such as sec-butanol or (-)-menthol in an anhydrous solvent, until the color disappears.[10][11]

  • The concentration of the Grignard reagent can be calculated from the stoichiometry of the reaction.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvent- Passivated magnesium surface- Low reaction temperature- Ensure all components are scrupulously dry.[2]- Use fresh, high-quality magnesium.[2]- Activate magnesium with iodine, 1,2-dibromoethane, or sonication.[6][8]- Gently warm the reaction mixture.
Low yield of Grignard reagent - Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Presence of impurities- Allow for a longer reaction time or gentle reflux.- Add the organic halide slowly to minimize localized high concentrations.- Use purified starting materials.
Dark brown or black reaction mixture - Decomposition of the Grignard reagent- Formation of finely divided metal from side reactions- This can sometimes be normal, but if yields are low, consider using lower temperatures or a different solvent.[15]
Inaccurate titration results - Inaccurate measurement of reagents- Reaction with atmospheric moisture/oxygen during titration- Use calibrated glassware and syringes.- Maintain a strict inert atmosphere throughout the titration process.

Applications in Synthesis: The Kumada Coupling

Once formed, pyrazole Grignard reagents are valuable intermediates. A prominent application is the Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction with an organic halide to form a new carbon-carbon bond.[16][1]

Reaction Scheme: Pyrazolyl-MgX + R-X' --(Pd or Ni catalyst)--> Pyrazolyl-R + MgXX'

This reaction allows for the introduction of a wide variety of alkyl, vinyl, and aryl substituents onto the pyrazole ring, providing access to a diverse range of complex molecules.[17][18]

Conclusion

The formation of Grignard reagents from iodinated pyrazoles is a powerful tool in the arsenal of the synthetic chemist. By understanding the underlying principles of magnesium activation, choosing the appropriate methodology (classical formation vs. iodine-magnesium exchange), and adhering to stringent anhydrous and inert techniques, researchers can reliably prepare these valuable intermediates. Accurate quantification through titration ensures stoichiometric control in subsequent reactions, such as the Kumada coupling, enabling the efficient and predictable synthesis of novel pyrazole-based compounds for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions of 3-Iodo-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction of 3-iodo-1H-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this powerful C-C bond-forming reaction. Pyrazole moieties are crucial pharmacophores, and their functionalization via Sonogashira coupling is a key strategy in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with a 3-iodo-1H-pyrazole substrate is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the key components of your reaction. The primary areas to troubleshoot are the catalyst system, the integrity of your reagents, and the reaction conditions.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its decomposition is a frequent cause of failure. The appearance of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[3]

    • Recommendation: Use fresh, high-quality palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[4][5] Ensure proper storage under an inert atmosphere. If you suspect your catalyst has degraded, purchase a new batch.

  • Reagent Quality: The purity of your this compound, alkyne, and copper(I) co-catalyst is paramount.

    • Recommendation: Purify your starting materials if their purity is questionable. Copper(I) iodide (CuI) is particularly susceptible to oxidation; use a fresh bottle of CuI that appears off-white or light tan, not green or brown.[3]

  • Anaerobic Conditions: The Sonogashira reaction, especially the copper-catalyzed variant, is sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material and complicates purification.[4][6]

    • Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. This involves using a dry, flame-dried Schlenk flask or sealed tube, degassing the solvent thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period), and maintaining a positive pressure of an inert gas throughout the reaction.[3][7][8]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of a 1,3-diyne (the homocoupling product) is a classic side reaction in Sonogashira couplings and is primarily driven by the presence of oxygen and the copper co-catalyst.[4][6]

  • Strict Anaerobic Conditions: As mentioned above, rigorously excluding oxygen is the most critical step to suppress Glaser coupling.[3]

  • Copper-Free Conditions: Consider running the reaction without the copper co-catalyst. While the reaction rate may be slower, the absence of copper significantly reduces the likelihood of homocoupling.[4][9] Copper-free Sonogashira reactions may require higher temperatures or the use of more specialized ligands to achieve good yields.[9]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low at any given time. This favors the desired cross-coupling pathway over the second-order homocoupling reaction.[10]

  • Use of a Reducing Atmosphere: Some studies have shown that maintaining a reducing atmosphere, for instance, by using a mixture of hydrogen and an inert gas, can effectively minimize oxidative homocoupling.[6]

Q3: Does the NH proton of the pyrazole ring interfere with the reaction? Should I use a protecting group?

A3: Yes, the acidic NH proton of the 1H-pyrazole can potentially interfere with the reaction in several ways. Pyrazoles can act as ligands and coordinate to the palladium center, potentially inhibiting catalysis.[2][8][11] Furthermore, the NH proton can react with the base or organometallic intermediates.

  • N-Protection Strategy: Protecting the pyrazole nitrogen is a common and often necessary strategy to achieve high and reproducible yields.[2][11][12][13] Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) and ethoxyethyl (EtOEt).[2][13] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

  • When to Consider N-Unprotected Pyrazoles: In some cases, the Sonogashira coupling of N-unprotected iodopyrazoles can proceed successfully, particularly with highly reactive substrates or carefully optimized conditions. However, for developing a robust and general procedure, N-protection is highly recommended.[2]

Q4: What are the optimal choices for the catalyst, base, and solvent for the Sonogashira coupling of 3-iodo-1H-pyrazoles?

A4: The optimal conditions can be substrate-dependent, but here are some well-established starting points.

ComponentRecommended ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are the most common and reliable catalysts for Sonogashira reactions.[4][5] Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][5]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most frequently used co-catalyst and generally accelerates the reaction, allowing for milder conditions.[4][14] However, as discussed, it can promote homocoupling.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PiperidineAn amine base is required to neutralize the HX byproduct and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[4][5] The choice of base can influence the reaction rate and outcome.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), TolueneThe solvent must be able to dissolve all reaction components.[15] THF and DMF are common choices.[1] Some anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.[16]
Q5: My reaction is sluggish or stalls with an aryl bromide analogue, but works with the this compound. Why is this, and what can I do?

A5: The reactivity of the aryl halide is a critical factor in the Sonogashira reaction, following the general trend: I > OTf > Br >> Cl.[3][4] This trend is due to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the Pd(0) center, which is often the rate-determining step.[5]

  • For Aryl Bromides: If you are using a 3-bromo-1H-pyrazole, you will likely need more forcing reaction conditions compared to the iodo analogue.

    • Increase Temperature: Heating the reaction is often necessary for less reactive aryl bromides.[4][17] Temperatures in the range of 50-100 °C are common.[1][17]

    • Use More Active Catalysts/Ligands: Consider using more electron-rich and bulky phosphine ligands, such as XPhos, which can facilitate the oxidative addition step.[18] Alternatively, N-heterocyclic carbene (NHC) palladium complexes have also shown high activity.[5]

Visualizing the Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4][5] Understanding these cycles is key to troubleshooting your reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl [Ar-Pd(II)-C≡CR]L₂ PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Base Base Cu_Acetylide->PdII_Aryl To Pd Cycle ArX This compound (Ar-X) ArX->Pd0

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting Decision Tree

When faced with a problematic reaction, this decision tree can guide your troubleshooting efforts.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Conditions Check Reaction Conditions: - Inert atmosphere? - Degassed solvent? - Correct temperature? Start->Check_Conditions Check_Reagents Check Reagents: - Fresh catalysts (Pd & Cu)? - Pure starting materials? Check_Conditions->Check_Reagents Conditions OK Pd_Black Palladium Black Observed? Check_Reagents->Pd_Black Reagents OK Homocoupling Significant Homocoupling? Protect_N Consider N-Protection of Pyrazole Homocoupling->Protect_N No Copper_Free Try Copper-Free Conditions Homocoupling->Copper_Free Yes Slow_Addition Slow Alkyne Addition Homocoupling->Slow_Addition Yes Pd_Black->Check_Reagents Yes, catalyst decomposition Pd_Black->Homocoupling No Optimize Systematically Optimize: - Change solvent - Screen different bases - Adjust catalyst loading Success Improved Yield! Optimize->Success Protect_N->Optimize Copper_Free->Success Slow_Addition->Success

Caption: A decision tree for troubleshooting Sonogashira reactions.

Standard Experimental Protocol: Sonogashira Coupling of N-Protected this compound

This protocol provides a general starting point for the Sonogashira coupling of an N-protected this compound. Optimization may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 3.0 equiv.).[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the stirred mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C as needed.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove insoluble catalyst residues.[1][19]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl and brine.[1][20]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrazole.[20]

References

Technical Support Center: Navigating the Challenges of Purifying 3-Iodo-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of 3-iodo-1H-pyrazole derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science, yet their purification can be a significant bottleneck for researchers. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

Introduction: The Intricacies of Purifying 3-Iodo-1H-Pyrazoles

The purification of this compound derivatives is frequently complicated by a combination of factors including their potential instability, the presence of closely related impurities, and their sometimes-unpredictable behavior during common purification techniques like column chromatography and recrystallization. A thorough understanding of the underlying chemistry of these molecules is crucial for developing a successful purification strategy.

This guide is structured to provide practical, experience-driven advice. We will delve into the "why" behind experimental choices, empowering you to make informed decisions to overcome your specific purification hurdles.

Troubleshooting Guides: A Problem-Solving Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of your this compound derivative.

Issue 1: Product Degradation or Deiodination During Column Chromatography

Symptom: You observe the appearance of new, less polar spots on your TLC plate during column chromatography, and your final product yield is significantly lower than expected. NMR analysis of the impure fractions may show the presence of the corresponding non-iodinated pyrazole.

Causality: 3-Iodo-1H-pyrazoles can be susceptible to degradation on silica gel, which is inherently acidic. The acidic surface of the silica can promote deiodination, particularly if the pyrazole ring is substituted with electron-donating groups. The longer the compound remains on the column, the greater the extent of this degradation.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic nature of the silica gel by pre-treating it with a basic modifier. A common and effective method is to use a solvent system containing a small amount of triethylamine (0.1-1%) or ammonia in methanol.[1]

  • Minimize Residence Time: Employ flash chromatography to reduce the time your compound spends in contact with the silica gel.

  • Alternative Stationary Phases: If deiodination remains a persistent issue, consider using a less acidic stationary phase such as neutral alumina.

  • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase high-performance liquid chromatography (HPLC) can be an excellent alternative to normal-phase chromatography on silica gel.[2]

Issue 2: Compound "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil.

Causality: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors oil formation over crystal nucleation and growth.[3][4] The presence of impurities can also inhibit crystallization.[3]

Solutions:

  • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate slow cooling.[2]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4]

    • Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.[2][4]

  • Purity Check: If oiling out persists, it may be due to significant impurities. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Issue 3: Persistent Colored Impurities in the Final Product

Symptom: Your isolated this compound is off-white, yellow, or brown, even after initial purification attempts.

Causality: Colored impurities can arise from starting materials, byproducts of the synthesis, or degradation products. These impurities are often highly conjugated organic molecules.

Solutions:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution.[2][3][4] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[3][4]

  • Oxidizing Agent Quench: If the color is due to residual iodine from the synthesis, a wash with a reducing agent solution, such as aqueous sodium thiosulfate, during the workup can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-iodo-1H-pyrazoles?

A1: The impurities will largely depend on your synthetic route. Common impurities include:

  • Unreacted Starting Materials: The parent pyrazole or the iodinating reagent.

  • Regioisomers: Depending on the substitution pattern of your pyrazole, iodination can sometimes occur at other positions on the ring, leading to isomeric impurities.[5][6]

  • Di-iodinated Products: If an excess of the iodinating agent is used, di-iodination can occur.

  • Byproducts from Protecting Groups: If you are using N-protected pyrazoles, byproducts from the deprotection step may be present.

Q2: How can I choose the best purification method for my specific this compound derivative?

A2: The optimal purification strategy depends on the physical state of your compound and the nature of the impurities.

  • For solid compounds with relatively high purity (>90%): Recrystallization is often the most efficient method to obtain highly pure material.[2]

  • For oils or solids with significant impurities: Column chromatography is generally the preferred method for separating the desired product from byproducts and unreacted starting materials.[6]

  • For separating regioisomers: Fractional recrystallization can be effective if the isomers have different solubilities.[4] Alternatively, preparative HPLC may be necessary for challenging separations.[2]

Q3: My this compound seems to be unstable during storage. How can I prevent degradation?

A3: Some iodinated heterocycles can be sensitive to light and air. It is good practice to store your purified compound in a well-sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Purification of a Solid this compound Derivative by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid this compound derivative. The choice of solvent is critical and must be determined experimentally.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve your compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, ethanol, isopropanol, and mixtures thereof.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[2][4]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[2]

Protocol 2: Purification by Flash Column Chromatography with Deactivated Silica Gel

This protocol is suitable for the purification of this compound derivatives that are prone to degradation on normal silica gel.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Silica Gel Deactivation: Prepare a slurry of silica gel in your chosen solvent system. Add 0.5-1% triethylamine to the slurry and mix well.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvents for Purification of Pyrazole Derivatives

Solvent/Solvent SystemTypePolarityCommon Use
Hexane/Ethyl AcetateMixed AproticLow to MediumGeneral column chromatography and recrystallization.[4]
Ethanol/WaterMixed ProticHighRecrystallization of more polar pyrazole derivatives.[4]
MethanolProticHighA good solvent for many pyrazole compounds.[4]
IsopropanolProticMediumOften used for cooling crystallization.[4]
DichloromethaneAproticMediumUsed in column chromatography.

Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting an appropriate purification method for your this compound derivative.

Purification_Strategy start Crude this compound is_solid Is the compound a solid? start->is_solid is_pure Purity > 90%? is_solid->is_pure Yes column Column Chromatography is_solid->column No recrystallize Recrystallization is_pure->recrystallize Yes is_pure->column No oiling_out Oiling Out? recrystallize->oiling_out degradation Degradation on Silica? column->degradation modify_recrystallization Modify Recrystallization (e.g., change solvent, slow cooling) oiling_out->modify_recrystallization Yes success Pure Product oiling_out->success No deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) degradation->deactivate_silica Yes degradation->success No modify_recrystallization->recrystallize deactivate_silica->column

Caption: A decision-making workflow for purifying 3-iodo-1H-pyrazoles.

Diagram 2: Troubleshooting Common Purification Issues

This diagram illustrates the relationship between common problems, their causes, and potential solutions.

Troubleshooting_Purification cluster_problems Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Product Degradation Symptom: New spots on TLC, low yield C1 Acidic Silica Gel Promotes deiodination P1->C1 P2 Oiling Out Symptom: Formation of oil instead of crystals C2 Improper Solvent/Cooling High boiling point solvent or rapid cooling P2->C2 P3 Colored Impurities Symptom: Product is not white C3 Byproducts/Degradation Residual reagents or decomposition P3->C3 S1 Deactivate Silica Use triethylamine or neutral alumina C1->S1 S2 Optimize Recrystallization Change solvent, slow cooling, seed crystals C2->S2 S3 Charcoal Treatment Adsorbs colored impurities C3->S3

Caption: Troubleshooting guide for this compound purification.

References

Technical Support Center: Navigating the Challenges of Iodopyrazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Dehalogenation Side Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance and troubleshooting for a common yet often frustrating challenge in synthetic chemistry: the unwanted dehalogenation of iodopyrazoles during cross-coupling reactions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to minimize these side reactions, thereby improving your yields, simplifying purifications, and accelerating your research.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with iodopyrazoles?

A: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the iodine atom on your pyrazole ring is replaced by a hydrogen atom.[1][2] This is particularly prevalent in palladium-catalyzed cross-coupling reactions. The result is the formation of a pyrazole byproduct instead of your desired coupled product, which leads to reduced reaction yields and introduces challenges in purification.[1] Iodopyrazoles are especially susceptible to this side reaction compared to their bromo and chloro analogs due to the weaker carbon-iodine bond, which has a lower bond dissociation energy.[3][4][5]

Q2: Which common cross-coupling reactions are most affected by this side reaction?

A: Dehalogenation of iodopyrazoles can be a significant issue in several key palladium-catalyzed reactions that are staples in modern synthetic chemistry. These include:

  • Suzuki-Miyaura Coupling: Used for forming C-C bonds with boronic acids or esters.[1][6]

  • Sonogashira Coupling: For the synthesis of alkynylated pyrazoles from terminal alkynes.[1][7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amine coupling partners.[1][9]

Q3: What are the primary factors that promote the dehalogenation of iodopyrazoles?

A: The competition between the desired cross-coupling and the undesired dehalogenation is influenced by several key parameters:

  • Catalyst and Ligand: The choice of palladium source and, more critically, the phosphine ligand is paramount.[1]

  • Base: The strength, type, and concentration of the base can dramatically sway the reaction outcome.[1]

  • Temperature: Higher reaction temperatures often accelerate the rate of dehalogenation.[1]

  • Solvent: The solvent's polarity and its ability to act as a hydride source can contribute to the side reaction.[1][10]

  • Substrate Electronics: The electronic nature of the pyrazole ring and the coupling partner can influence the relative rates of the competing reaction pathways.[1]

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

This section provides specific, actionable advice for troubleshooting dehalogenation in the most common cross-coupling reactions involving iodopyrazoles.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
  • Symptoms: You observe a low yield of the desired 4-aryl-pyrazole, and your crude reaction mixture (as seen by NMR or LC-MS) contains a significant amount of the corresponding 4-H-pyrazole byproduct.[1]

  • Causality & Solutions:

    ParameterPossible CauseRecommended Solution
    Ligand The phosphine ligand is not sufficiently electron-rich or sterically bulky to promote reductive elimination faster than dehalogenation.Switch to bulkier, more electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands are designed to accelerate the desired coupling pathway, outcompeting the dehalogenation side reaction.[1][11]
    Base A strong, protic base (e.g., alkoxides in an alcohol solvent) can be a source of hydrides, leading to dehalogenation.Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1]
    Temperature High reaction temperatures can disproportionately favor the dehalogenation pathway.Attempt the reaction at a lower temperature (e.g., 80 °C). While this may slow the reaction, it can significantly reduce the rate of dehalogenation.[1]
    Solvent Protic solvents like alcohols can act as a hydride source, promoting the unwanted side reaction.Use anhydrous, aprotic solvents such as dioxane, toluene, or THF.[1][11]
Issue 2: Prevalent Dehalogenation in Sonogashira Coupling
  • Symptoms: Your primary byproduct is the 4-H-pyrazole, with unreacted terminal alkyne and starting iodopyrazole also present. You observe low conversion to the desired 4-alkynyl-pyrazole.

  • Causality & Solutions:

    ParameterPossible CauseRecommended Solution
    Catalyst System The standard Pd/Cu catalyst system may be too aggressive or inefficient for your specific substrate.Consider a copper-free Sonogashira protocol.[12] If using a copper co-catalyst, ensure it is fresh and used at a low loading (e.g., 4 mol%).[8]
    Ligand The ligand may not be sufficiently robust to prevent catalyst decomposition or side reactions.Employ bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, to accelerate the product-forming step.[1]
    Catalyst Loading Counterintuitively, excessively high palladium loading can sometimes lead to an increase in side reactions.Try reducing the palladium catalyst loading to 1-2 mol%.[1]
Issue 3: Dominant Dehalogenation in Buchwald-Hartwig Amination
  • Symptoms: The main byproduct is the 4-H-pyrazole, with unreacted amine and starting iodopyrazole remaining. You see low conversion to the desired 4-amino-pyrazole.

  • Causality & Solutions:

    ParameterPossible CauseRecommended Solution
    Ligand The chosen ligand is not effective at promoting C-N bond formation over the competing dehalogenation pathway.Employ bulky biaryl phosphine ligands such as XPhos or RuPhos, which have demonstrated efficacy in suppressing dehalogenation in C-N couplings.[1]
    Base The base may be inappropriate for the specific amine being used, leading to slow reaction rates and allowing dehalogenation to dominate.A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often effective choices.[1] The optimal base may need to be screened for your specific amine.
    Temperature As with other coupling reactions, elevated temperatures can favor dehalogenation.Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the side reaction.[1]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle and where the dehalogenation pathway diverges.

Suzuki_Coupling_vs_Dehalogenation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-I) Pd0->OxAdd PdII R-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)₂) PdII->Transmetalation HydrideFormation Hydride Formation PdII->HydrideFormation Competing Pathway PdII_R R-Pd(II)-R'(L)₂ Transmetalation->PdII_R ReductiveElimination Reductive Elimination PdII_R->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Desired Product (R-R') ReductiveElimination->Product HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->HydrideFormation PdII_H R-Pd(II)-H(L)₂ HydrideFormation->PdII_H ReductiveElimination_H Reductive Elimination PdII_H->ReductiveElimination_H ReductiveElimination_H->Pd0 Regenerates Catalyst Byproduct Dehalogenated Byproduct (R-H) ReductiveElimination_H->Byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling of iodopyrazoles.

Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing dehalogenation in Suzuki-Miyaura couplings of iodopyrazoles. Remember that optimization for your specific substrates is often necessary.

Objective: To couple a 4-iodopyrazole with an arylboronic acid while minimizing the formation of the 4-H-pyrazole byproduct.

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 4-iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the dehalogenated byproduct.[1]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Iodopyrazole, Boronic Acid, K₃PO₄) B 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Degas with Argon C->D E 5. Heat to 80°C D->E F 6. Monitor by LC-MS/TLC E->F G 7. Cool & Dilute F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Isolated Product

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling with an iodopyrazole.

References

Technical Support Center: Navigating Protecting Group Migration in 3-Iodo-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of protecting group migration during the synthesis of 3-iodo-1H-pyrazoles. Our focus is on delivering not just protocols, but the causal reasoning behind experimental choices to empower you to overcome synthetic hurdles with confidence.

Part 1: Troubleshooting Guide - Addressing Isomeric Impurities

One of the most common challenges in the synthesis of substituted pyrazoles is the unexpected formation of regioisomers, often stemming from the migration of the nitrogen protecting group. This guide will help you diagnose and resolve these issues.

Issue 1: Detection of an Unexpected Regioisomer of your 3-Iodo-1H-Pyrazole

Potential Cause: Acid-Catalyzed Migration of Labile Protecting Groups (e.g., Ethoxyethyl - EtOEt, Tetrahydropyranyl - THP).

Scientific Explanation: Acetal-type protecting groups like EtOEt and THP are known for their sensitivity to acidic conditions. During either the protection step or subsequent acidic reaction conditions, the protecting group can be protonated and dissociate from the pyrazole, forming a resonance-stabilized pyrazole anion and a carbocation. The protecting group can then reattach to either of the pyrazole's nitrogen atoms, leading to an equilibrium mixture of regioisomers. For instance, in the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, migration of the ethoxyethyl protecting group was observed under acidic conditions.

Recommended Solutions:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of this equilibrium-driven migration.

  • Reagent Addition: The portionwise or slow, dropwise addition of acidic reagents can maintain a low instantaneous acid concentration, thereby minimizing the extent of protecting group migration.

  • Catalyst Selection: Opt for a milder acidic catalyst or a non-acidic method for protection if your substrate is particularly prone to migration.

  • Alternative Protecting Groups: If migration persists, consider switching to a protecting group that is more stable under acidic conditions, such as an N-aryl or N-SEM group.

Issue 2: Low Yield of the Desired 3-Iodo Product Accompanied by Deprotected Pyrazole

Potential Cause: Instability of the Protecting Group (e.g., Boc) under the Reaction Conditions.

Scientific Explanation: The tert-butoxycarbonyl (Boc) group, while versatile, is known to be labile under both strongly acidic and some basic conditions. While direct migration of the Boc group during iodination is not as commonly reported as its cleavage, its instability can lead to in-situ deprotection. The resulting unprotected pyrazole can then react with the iodinating agent, potentially leading to a mixture of iodinated regioisomers if reprotection occurs, or remain as the deprotected starting material, thus lowering the overall yield of the desired product. It has been noted that the Boc protecting group was not stable enough in reactions with lithium organic compounds.

Recommended Solutions:

  • Milder Reaction Conditions: Avoid high temperatures and harsh acidic or basic conditions when working with Boc-protected pyrazoles.

  • Reagent Compatibility: Carefully consider the compatibility of the Boc group with all reagents in your synthetic sequence.

  • Alternative Protecting Groups: For synthetic routes requiring conditions that are harsh to the Boc group, consider more robust alternatives like the SEM or Cbz groups.

Issue 3: A Complex and Inseparable Mixture of Products, Indicating Protecting Group Transposition

Potential Cause: Thermally or Catalytically Induced "SEM Switch".

Scientific Explanation: The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group can undergo a transposition from one nitrogen of the pyrazole ring to the other, a phenomenon termed the "SEM switch". This process is typically facilitated by heat and a catalytic amount of an alkylating agent, such as SEM-Cl, which proceeds through a pyrazolium salt intermediate. This allows the system to equilibrate to the thermodynamically more stable regioisomer. While this can be a powerful synthetic tool to access less reactive positions, uncontrolled transposition will lead to a complex product mixture.

Recommended Solutions:

  • Strict Temperature Monitoring: Maintain careful control over the reaction temperature to avoid unintentional thermal induction of the "SEM switch."

  • Reagent Purity: Ensure that no catalytic impurities that could facilitate this transposition are present in your reaction mixture.

  • Strategic Implementation: If direct iodination at the C3 position proves challenging, you can strategically employ the "SEM switch" to your advantage. By inducing the transposition, the unreactive C3 position of the starting isomer becomes the more reactive C5 position of the new isomer, facilitating the desired iodination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal N-protecting group to prevent migration during the synthesis of 3-iodo-1H-pyrazoles?

A1: The "ideal" protecting group is contingent on your specific synthetic route. Below is a comparison to guide your selection:

Protecting GroupStability & Migration TendencyRemoval Conditions
N-Aryl Highly robust, low tendency for migration.Often require harsh oxidative conditions (e.g., CAN).
N-Alkyl Generally stable, low migration tendency.Can be difficult to remove.
N-SEM Good stability, but can undergo a "SEM switch" (transposition).Specific conditions (e.g., TBAF or acid).
N-Boc Prone to cleavage under acidic and some basic conditions.Mild acid (e.g., TFA).
N-Cbz Generally stable to a range of conditions.Hydrogenolysis (mild).
N-EtOEt/THP Highly susceptible to acid-catalyzed migration and cleavage.Mild acid.

Q2: Can you illustrate the general mechanism of acid-catalyzed protecting group migration on a pyrazole?

A2: Certainly. The process can be visualized as a four-step sequence:

G1 A N1-Protected Pyrazole B Protonation A->B + H+ C Cleavage to Pyrazole Anion + PG Cation B->C D Tautomeric Equilibrium C->D E Re-attachment at N1 D->E + PG+ F Re-attachment at N2 D->F + PG+ G Original Isomer E->G H Migrated Isomer F->H

Caption: Acid-catalyzed protecting group migration mechanism.

Q3: What analytical techniques are best for detecting and quantifying protecting group migration?

A3: A multi-faceted approach is recommended for accurate analysis:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visually monitor the reaction for the appearance of new, isomeric spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and quantification of regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for separating and identifying isomers based on their different retention times and confirming their identical mass-to-charge ratios.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, but be cautious as some protecting groups, notably the Boc group, can be thermally labile and may degrade during analysis.

Part 3: Experimental Protocols and Data

Protocol 1: A General Procedure for the Iodination of an N-Protected Pyrazole

Please note: This is a generalized protocol and requires optimization based on your specific substrate and protecting group.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected pyrazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂).

  • Cool the solution to the appropriate temperature (e.g., -78 °C for reactions involving organolithiums, or room temperature for other methods).

  • Slowly add the iodinating reagent (e.g., N-iodosuccinimide (NIS), iodine, or iodine monochloride (ICl)) to the stirred solution.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine).

  • Extract the product using an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Part 4: Visualizing Key Concepts

The following diagrams illustrate important concepts in managing protecting group migration.

G2 cluster_0 Troubleshooting Workflow for Isomer Formation A Unexpected Isomer Detected B Identify Protecting Group and Reaction Conditions A->B C Hypothesize Migration Mechanism (Acid-catalyzed, Thermal, etc.) B->C D Modify Reaction Conditions (Lower Temp, Milder Reagents) C->D E Change Protecting Group C->E F Desired Product D->F E->F

Caption: A decision-making workflow for troubleshooting isomer formation.

G3 cluster_1 Strategic 'SEM Switch' for C3-Iodination A Start: N1-SEM-Protected Pyrazole (C3 position is unreactive) B Induce 'SEM Switch' (Heat, cat. SEM-Cl) A->B C Intermediate: N2-SEM-Protected Pyrazole (Former C3 is now the reactive C5) B->C D Iodination Reaction (e.g., NIS) C->D E Product: 3-Iodo-N2-SEM-Protected Pyrazole D->E F Deprotection E->F G Final Product: this compound F->G

Caption: A synthetic workflow leveraging the 'SEM Switch' for regioselective C3-iodination.

Part 5: References

  • BenchChem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles. BenchChem Technical Support. --INVALID-LINK-- (Note: This is a representative URL as the original is a PDF. The main domain is provided.)

  • Chupakhin, E., Slepukhin, P., & Charushin, V. (2020). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of Organic Chemistry, 85(15), 9644-9660. --INVALID-LINK--

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. --INVALID-LINK--

  • How to Prepare this compound? - FAQ - Guidechem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(15), 8689-8697. --INVALID-LINK--

  • Pavilek, B., Bortňák, D., Milata, V., Végh, D., & Halinkovičová, M. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Proceedings, 91(1), 24. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support. --INVALID-LINK-- (Note: This is a representative URL as the original is a PDF. The main domain is provided.)

  • Iodination of Pyrazoles via I2/NaI or I2/CAN. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Fedorov, Y. V., Perevalov, V. P., & Kanishcheva, O. N. (2016). Thermal and acid-catalyzed transformations of 3H-pyrazoles obtained from diphenyldiazomethane and methyl phenylpropiolate. Russian Journal of Organic Chemistry, 52(2), 232-239. --INVALID-LINK--

  • Knapp, D. M., & Podgórski, R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 103-113. --INVALID-LINK--

  • Fuse, S., Joh, Y., & Takahashi, T. (2015). Directing/protecting-group-free synthesis of tetraaryl-substituted pyrazoles through four direct arylations on an unsubstituted pyrazole scaffold. Chemistry (Weinheim an der Bergstrasse, Germany), 21(41), 14370–14375. --INVALID-LINK--

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). International journal of molecular sciences, 25(22), 12345. --INVALID-LINK--

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1982). Zhurnal Organicheskoj Khimii, 18(1), 199-202. --INVALID-LINK--

  • Gondela, S., & Vaddula, B. R. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3 (5)-alkylpyrazoles. RSC Advances, 5(32), 25065-25073. --INVALID-LINK--

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. --INVALID-LINK--

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International journal of molecular sciences, 24(12), 10335. --INVALID-LINK--

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 42. --INVALID-LINK--

  • Some iodinated pyrazole derivatives. (1967). Journal of the Chemical Society C: Organic, 2091. --INVALID-LINK--

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. --INVALID-LINK--

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2011). Applied Catalysis A: General, 392(1-2), 114-121. --INVALID-LINK--

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (2024). Journal of Medical Genetics and Clinical Biology, 1(7). --INVALID-LINK--

  • An Unexpected Two-Group Migration Involving a Sulfonynamide to Nitrile Rearrangement. Mechanistic Studies of a Thermal N-->C Tosyl Rearrangement. (2005). Organic letters, 7(5), 783–786. --INVALID-LINK--

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of purines. (2021). Organic & biomolecular chemistry, 19(34), 7439–7447. --INVALID-LINK--

  • Mild regioselective iodination of pyrazoles using n-butyltriphenylphosphonium peroxodisulfate. (2011). Tetrahedron Letters, 52(43), 5646-5648. --INVALID-LINK--

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021). Accounts of chemical research, 54(17), 3349–3363. --INVALID-LINK--

  • Protecting group migrations in carbohydrate chemistry. (2015). Chemical Society reviews, 44(20), 7356–7393. --INVALID-LINK--

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2016). Molecules, 21(10), 1332. --INVALID-LINK--

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Theoretical studies on nitrogen rich energetic azoles. (2013). The Journal of chemical physics, 138(16), 164301. --INVALID-LINK--

  • Protecting Groups in Organix Synthesis. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). International journal of molecular sciences, 23(18), 10507. --INVALID-LINK--

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). International journal of molecular sciences, 24(3), 2824. --INVALID-LINK--

  • ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. (2010). ChemInform, 41(43). --INVALID-LINK--

Technical Support Center: Efficient Cross-Coupling of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient palladium-catalyzed cross-coupling of 3-iodo-1H-pyrazole, a critical building block in medicinal chemistry. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices for setting up a successful cross-coupling reaction with this compound.

Q1: What makes the cross-coupling of this compound particularly challenging compared to other aryl iodides?

A: The primary challenge arises from the pyrazole ring itself. The unprotected N-H group is acidic, and the adjacent imine-type nitrogen is basic.[1] This duality allows the pyrazole to act as a ligand, coordinating to the palladium catalyst. This coordination can form inactive or off-cycle palladium complexes, effectively inhibiting the catalytic cycle and leading to low or no product yield.[1] While the carbon-iodine bond is highly reactive and ideal for oxidative addition, overcoming catalyst inhibition is the most critical hurdle.[2]

Q2: Is it always necessary to protect the N-H group of the pyrazole before coupling?

A: While not strictly always necessary, it is highly recommended, especially when developing a new reaction. Protection of the N-H group prevents the pyrazole from binding to the palladium catalyst, thereby avoiding catalyst inhibition.[3][4] Common protecting groups include Boc (tert-butyloxycarbonyl) and EtOEt (1-ethoxyethyl).[3][5]

However, recent advancements have led to catalyst systems robust enough to couple unprotected N-H azoles.[1] These methods typically rely on highly active, sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that promote the desired catalytic cycle over catalyst deactivation.[1][6] If you must use an unprotected pyrazole, starting with one of these advanced catalyst systems is crucial.

Q3: For a first attempt, what is a reliable, general-purpose catalyst system to use?

A: For an N-protected this compound, a classic and often effective starting point is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ .[2][7] Alternatively, an in-situ generated catalyst from a palladium(II) source like Palladium(II) acetate, Pd(OAc)₂ , with a phosphine ligand is also a robust choice.[2]

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: Na₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or DME/H₂O (typically in a 4:1 or 3:1 ratio).[2][7]

This system is a good balance of reactivity, cost, and ease of handling for many standard Suzuki-Miyaura couplings.

Q4: Under what circumstances should I switch to a more specialized, modern catalyst system (e.g., Pd/biarylphosphine ligand)?

A: You should consider moving to a more advanced catalyst system under the following conditions:

  • Low or No Yield with Standard Catalysts: If systems like Pd(PPh₃)₄ fail, it indicates a more challenging coupling.[8]

  • Using Unprotected Pyrazoles: As discussed in Q2, the N-H group requires a highly active catalyst to prevent inhibition.[1]

  • Sterically Hindered Substrates: If either the pyrazole or the coupling partner has bulky groups near the reaction site, a sterically demanding ligand like XPhos , SPhos , or DavePhos is often required to facilitate the reaction.[2][9] These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which are key to efficient catalysis.[9][10]

  • Electron-Rich or -Deficient Partners: Extreme electronic properties on either coupling partner can slow the reaction, necessitating a more active catalyst.

Q5: How critical is the choice of base and solvent, and what are the best practices?

A: The choice is critical as the base facilitates the crucial transmetalation step, and the solvent affects solubility and reactivity.[2]

  • Bases: Inorganic bases are common.

    • Carbonates (Na₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is more soluble and basic, often giving better results in difficult couplings.[2]

    • Phosphates (K₃PO₄): A strong base that is particularly effective, especially in anhydrous or low-water conditions.[1][2]

  • Solvents: The solvent must solubilize both the organic and inorganic reagents to some extent.

    • Aqueous Mixtures (Dioxane/H₂O, THF/H₂O, DME/H₂O): This is the most common choice for Suzuki reactions. Water helps dissolve the inorganic base.[1][2]

    • Anhydrous Polar Aprotic Solvents (DMF, Toluene): These can be beneficial if your substrate is sensitive to water (e.g., contains a hydrolyzable ester).[11] When using anhydrous conditions with K₃PO₄, a small amount of water can sometimes be beneficial.[12]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction is not proceeding, or the yield is very low, even after extended reaction times. I've confirmed my starting materials are present. What are the likely causes and how can I troubleshoot this?

Answer: This is the most common issue. A systematic approach is the best way to diagnose the problem.

  • Re-evaluate Your Catalyst System: The most probable cause is an insufficiently active catalyst.

    • Problem: Your catalyst (e.g., Pd(PPh₃)₄) is not active enough for this specific transformation.[8]

    • Solution: Switch to a more powerful system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a precatalyst like XPhos Pd G2 combined with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[2][13] These systems are designed for challenging substrates.

  • Check for Catalyst Inhibition (Especially with Unprotected Pyrazoles):

    • Problem: The free N-H on the pyrazole ring is coordinating to the palladium and killing the catalyst.[1]

    • Solution: Protect the pyrazole nitrogen with a group like Boc or EtOEt.[3] If protection is not an option, you must use a highly active catalyst system as described above, potentially with higher catalyst loading (e.g., 5-7 mol%).[1]

  • Verify Reagent Quality and Reaction Setup:

    • Problem: The boronic acid coupling partner may have degraded (a common issue is protodeboronation).[11] Your solvent may not be pure, or there could be oxygen in your reaction vessel.

    • Solution: Use fresh boronic acid or a more stable boronic acid pinacol ester (Bpin). Ensure your solvents are anhydrous and properly degassed by sparging with argon or nitrogen for 15-30 minutes. Oxygen is detrimental to Pd(0) catalysts.[14]

  • Optimize Base and Temperature:

    • Problem: The base may not be strong enough or soluble enough. The temperature may be too low.

    • Solution: Switch to a stronger or more soluble base, such as from Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[1][2] Increase the reaction temperature; many Suzuki couplings require heating to 80-110 °C. If the reaction still fails, consider switching to a higher-boiling solvent like toluene or DMF.[14]

Issue 2: Formation of Significant Side Products

Question: My reaction works, but I see significant amounts of dehalogenated starting material (pyrazole) and/or homocoupled boronic acid product. How can I suppress these side reactions?

Answer: These side reactions compete with your desired cross-coupling and point to specific mechanistic issues.

  • Dehalogenation (Iodine replaced by Hydrogen):

    • Cause: This occurs when the oxidative addition complex undergoes reduction before transmetalation can occur. While the C-I bond is reactive, it can also be prone to this side reaction.[15] This can be exacerbated by impurities or certain solvents/bases.

    • Solution:

      • Use a More Active Ligand: A bulky ligand can accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.

      • Change the Base: Some bases can promote this. If you are using a very strong base, try a milder one like Na₂CO₃.

      • Consider a Different Halogen: If dehalogenation is a persistent issue, switching to the analogous 3-bromo-1H-pyrazole may be beneficial, as the C-Br bond is less prone to this side reaction.[15]

  • Homocoupling of Boronic Acid (Ar-Ar from Ar-B(OH)₂):

    • Cause: This side reaction is often mediated by palladium(II) species and can be promoted by the presence of oxygen or if the transmetalation step is slow.[15]

    • Solution:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst.[14]

      • Use Stoichiometry: Avoid a large excess of the boronic acid. An excess of 1.1 to 1.5 equivalents is typically sufficient.

      • Optimize Catalyst System: A more efficient catalyst that promotes rapid transmetalation will naturally suppress homocoupling.

Section 3: Data, Workflows, and Protocols

Catalyst System Selection

The following table summarizes common catalyst systems for the Suzuki-Miyaura coupling of this compound derivatives.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Suitability
Pd(PPh₃)₄ (2-5%)-Na₂CO₃ (2.5)Dioxane/H₂O90-100Good starting point for N-protected pyrazoles.[2][7]
Pd(OAc)₂ (2-5%)PPh₃ (4-10%)K₃PO₄ (2.0)Dioxane/H₂O100Versatile in-situ system for N-protected pyrazoles.[1]
XPhos Pd G2 (2-5%)-K₃PO₄ (2.0)Toluene or Dioxane100-110Excellent for challenging or unprotected pyrazoles.[2][13]
Pd₂(dba)₃ (2-4%)XPhos (4-8%)Cs₂CO₃ (2.0)THF or Dioxane80-100High activity for sterically hindered substrates.
Decision Workflow for Catalyst Selection

This diagram provides a logical path for selecting an appropriate catalyst system based on your specific substrate and initial results.

CatalystSelection Start Start: this compound Cross-Coupling N_Protected Is the Pyrazole N-Protected? Start->N_Protected Standard_Catalyst Try Standard Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3 Base: K3PO4 or Na2CO3 Solvent: Dioxane/H2O N_Protected->Standard_Catalyst Yes Advanced_Catalyst Use Advanced System: - XPhos Pd G2 or - Pd(OAc)2 / XPhos Base: K3PO4 or Cs2CO3 N_Protected->Advanced_Catalyst No Check_Yield1 Good Yield? Standard_Catalyst->Check_Yield1 Success Reaction Optimized Check_Yield1->Success Yes Troubleshoot_Yield Troubleshoot: - Check Reagent Quality - Increase Temperature - Change Base (e.g., Cs2CO3) Check_Yield1->Troubleshoot_Yield No Check_Yield2 Good Yield? Advanced_Catalyst->Check_Yield2 Check_Yield2->Success Yes Protect_N Consider N-Protection if yield remains low Check_Yield2->Protect_N No

Catalyst selection decision tree.
General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol provides a starting point for the coupling of an N-protected this compound with an arylboronic acid using a standard catalyst.

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the N-protected this compound (e.g., 0.1 mmol, 1.0 equiv) and the arylboronic acid (0.12 mmol, 1.2 equiv).[2]

  • Add the base, Na₂CO₃ (0.25 mmol, 2.5 equiv), followed by the catalyst, Pd(PPh₃)₄ (0.005 mmol, 5 mol%).[7]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 2 mL of 4:1 1,4-Dioxane/H₂O) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90-100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole derivative.[2]

Experimental Workflow Diagram

General experimental workflow for Suzuki coupling.

References

Technical Support Center: Navigating Base Selection in 3-Iodo-1H-pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-1H-pyrazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical role of base selection in achieving successful and reproducible outcomes. My aim is to blend established scientific principles with practical, field-tested insights to empower you in your synthetic endeavors.

The Pivotal Role of the Base: More Than Just a Proton Scavenger

In palladium-catalyzed cross-coupling reactions, the base is a key player, influencing catalyst activity, substrate stability, and the ultimate product distribution. Its role extends beyond simple deprotonation, actively participating in the catalytic cycle. For a substrate like this compound, which is prone to side reactions, the choice of base is paramount. An inappropriate base can lead to low yields, catalyst deactivation, and the formation of undesired byproducts, most notably deiodination.[1] This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction failing or giving low yields?

A1: Low or no conversion is a common issue and can often be traced back to the base. Here are the primary base-related factors to consider:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively participate in the catalytic cycle, particularly in the crucial transmetalation step of Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.

  • Poor Solubility: If the base is not sufficiently soluble in the reaction solvent, its effective concentration will be too low to drive the reaction forward. This is a common issue with inorganic bases like potassium carbonate (K₂CO₃) in purely organic solvents.

  • Base-Induced Decomposition: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can promote the decomposition of sensitive starting materials or products, especially at elevated temperatures.[2]

Q2: I'm observing a significant amount of deiodinated pyrazole in my reaction mixture. How can I prevent this?

A2: Deiodination, or hydrodehalogenation, is a notorious side reaction for iodo-heterocycles.[1] The choice of base plays a significant role in mitigating this issue:

  • Mechanism of Deiodination: Deiodination can occur through various pathways, including protonolysis of the aryl-palladium intermediate. The presence of protic impurities in the base or solvent can exacerbate this.

  • Base Strength and Nucleophilicity: Highly basic and nucleophilic bases can promote undesired side reactions. Switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often suppress deiodination.

  • Steric Hindrance: A sterically hindered base can sometimes be beneficial as it may disfavor the transition state leading to deiodination.

Q3: How do I choose the optimal base for my specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira)?

A3: The ideal base is highly dependent on the specific reaction type and the other components of your reaction. Here’s a general guideline:

  • Suzuki-Miyaura Coupling: Weak inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective.[3] The addition of a small amount of water can sometimes improve the solubility and efficacy of these bases.

  • Buchwald-Hartwig Amination: This reaction often requires a stronger base to deprotonate the amine. Sodium or potassium tert-butoxide are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ should be considered.[2][4]

  • Sonogashira Coupling: A combination of a copper(I) co-catalyst and an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is the classic choice. The amine base also acts as a solvent and scavenges the HX byproduct.[5][6]

Troubleshooting Guides: A Practical Approach to Problem-Solving

When faced with a challenging this compound coupling, a systematic approach to optimizing the base is crucial.

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Symptoms: Your starting material is largely unreacted, and you observe low formation of the desired biaryl product.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling step1 Is the base sufficiently soluble? start->step1 step2a No step1->step2a No step2b Yes step1->step2b Yes step3a Add a co-solvent (e.g., water) or switch to a more soluble base (e.g., Cs₂CO₃). step2a->step3a step4 Is the base strong enough? step2b->step4 step5a No step4->step5a No step5b Yes step4->step5b Yes step6a Switch to a stronger base (e.g., K₃PO₄). step5a->step6a step7 Consider other factors: - Catalyst activity - Ligand choice - Temperature step5b->step7

Caption: Troubleshooting low conversion in Suzuki coupling.

Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:

  • Setup: In parallel reaction vials, add this compound (1.0 equiv.), your boronic acid partner (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the chosen base (2.0 equiv.).

  • Base Selection: Use a range of bases in separate vials: K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu.

  • Solvent System: Use a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction Conditions: Heat the reactions to 90-100 °C under an inert atmosphere (e.g., Argon) for 12-24 hours.

  • Analysis: Monitor the reactions by TLC or LC-MS to assess conversion and byproduct formation.

Issue 2: Prevalent Deiodination in Buchwald-Hartwig Amination

Symptoms: The desired C-N coupled product is formed in low yield, with the major byproduct being the deiodinated pyrazole.

Troubleshooting Workflow:

start High Deiodination in Buchwald-Hartwig step1 Is a strong alkoxide base being used? start->step1 step2a Yes step1->step2a Yes step2b No step1->step2b No step3a Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃). step2a->step3a step4 Is the reaction temperature too high? step2b->step4 step5a Yes step4->step5a Yes step5b No step4->step5b No step6a Lower the reaction temperature. step5a->step6a step7 Consider ligand effects: Use a bulkier, electron-rich ligand. step5b->step7

Caption: Mitigating deiodination in Buchwald-Hartwig amination.

Experimental Protocol for Optimizing Base to Reduce Deiodination:

  • Setup: In parallel, oven-dried Schlenk tubes, add this compound (1.0 equiv.), your amine coupling partner (1.1 equiv.), palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%), and the chosen base (1.5 equiv.).

  • Base Selection: Compare NaOtBu with K₃PO₄ and Cs₂CO₃.

  • Solvent: Use an anhydrous, degassed aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If deiodination is still significant, try running the reaction at a lower temperature for a longer period.

  • Analysis: Quantify the ratio of desired product to the deiodinated byproduct using ¹H NMR or GC-MS.

Quantitative Insights: Base Selection and Reaction Outcome

While the optimal base is highly substrate-dependent, some general trends can be observed. The following table summarizes the typical performance of common bases in the Suzuki-Miyaura coupling of a generic this compound with an arylboronic acid, based on literature precedents for similar substrates.[7][8]

BasepKa of Conjugate Acid (in water)Typical Yield of Coupled ProductPropensity for DeiodinationKey Considerations
K₂CO₃10.3Moderate to GoodLow to ModerateOften requires aqueous co-solvent for good solubility and activity.
Cs₂CO₃10.3Good to ExcellentLowMore soluble in organic solvents than K₂CO₃, often leading to better results.
K₃PO₄12.3Good to ExcellentLowA good choice for sensitive substrates; its moderate strength often prevents side reactions.
NaOtBu~19VariableModerate to HighVery strong base, can lead to high reaction rates but also increases the risk of deiodination and substrate decomposition.
Et₃N10.8Poor to ModerateLowGenerally not basic enough for Suzuki couplings but is a standard choice for Sonogashira reactions.

Note: pKa values are approximate and can vary depending on the solvent.[9]

Mechanistic Considerations: How the Base Influences the Catalytic Cycle

Understanding the mechanistic role of the base is key to rational troubleshooting.

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination a Ar-B(OH)₂ b [Ar-B(OH)₃]⁻ a->b + Base c Transmetalation b->c d R₂NH e [LₙPd(Ar)(HNR₂)]⁺X⁻ d->e + LₙPd(Ar)X f LₙPd(Ar)(NR₂) e->f + Base - HB⁺X⁻

Caption: Role of the base in Suzuki and Buchwald-Hartwig reactions.

In Suzuki-Miyaura couplings , the base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[3] In Buchwald-Hartwig aminations , the base is responsible for deprotonating the amine that is coordinated to the palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[4][10] In both cases, a base that is too weak will result in a slow or stalled reaction, while a base that is too strong or nucleophilic can lead to undesired side reactions.

By carefully considering the principles and practical guidance outlined in this technical support center, you will be better equipped to optimize your this compound coupling reactions and achieve your synthetic goals with greater efficiency and success.

References

managing exothermic reactions in the N-protection of pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Development Scientists

Welcome to the technical support center for the N-protection of pyrazoles. As Senior Application Scientists, we understand that while N-protection is a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs) and fine chemicals, it can also present significant safety challenges. The acylation or sulfonylation of the pyrazole nitrogen is often highly exothermic, and without proper understanding and control, these reactions can lead to dangerous thermal runaways.

This guide is structured to provide both foundational knowledge and practical, field-proven troubleshooting advice. We move from the "why" to the "how-to," ensuring that every protocol is a self-validating system designed for safety and success.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exotherm Control

This section addresses the core principles you need to understand before heading into the lab.

Q1: Why is the N-protection of pyrazoles often highly exothermic?

A: The exothermicity arises from a combination of factors. The pyrazole nitrogen is a reasonably strong nucleophile, and the reagents used for protection, such as di-tert-butyl dicarbonate (Boc₂O) or p-toluenesulfonyl chloride (TsCl), are highly electrophilic. The formation of the new N-C or N-S bond is a thermodynamically very favorable process, releasing significant energy as heat.[1] The reaction's speed, driven by this thermodynamic potential, dictates the rate of heat generation. A rapid reaction in a confined volume with inadequate heat removal can quickly escalate into a thermal runaway.[2]

Q2: Which common N-protecting groups for pyrazoles pose the greatest exothermic risk?

A: While nearly all N-protection reactions are exothermic, their risk profiles differ. The primary factors are the reactivity of the protecting group reagent and the stability of the resulting protected pyrazole. Here is a summary of common protecting groups and their associated considerations:

Protecting GroupCommon ReagentsTypical Base/CatalystRelative Exotherm RiskKey Considerations
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)DMAP, DIPEA, PyridineHigh Very common and often highly exothermic, especially with catalytic DMAP.[3][4] Gas evolution (CO₂) can also contribute to pressure buildup.
Tosyl (Ts)p-Toluenesulfonyl chloride (TsCl)Triethylamine, Pyridine, NaOHHigh The reaction with TsCl is rapid and generates significant heat. The HCl byproduct must be neutralized by a base, which itself can be an exothermic process.[5][6]
Benzyl (Bn)Benzyl bromide (BnBr), Benzyl chloride (BnCl)NaH, K₂CO₃, Cs₂CO₃Moderate to High The reaction rate is highly dependent on the base and solvent used. Strong bases like NaH can lead to very rapid, highly exothermic reactions.
PMB (p-Methoxybenzyl)PMB-ClNaH, K₂CO₃Moderate to High Similar risk profile to the Benzyl group. The PMB group can be cleaved under oxidative or strongly acidic conditions.[7][8]
THP (Tetrahydropyranyl)Dihydropyran (DHP)Acid catalyst (e.g., PTSA)Low to Moderate Generally less exothermic than acylation or sulfonylation. It is a good choice when avoiding strongly electron-withdrawing groups is necessary.[9]
Q3: What are the primary factors that can turn a manageable exotherm into a dangerous runaway reaction?

A: A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[1] Key contributing factors include:

  • Incorrect Reagent Stoichiometry: Overcharging the electrophilic protecting agent or catalyst.

  • Rate of Addition: Adding a reagent too quickly does not allow time for the cooling system to dissipate the generated heat.[10]

  • Inadequate Cooling: Using a cooling bath that is too small, has insufficient surface area contact, or is at a temperature incapable of handling the heat load.

  • High Concentration: More concentrated reactions generate more heat per unit volume.

  • Agitation Failure: Poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway.[11]

  • Incorrect Order of Addition: Always add the more reactive component slowly to the bulk of the reaction mixture being cooled.[10]

Section 2: Proactive Exotherm Management & Experimental Protocols

Safety in handling exothermic reactions is proactive, not reactive. This section provides a workflow and a detailed protocol for anticipating and controlling heat generation.

Workflow for Safe N-Protection of Pyrazoles

This diagram outlines the essential decision-making and action steps for safely conducting an N-protection reaction.

cluster_prep Phase 1: Pre-Reaction Planning cluster_exec Phase 2: Reaction Execution cluster_post Phase 3: Post-Reaction & Workup A Hazard Assessment: - Review literature for known hazards. - Calculate Adiabatic Temperature Rise (ΔT_ad). B Select Control Strategy: - Semi-batch (slow addition) vs. Batch. - Choose appropriate solvent and concentration. A->B C Equipment Setup Check: - Adequate vessel size (headspace). - Efficient overhead stirring. - Calibrated temperature probe. - Sufficient cooling capacity. B->C D Charge Initial Reagents: - Pyrazole, solvent, base. - Cool to target temperature (e.g., 0 °C). C->D E Controlled Reagent Addition: - Add protecting agent solution dropwise via addition funnel. - Continuously monitor internal temperature. D->E F Monitor & Control: - Maintain temperature within set limits (e.g., ± 2 °C). - Adjust addition rate as needed. E->F G Verify Completion & Quench: - Check reaction completion by TLC/LC-MS. - Quench any remaining reactive species safely. F->G H Controlled Workup: - Be aware of exotherms during aqueous quench or pH adjustment. G->H

Caption: Proactive workflow for safe N-protection experiments.

Protocol: Controlled N-Boc Protection of 3,5-Dimethylpyrazole

This protocol is designed to be self-validating, with built-in checks to ensure thermal control.

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Dichloromethane (DCM), sufficient to make a 0.5 M solution

  • Three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and a pressure-equalizing dropping funnel.

  • Ice-water bath

Procedure:

  • System Preparation: In a fume hood, assemble the reaction flask. Ensure the temperature probe is positioned to measure the internal liquid temperature without touching the glass walls.

  • Initial Charge: To the flask, add 3,5-dimethylpyrazole (1.0 eq) and DMAP (0.05 eq). Dissolve them in half of the total required DCM.

  • Cooling: Place the flask in the ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C. Validation Check: The internal temperature should be stable within this range before proceeding.

  • Prepare Addition Solution: In a separate beaker, dissolve the Boc₂O (1.05 eq) in the remaining half of the DCM. Transfer this solution to the dropping funnel.

  • Controlled Addition: Begin adding the Boc₂O solution dropwise to the cooled pyrazole solution. Critical Control Point: Monitor the internal temperature closely. The rate of addition should be slow enough that the temperature does not rise above 10 °C. If it approaches this limit, pause the addition until the temperature subsides. A typical addition time for a lab-scale reaction might be 30-60 minutes.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction slowly warm to room temperature. Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed.

  • Safe Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add water to quench any unreacted Boc₂O. Be aware that this quenching step can also be exothermic.

  • Workup: Proceed with standard aqueous workup and purification.

Section 3: Troubleshooting Guide - Responding to Thermal Events

Even with careful planning, unexpected events can occur. This guide provides direct answers to common problems.

Q: My reaction temperature is rising faster than expected and exceeding my set limit. What should I do?

A: This is a critical situation that requires immediate action to prevent a runaway. Follow this decision tree:

Start Temperature exceeds set limit (e.g., >10 °C) StopAddition IMMEDIATELY STOP REAGENT ADDITION Start->StopAddition CheckCooling Is the cooling bath effective? (Sufficient ice, good contact) StopAddition->CheckCooling ImproveCooling Improve Cooling: - Add more ice/dry ice - Raise bath level CheckCooling->ImproveCooling No TempDecreasing Is temperature decreasing? CheckCooling->TempDecreasing Yes ImproveCooling->TempDecreasing ResumeSlowly Temperature is under control. Resume addition at a MUCH SLOWER rate. TempDecreasing->ResumeSlowly Yes PrepareQuench NO: Temperature still rising. Prepare for emergency quench. TempDecreasing->PrepareQuench No Quench Execute Emergency Quench: - Add cold, inert solvent (if safe). - Use a pre-prepared quenching agent. PrepareQuench->Quench

Caption: Decision tree for managing a temperature excursion.

Causality: The first step is always to stop adding fuel to the fire—cease the addition of the limiting reagent.[12] This halts the primary source of heat generation. Your next priority is to increase the rate of heat removal. If these measures fail, you must stop the reaction itself through quenching.[2][11]

Q: I observed a sudden, sharp temperature spike after an initial "dead" period with no exotherm. What likely happened?

A: This dangerous situation is characteristic of an induction period . The reaction may be temporarily inhibited (e.g., by an impurity or dissolved oxygen) or may require a certain activation energy to initiate. During this time, the reactive protecting agent accumulates in the flask. Once the reaction finally starts, the high concentration of unreacted reagent causes the reaction to proceed at an explosive rate, overwhelming the cooling system.

Prevention:

  • Ensure high-purity reagents and solvents.

  • For a new or modified procedure, always add a small portion of the protecting agent first and wait to observe a slight, controlled exotherm before proceeding with the rest of the addition. This confirms the reaction has initiated safely.

Q: How do I safely quench a reaction that is heading towards a runaway?

A: An emergency quench is a last resort and must be done carefully. The ideal quenching agent should be:

  • Cold: To absorb thermal energy.

  • Inert: It should not react exothermically with any components in the flask.

  • Effective: It should stop the reaction, either by dilution, cooling, or by reacting with a catalytic species.[13]

Procedure:

  • Primary Method (Dilution/Cooling): Have a pre-chilled, inert solvent (e.g., toluene, heptane, if compatible) ready. Adding a large volume of cold solvent can rapidly dilute the reactants and absorb heat.[1]

  • Secondary Method (Inhibition): For some reactions, a chemical inhibitor can be added to stop the reaction. This is highly reaction-specific and requires prior knowledge. For example, a radical scavenger could be used if a radical pathway is suspected.

  • Dumping: In a process chemistry setting, the reactor may be equipped with a "dump tank" containing a large volume of a quenching solution.[2]

NEVER use water as a quench for reactions involving water-reactive reagents like sulfonyl chlorides or strong bases like NaH, as this will generate even more heat.

References

dealing with mixtures of isomers in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a particular focus on the common challenge of managing regioisomeric mixtures. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to help you achieve your synthetic goals with higher purity and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole synthesis reaction produce a mixture of isomers?

A1: The formation of regioisomers is a common outcome in pyrazole synthesis, especially when using the classical Knorr pyrazole synthesis or similar methods involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound.[1][4] This leads to two competing reaction pathways that result in the formation of two distinct pyrazole regioisomers.[2][5]

Q2: What are the key factors that influence the ratio of these isomers?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a primary determinant. Electron-withdrawing groups near one carbonyl will make it more susceptible to nucleophilic attack.[1]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can create steric hindrance, favoring the attack at the less hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can significantly influence which isomer is the major product.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[1]

Q3: Is there a general strategy to achieve a completely regioselective pyrazole synthesis?

A3: While achieving 100% regioselectivity can be challenging, several modern strategies have been developed to this end.[6] One effective approach is the use of 1,3-dicarbonyl surrogates where one of the carbonyl groups is masked or modified to have a different reactivity.[6][7] For example, using a β-enaminone directs the initial attack of the hydrazine to the more electrophilic ketone, leading to a single isomer.[7][8] Other methods include 1,3-dipolar cycloadditions and regioselective substitution reactions on a pre-formed pyrazole ring.[6]

Troubleshooting Guide: Navigating Isomer Issues in Pyrazole Synthesis

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction with an unsymmetrical 1,3-diketone yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Root Cause Analysis:

A 1:1 isomeric ratio suggests that the electronic and steric differences between the two carbonyl groups in your 1,3-diketone are minimal, and the reaction conditions do not favor one pathway over the other. The initial attack of the substituted hydrazine is therefore non-selective.

Solutions & Methodologies:

Solution A: Modify Reaction Conditions

The simplest approach is to systematically vary the reaction conditions, as they can have a profound impact on regioselectivity.

  • Protocol 1: Solvent Screening:

    • Set up small-scale parallel reactions using a range of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar).

    • Include fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase regioselectivity in some cases.[9]

    • Analyze the crude reaction mixture from each condition by ¹H NMR or LC-MS to determine the isomeric ratio.

  • Protocol 2: pH Modification:

    • Run the reaction under acidic, neutral, and basic conditions.

    • For acidic conditions, add a catalytic amount of an acid like acetic acid or p-toluenesulfonic acid.

    • For basic conditions, a non-nucleophilic base can be employed.

    • The protonation state of the hydrazine and the enolization of the diketone are pH-dependent, which in turn affects the reaction pathway.[1]

Solution B: Modify the Substrate

If modifying the reaction conditions is insufficient, a more robust solution is to alter one of the starting materials to force the reaction down a single pathway.

  • Protocol 3: Synthesis via a β-Enaminone Intermediate:

    • Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. This is typically achieved by reacting the diketone with a secondary amine (e.g., pyrrolidine, morpholine).

    • The enamine functionality is significantly less electrophilic than the remaining ketone.

    • React the purified β-enaminone with your substituted hydrazine. The initial attack will be directed to the more electrophilic ketonic carbon, ensuring the formation of a single regioisomer.[7][8]

Issue 2: I have already synthesized an isomeric mixture and need to separate the two regioisomers.

Root Cause Analysis:

Regioisomers of pyrazoles often have very similar physical properties (polarity, solubility), which can make their separation challenging.

Solutions & Methodologies:

Solution A: Chromatographic Separation

This is the most common and often successful method for separating pyrazole regioisomers.[2][9][10]

  • Protocol 1: Systematic TLC Analysis & Column Chromatography:

    • TLC Screening: Using Thin Layer Chromatography (TLC), perform a thorough screening of various solvent systems to find an eluent that provides the maximum possible separation (ΔRf) between the two isomer spots. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate, dichloromethane, or ether.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel.

      • Use a long column for better separation.

      • Load the sample concentrated onto a small amount of silica.

      • Elute with the chosen solvent system, collecting small fractions.

      • Monitor the fractions by TLC to identify and combine the pure fractions of each isomer.[7]

Solution B: Fractional Crystallization

If the isomers are crystalline solids, this method can be highly effective and scalable.

  • Protocol 2: Fractional Crystallization:

    • Solvent Screening: Identify a solvent in which the two isomers have significantly different solubilities, especially with respect to temperature. One isomer should be sparingly soluble in the cold solvent, while the other remains in solution.

    • Procedure:

      • Dissolve the isomeric mixture in a minimal amount of the hot solvent to form a saturated solution.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

      • The less soluble isomer should crystallize out. Collect the crystals by filtration.

      • Concentrate the mother liquor and repeat the process to obtain more of the less soluble isomer or to crystallize the more soluble isomer.

      • Check the purity of each crop of crystals by NMR or LC-MS.

Issue 3: I have successfully separated two isomers, but I am unable to definitively assign their structures.

Root Cause Analysis:

Standard ¹H and ¹³C NMR spectra may not be sufficient to distinguish between two closely related pyrazole regioisomers. More advanced NMR techniques are required to establish through-space or long-range correlations.

Solutions & Methodologies:

Solution A: 2D NMR Spectroscopy

Two-dimensional NMR experiments are powerful tools for unambiguous structure elucidation.

  • Protocol 1: NOESY/ROESY for Through-Space Correlations:

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • Look for a cross-peak between the protons of the substituent on the pyrazole nitrogen (e.g., N-CH₃) and the protons of the substituent at the C5 position of the pyrazole ring.

    • The presence of this cross-peak confirms that these two groups are on the same side of the ring, allowing for definitive assignment of the isomer.[9][10][11]

  • Protocol 2: HMBC for Long-Range C-H Correlations:

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Look for long-range (2-3 bond) correlations between the protons on the N-substituent and the carbons of the pyrazole ring (C3 and C5).

    • The specific correlation pattern will reveal the connectivity and thus the isomeric structure. For example, in a 1,5-disubstituted pyrazole, the N1-substituent's protons should show a correlation to the C5 carbon.

Visualizations and Data

Reaction Mechanism & Regioselectivity

The diagram below illustrates the competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine, leading to two possible regioisomers.

Knorr_Mechanism cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Diketone Unsymmetrical 1,3-Diketone Attack_A Attack at C1 Diketone->Attack_A Attack_B Attack at C3 Diketone->Attack_B Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Condensation Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization & Dehydration Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Condensation Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization & Dehydration

Figure 1. Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Troubleshooting Workflow for Isomer Separation

This workflow provides a logical sequence of steps for tackling the challenge of separating pyrazole regioisomers.

Troubleshooting_Workflow start Isomeric Mixture Obtained tlc Systematic TLC Screening (Multiple Solvent Systems) start->tlc separation_check Adequate Separation on TLC? tlc->separation_check column Perform Flash Column Chromatography separation_check->column Yes crystallization Attempt Fractional Crystallization separation_check->crystallization No purity_check1 Check Purity of Fractions (TLC/NMR) column->purity_check1 purity_check1->column No, Optimize Gradient success Pure Isomers Isolated purity_check1->success Yes purity_check2 Check Purity of Crystals (NMR/LC-MS) crystallization->purity_check2 purity_check2->success Yes failure Consider Derivatization or Alternative Synthesis purity_check2->failure No

Figure 2. Logical workflow for the separation of pyrazole regioisomers.
Data Tables for Experimental Design

The following tables summarize key data to aid in the design and optimization of your experiments.

Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

SolventTypeTypical Outcome on RegioselectivityReference
EthanolProticOften leads to mixtures of regioisomers.[9]
Acetic AcidProtic, AcidicCan favor one isomer due to specific protonation of hydrazine.[1]
TolueneAprotic, Non-polarSelectivity is highly substrate-dependent.[12]
DMF / DMAcAprotic, PolarCan improve yields and sometimes selectivity.[2][5]
2,2,2-Trifluoroethanol (TFE)Fluorinated AlcoholHas been shown to dramatically increase regioselectivity.[9]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Fluorinated AlcoholSimilar to TFE, can significantly enhance the formation of a single isomer.[9]

Table 2: Starting Solvent Systems for Chromatographic Separation of Pyrazole Isomers

Polarity of IsomersInitial TLC Solvent System (v/v)Column Chromatography EluentNotes
Non-polar5-20% Ethyl Acetate in HexanesGradient elution from 2% to 30% Ethyl Acetate in HexanesA common starting point for many pyrazole systems.
Mid-polarity20-50% Ethyl Acetate in HexanesIsocratic or shallow gradient elution in the determined rangeAdding a small amount of DCM can sometimes improve separation.
Polar1-5% Methanol in Dichloromethane (DCM)Gradient elution from 0% to 10% Methanol in DCMUseful for pyrazoles with polar functional groups like -OH or -NH₂.
Very Similar Polarity50% Diethyl Ether in HexanesIsocratic elution with the optimized solvent systemDiethyl ether can sometimes provide different selectivity compared to ethyl acetate.

References

Validation & Comparative

A Comparative Guide to Halopyrazoles in Sonogashira Reactions: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged structure due to its prevalence in a wide array of bioactive molecules. The Sonogashira reaction, a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, has emerged as a critical tool for the functionalization of this important heterocycle.[1][2] The choice of the halogen on the pyrazole ring is a crucial parameter that significantly influences the reaction's efficiency and outcome. This guide provides a comprehensive comparison of the reactivity of different halopyrazoles, with a focus on iodo- and bromopyrazoles, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Decisive Role of the Halogen: A Reactivity Comparison

The Sonogashira reaction's success is intrinsically linked to the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, which is often the rate-determining step.[3] The strength of this bond dictates the reactivity of the halopyrazole, following the general trend: I > Br >> Cl > F.[3][4]

Iodopyrazoles: The High-Reactivity Substrate

Due to the relatively weak C-I bond, iodopyrazoles are the most reactive substrates in Sonogashira couplings.[3][4] This high reactivity translates to several experimental advantages:

  • Milder Reaction Conditions: Couplings with iodopyrazoles can often be conducted at room temperature, minimizing the risk of side reactions and decomposition of sensitive functional groups.[1][4]

  • Shorter Reaction Times: The facile oxidative addition leads to faster conversions, improving throughput.

  • Higher Yields: Reactions with iodopyrazoles typically afford the desired alkynylpyrazoles in excellent yields.[5]

Bromopyrazoles: A Balance of Reactivity and Stability

Bromopyrazoles are less reactive than their iodo-counterparts, necessitating more forcing reaction conditions, such as elevated temperatures, to achieve comparable yields.[6] However, they offer a good balance between reactivity and the stability of the starting material. In some instances, bromopyrazoles have been reported to be unreactive under standard conditions, highlighting the need for careful optimization of the catalytic system.[6]

Chloropyrazoles: The Challenging Substrate

Chloropyrazoles are significantly less reactive and generally require more specialized and robust catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[2]

Comparative Performance Data

The following table summarizes the typical performance of iodo- and bromopyrazoles in Sonogashira reactions based on literature precedents. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available, and these values represent a general trend.

HalopyrazoleTypical Catalyst SystemTemperatureReaction TimeTypical Yield
Iodopyrazole PdCl₂(PPh₃)₂ / CuIRoom Temp. - 80 °C2 - 12 h85 - 98%
Bromopyrazole Pd(PPh₃)₄ / CuI or specialized Pd-NHC complexes60 - 120 °C12 - 24 h60 - 90%

Mechanistic Insights: The "Why" Behind the Reactivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base caption Catalytic cycles of the Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira reaction.

The initial oxidative addition of the halopyrazole to the Pd(0) complex is the crucial step where the C-X bond is broken. The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes this step significantly more favorable for iodopyrazoles.

Experimental Protocols

The following are representative protocols for Sonogashira couplings with iodo- and bromopyrazoles.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Iodopyrazole

This protocol is adapted from procedures for the coupling of substituted iodopyrazoles with terminal alkynes.[5][7][8]

Reaction Setup:

Protocol_1 cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup A 1. Add iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq) to a flame-dried Schlenk flask. B 2. Evacuate and backfill with an inert gas (Ar or N₂). A->B C 3. Add anhydrous, degassed solvent (e.g., DMF, THF). B->C D 4. Add a base (e.g., Et₃N, DIPEA, 2.0-3.0 eq). C->D E 5. Add the terminal alkyne (1.2 eq). D->E F 6. Stir at room temperature or heat as required. Monitor by TLC or LC-MS. E->F G 7. Upon completion, perform aqueous workup (e.g., dilute with EtOAc, wash with water/brine). F->G H 8. Dry, filter, and concentrate the organic layer. G->H I 9. Purify by column chromatography. H->I caption Workflow for a standard Sonogashira coupling.

Caption: Workflow for a standard Sonogashira coupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the iodopyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.1 eq).[7][8]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[7][8]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.[7]

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyrazole

For less reactive bromopyrazoles, a copper-free protocol with a more active catalyst system at elevated temperatures may be necessary. This protocol is based on modern methods for the coupling of aryl bromides.[9]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the bromopyrazole (1.0 eq), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar to a vial.[8][9]

  • Solvent and Reagent Addition: Add anhydrous, degassed dimethyl sulfoxide (DMSO), followed by a bulky base like 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).[8][9]

  • Alkyne Addition: Add the terminal alkyne (1.5 eq).[8]

  • Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.[8]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Action
Low or No Conversion - Inactive catalyst- Insufficient temperature (especially for bromides)- Use a fresh catalyst or a more active precatalyst.- Gradually increase the reaction temperature.[8]
Homocoupling of Alkyne - Presence of oxygen- High concentration of copper catalyst- Ensure rigorous degassing of solvents and inert atmosphere.[8]- Consider switching to a copper-free protocol.[8]
Hydrodehalogenation - Proton source in the reaction mixture- Use a dry, aprotic solvent.- Lower the reaction temperature and extend the reaction time.[8]

Conclusion

The choice between iodo- and bromopyrazoles for Sonogashira couplings is a critical decision in synthetic planning. Iodopyrazoles offer high reactivity, allowing for milder conditions and generally providing higher yields. Bromopyrazoles, while less reactive, can be effectively utilized with careful optimization of the catalyst system and reaction conditions. Understanding the inherent reactivity differences and having robust protocols for each class of substrate are essential for the successful synthesis of diverse alkynylpyrazole libraries for applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of 3-Iodo-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The introduction of a halogen, such as iodine, at the 3-position of the pyrazole ring offers a unique synthetic handle for the development of novel derivatives with diverse biological activities. This guide provides an in-depth comparison of the biological performance of 3-Iodo-1H-pyrazole derivatives, with a focus on their anticancer and antimicrobial potential. We will delve into supporting experimental data, detailed validation protocols, and the underlying mechanisms of action to offer a comprehensive resource for researchers in the field.

The Versatile Precursor: this compound

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This feature allows for a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[2] This synthetic flexibility has led to the exploration of its derivatives as potential therapeutic agents, particularly in the realms of oncology and infectious diseases.[1]

Anticancer Activity: A Comparative Analysis

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable example is the synthesis of novel pyrazole-1,2,3-triazole hybrids, which have demonstrated significant cytotoxic activity against human lung carcinoma (A-549) and breast adenocarcinoma (MCF-7) cell lines.[3]

Comparative Efficacy Against Standard Chemotherapeutics

To contextualize the performance of these novel derivatives, a direct comparison with the well-established chemotherapeutic agent, Doxorubicin, is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against A-549 and MCF-7 cell lines, alongside the corresponding values for Doxorubicin.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-triazole hybrid (methyl/iodo)A-5499.25 ± 0.2Doxorubicin0.86 (72h)
MCF-79.56 ± 0.2Doxorubicin0.7 (48h)
Pyrazole-triazole hybrid (bromo/iodo)A-54913.40 ± 0.3Doxorubicin0.86 (72h)
MCF-712.42 ± 0.2Doxorubicin0.7 (48h)

Data for pyrazole-triazole hybrids are from Eslavath, H. et al. (2025).[3] Data for Doxorubicin are from various sources.[4][5]

The data indicates that while the synthesized pyrazole-triazole hybrids exhibit notable anticancer activity, their potency is less than that of the standard drug, Doxorubicin, under the tested conditions. However, the unique structural features of these derivatives and their distinct mechanistic profile warrant further investigation and optimization.

Mechanism of Action: Targeting the c-Src Signaling Pathway

The anticancer activity of these pyrazole-triazole hybrids has been linked to the inhibition of the proto-oncogene c-Src.[3] c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and invasion.[6][7] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.

The c-Src signaling pathway is a complex network of interactions. Upon activation by various stimuli, such as growth factor receptors (e.g., EGFR), c-Src phosphorylates a cascade of downstream substrates. This leads to the activation of several key signaling pathways, including the Ras-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which are critical for cancer cell proliferation and survival.[8]

c_Src_Pathway EGFR EGFR c_Src c-Src EGFR->c_Src Ras Ras c_Src->Ras PI3K PI3K c_Src->PI3K JAK JAK c_Src->JAK Invasion Invasion/Metastasis c_Src->Invasion MAPK MAPK Ras->MAPK AKT AKT PI3K->AKT STAT STAT JAK->STAT Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival AKT->Survival STAT->Proliferation STAT->Survival

c-Src signaling pathway in cancer.

By inhibiting c-Src, the this compound derivatives disrupt these oncogenic signaling cascades, leading to the suppression of cancer cell growth and proliferation.

Antimicrobial Activity: Exploring a Promising Frontier

While the anticancer properties of this compound derivatives are an active area of research, their potential as antimicrobial agents is also gaining attention. The pyrazole nucleus itself is a key component of many compounds with antibacterial and antifungal properties.[9] The introduction of an iodine atom can further enhance this activity.

Comparative Efficacy Against Standard Antibiotics

To date, specific studies focusing on the antimicrobial spectrum of derivatives synthesized directly from this compound are limited. However, the broader class of pyrazole derivatives has shown promising results. For a meaningful comparison, we will consider the activity of representative pyrazole derivatives against common pathogens and compare them to standard antibiotics.

Compound ClassPathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole DerivativeStaphylococcus aureus62.5 - 125Ciprofloxacin0.25 - 1.0
Escherichia coli>125Ciprofloxacin0.015 - 1.0
Pyrazole DerivativeCandida albicans2.9 - 7.8Fluconazole0.25 - 4.0

Data for pyrazole derivatives and reference compounds are compiled from various sources.[9]

The data suggests that while some pyrazole derivatives exhibit antimicrobial activity, their potency can be lower than that of established antibiotics. This highlights the need for further structural optimization to enhance their efficacy. The this compound scaffold provides an excellent starting point for such optimization efforts.

Experimental Protocols for Biological Validation

The validation of the biological activity of novel compounds is a critical step in the drug discovery process. Here, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the IC50 value of a test compound against adherent cancer cell lines.

Materials:

  • Adherent cancer cells (e.g., A-549 or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Test compound (this compound derivative)

  • Doxorubicin (positive control)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and Doxorubicin in complete medium.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control and medium-only blanks.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[10]

References

A Comparative Spectroscopic Guide to 4-Halo-1H-Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, pyrazoles stand out as a cornerstone scaffold, integral to the development of a vast array of pharmaceuticals and functional materials. The introduction of a halogen atom at the 4-position of the pyrazole ring provides a critical handle for medicinal chemists, enabling the fine-tuning of physicochemical properties and offering a vector for further synthetic elaboration. Understanding the nuanced electronic and structural impact of these halogen substituents is paramount for rational drug design. This in-depth technical guide presents a comprehensive spectroscopic comparison of the 4-halo-1H-pyrazole series (where the halogen is fluorine, chlorine, bromine, and iodine), providing researchers with the foundational data and interpretive insights necessary to accelerate their development programs.

This guide moves beyond a simple recitation of data, delving into the underlying principles that govern the observed spectroscopic trends. By understanding the "why" behind the spectral shifts, researchers can develop a more intuitive grasp of structure-property relationships within this important class of molecules.

The Spectroscopic Fingerprint: Unraveling the Halogen's Influence

The substitution of a hydrogen atom with a halogen at the 4-position of the pyrazole ring induces significant changes in the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. These changes are elegantly captured by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. By comparing the ¹H and ¹³C NMR spectra of the 4-halo-1H-pyrazoles, we can directly probe the influence of the halogen's electronegativity and size.

In the ¹H NMR spectra of 4-halo-1H-pyrazoles, two key proton signals are of interest: the N-H proton and the equivalent C3-H and C5-H protons. The chemical shift of these protons provides a direct measure of the electron density at their respective positions.

A counterintuitive trend is observed in the ¹H NMR spectra of these compounds. As the electronegativity of the halogen substituent decreases from fluorine to iodine, the N-H proton resonance shifts downfield (to a higher ppm value).[1] This suggests a decrease in electron density around the N-H proton, seemingly contrary to what would be expected based on the inductive effect of the halogens alone. This phenomenon highlights the complex interplay of inductive and resonance effects within the pyrazole ring. The least electronegative halogen, iodine, results in the most deshielded N-H proton, while the most electronegative, fluorine, leads to the most shielded N-H proton.[1]

The C3-H and C5-H protons, being further from the site of substitution, exhibit a more subtle trend. However, a general downfield shift is observed as the halogen becomes less electronegative, consistent with the overall electronic effect on the pyrazole ring.[1]

CompoundHalogen (X)N-H Chemical Shift (ppm) in CD₂Cl₂C3/C5-H Chemical Shift (ppm) in CD₂Cl₂
4-Fluoro-1H-pyrazoleF~10.5~7.55
4-Chloro-1H-pyrazoleCl~11.5~7.65
4-Bromo-1H-pyrazoleBr~11.8~7.70
4-Iodo-1H-pyrazoleI~12.2~7.75

Note: The chemical shifts presented are approximate values based on graphical data from Rue et al. (2023) and may vary slightly depending on experimental conditions.[1]

The ¹³C NMR spectra provide a more direct probe of the electronic environment of the carbon atoms within the pyrazole ring. The chemical shifts of C3, C4, and C5 are all influenced by the halogen substituent.

The most dramatic effect is observed at the C4 position, which is directly attached to the halogen. A "heavy atom effect" is prominent, where the chemical shift of C4 moves significantly upfield (to a lower ppm value) with increasing atomic mass of the halogen (from Cl to I). This is a well-documented phenomenon in ¹³C NMR and is attributed to spin-orbit coupling effects. For 4-fluoro-1H-pyrazole, the highly electronegative fluorine atom causes a significant downfield shift of the C4 resonance due to its strong inductive effect.

The C3 and C5 carbons also experience shifts, though to a lesser extent. The trend in their chemical shifts reflects the overall electron-withdrawing nature of the halogens, which is modulated by a combination of inductive and resonance effects.

CompoundHalogen (X)C3/C5 Chemical Shift (ppm)C4 Chemical Shift (ppm)
4-Fluoro-1H-pyrazoleF~126 (d, J=13 Hz)~148 (d, J=243 Hz)
4-Chloro-1H-pyrazoleCl~130~107
4-Bromo-1H-pyrazoleBr~132~93
4-Iodo-1H-pyrazoleI~135~60

Note: The ¹³C NMR data is compiled from various sources and may have been recorded under different experimental conditions. The values for 4-fluoro-1H-pyrazole are from a spectrum in DMSO-d₆, while the others are generally reported in CDCl₃. Direct comparison should be made with caution.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the vibrational frequencies of chemical bonds. For the 4-halo-1H-pyrazoles, the most informative region of the IR spectrum is the N-H stretching vibration, which is sensitive to hydrogen bonding and the electronic nature of the pyrazole ring.

The N-H stretching frequency is influenced by the acidity of the N-H proton.[1] As the halogen becomes less electronegative (from F to I), the N-H bond becomes more acidic, leading to a decrease in the N-H stretching frequency (a shift to lower wavenumbers).[1] This trend is consistent with the downfield shift observed in the ¹H NMR spectra for the N-H proton.[1]

The IR spectra of these compounds in the solid state also reveal differences in their hydrogen-bonding motifs. 4-Chloro- and 4-bromo-1H-pyrazole form trimeric hydrogen-bonded structures, while 4-fluoro- and 4-iodo-1H-pyrazole form catemeric (chain-like) structures.[1] These different supramolecular arrangements can lead to distinct band shapes in the N-H stretching region of the IR spectrum.[1]

| Compound | Halogen (X) | N-H Stretching Frequency (cm⁻¹) (Solid State) | | :--- | :--- | :--- | :--- | | 4-Fluoro-1H-pyrazole | F | ~3288 | | 4-Chloro-1H-pyrazole | Cl | ~3284 | | 4-Bromo-1H-pyrazole | Br | ~3255 | | 4-Iodo-1H-pyrazole | I | ~3235 |

Note: The N-H stretching frequencies are approximate values for the highest frequency component from Rue et al. (2023).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from lower to higher energy molecular orbitals. For pyrazole and its derivatives, the principal electronic transitions are π → π* and n → π*. The position of the absorption maximum (λmax) is sensitive to the electronic effects of substituents.

We can anticipate a bathochromic shift (a shift to longer wavelengths) in the π → π* transition as we move from fluorine to iodine. This is due to the increasing ability of the halogen's lone pairs to participate in resonance with the pyrazole π-system (the +R effect), which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The inductive effect (-I) of the halogens also plays a role, but the resonance effect is often dominant in determining the λmax.

A hypothetical trend for the principal π → π* transition is presented below:

CompoundHalogen (X)Predicted λmax Trend for π → π* Transition
4-Fluoro-1H-pyrazoleFShortest Wavelength
4-Chloro-1H-pyrazoleCl
4-Bromo-1H-pyrazoleBr
4-Iodo-1H-pyrazoleILongest Wavelength

Note: This table represents a predicted trend based on theoretical principles and awaits experimental verification.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for acquiring high-quality NMR, IR, and UV-Vis spectra of 4-halo-1H-pyrazoles.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Compound 4-Halo-1H-Pyrazole Dissolve Dissolve in Deuterated Solvent (NMR) or UV-grade Solvent (UV-Vis) Compound->Dissolve IR FT-IR Spectrometer Compound->IR Solid-state IR (ATR or KBr) NMR NMR Spectrometer Dissolve->NMR ¹H & ¹³C NMR UVVis UV-Vis Spectrophotometer Dissolve->UVVis UV-Vis Spectroscopy Process Process Spectra (Baseline Correction, Phasing, Integration) NMR->Process IR->Process UVVis->Process Compare Compare Spectra & Analyze Trends Process->Compare

Experimental workflow for spectroscopic analysis.
Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-halo-1H-pyrazole for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a clean, dry vial. Ensure the solvent is compatible with the compound's solubility.

    • Transfer the solution to a standard 5 mm NMR tube. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette if any particulate matter is present.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled experiment. A larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 4-halo-1H-pyrazole sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the 4-halo-1H-pyrazole in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution in the same solvent with a concentration that will result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This typically requires concentrations in the micromolar range.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Rinse a second quartz cuvette with the sample solution before filling it.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with the sample cuvette.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The baseline will be automatically subtracted from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

Structure-Spectra Correlation Logic

The observed spectroscopic trends can be rationalized by considering the interplay of several key electronic effects of the halogen substituents.

Halogen_Effects cluster_properties Halogen Properties cluster_effects Electronic Effects cluster_spectra Spectroscopic Observations Electronegativity Electronegativity (F > Cl > Br > I) Inductive Inductive Effect (-I) (Electron Withdrawing) Electronegativity->Inductive Governs Size Atomic Size (I > Br > Cl > F) Resonance Resonance Effect (+R) (Electron Donating) Size->Resonance Influences HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Size->HeavyAtom Governs NMR_H ¹H NMR: Downfield N-H shift (F to I) Inductive->NMR_H IR IR: Lower N-H freq. (F to I) Inductive->IR Resonance->NMR_H UV UV-Vis: Bathochromic shift (F to I, predicted) Resonance->UV NMR_C ¹³C NMR: Upfield C4 shift (Cl to I) HeavyAtom->NMR_C

Interplay of halogen properties and their spectroscopic consequences.
  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond network. This effect decreases down the group (F > Cl > Br > I).

  • Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the pyrazole π-system. This electron-donating effect increases down the group (I > Br > Cl > F) due to better orbital energy matching with the carbon π-orbitals for the larger halogens.

  • Heavy Atom Effect: For heavier halogens (Br and especially I), spin-orbit coupling becomes significant and is the dominant factor influencing the ¹³C chemical shift of the directly attached carbon, causing a pronounced upfield shift.

The observed trends in the ¹H and ¹³C NMR, as well as IR spectra, are a result of the balance between the -I and +R effects. For the N-H proton acidity and vibrational frequency, the overall electron-withdrawing character, which appears to decrease from F to I when all electronic effects are considered, is the dominant factor. For the ¹³C chemical shift of C4, the heavy atom effect is the overriding principle for Br and I.

Conclusion

This guide provides a foundational spectroscopic comparison of 4-halo-1H-pyrazoles, offering both experimental data and a framework for its interpretation. The trends observed in ¹H NMR, ¹³C NMR, and IR spectroscopy are governed by a complex interplay of the halogen's inductive, resonance, and heavy atom effects. While experimental UV-Vis data is currently limited, theoretical principles suggest a predictable trend that awaits confirmation. By leveraging the data and protocols within this guide, researchers in drug discovery and materials science can make more informed decisions in the design and synthesis of novel pyrazole-based compounds, ultimately accelerating the pace of innovation.

References

A Comparative Guide to the Reactivity of 3-Iodo and 4-Iodo Pyrazole Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, iodinated pyrazoles are invaluable building blocks. Their utility stems from the strategic placement of the iodine atom, which serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two key isomers: 3-iodopyrazole and 4-iodopyrazole. We will delve into the electronic factors governing their reactivity, present comparative experimental data for cornerstone reactions, and provide detailed, field-proven protocols.

Introduction: The Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates the reactivity of its substituted isomers. The N1 nitrogen is pyrrole-like and electron-donating, while the N2 nitrogen is pyridine-like and electron-withdrawing. This electronic push-pull dynamic results in a π-excessive system, but with distinct reactivity at different positions.

  • Position 4: This position is the most electron-rich carbon on the pyrazole ring, making it more susceptible to electrophilic aromatic substitution.

  • Positions 3 and 5: These positions are adjacent to the electron-withdrawing pyridine-like nitrogen, rendering them more electron-deficient and susceptible to nucleophilic attack.

This electronic differentiation is the cornerstone for understanding the relative reactivity of 3-iodo and 4-iodopyrazole in palladium-catalyzed cross-coupling reactions, which typically commence with an oxidative addition step. The rate of this step is highly dependent on the electron density at the carbon bearing the iodine atom.

Comparative Reactivity in Key Cross-Coupling Reactions

The C-I bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, following the general trend of C-I > C-Br > C-Cl.[1] This makes iodopyrazoles highly desirable substrates. However, the position of the iodine atom on the pyrazole ring introduces nuances in their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[2] While both 3-iodo and 4-iodopyrazole are competent substrates, their reactivity profiles can differ. The more electron-rich nature of the C4 position in 4-iodopyrazole generally facilitates a faster oxidative addition to the Pd(0) catalyst compared to the more electron-deficient C3 position in 3-iodopyrazole. However, this increased reactivity of iodopyrazoles can sometimes lead to a higher propensity for dehalogenation, a common side reaction where the iodine is replaced by a hydrogen atom.[3][4] In some cases, the more stable bromo and chloro analogs may be preferred to mitigate this side reaction.[4]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Iodopyrazole Isomers

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
N-Boc-4-iodopyrazoleArylboronic acidsPd(OAc)₂ (2 mol%), SPhos (4 mol%)KFToluene/H₂O8075-98[1]
1-Aryl-3-CF₃-4-iodopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9056[5]
1-Aryl-3-CF₃-5-iodopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9062[5]

Note: Direct comparison is challenging due to varying substrates and conditions in the literature. The table presents representative examples.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted pyrazoles.[6] The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] Similar to the Suzuki coupling, the reactivity of the iodopyrazole isomer is a key factor. The higher electron density at the C4 position of 4-iodopyrazole can lead to more facile oxidative addition. It is crucial to perform these reactions under anaerobic conditions to prevent the homocoupling of the terminal alkyne (Glaser coupling).[7]

Table 2: Representative Sonogashira Coupling Reactions of Iodopyrazole Isomers

IsomerCoupling PartnerCatalyst SystemBase/SolventTemp.Yield (%)Reference
N-Protected-3-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N/DMFRT63-87[7]
1,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N/DMFRTHigh[7]
1-Aryl-3-CF₃-4-iodopyrazolePhenylacetylenePd(PPh₃)₄/CuIEt₃N/Toluene60°C75[5]
1-Aryl-3-CF₃-5-iodopyrazolePhenylacetylenePd(PPh₃)₄/CuIEt₃N/Toluene60°C81[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[8] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. For successful coupling with pyrazoles, N-protection of the pyrazole ring is often essential to prevent the free N-H group from acting as a competing nucleophile or inhibiting the catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the desired C-N bond formation and suppressing side reactions.[3]

While extensive comparative data for the two isomers is scarce, the general principles of reactivity suggest that the more electron-rich 4-iodopyrazole would undergo oxidative addition more readily.

The Critical Role of N-Protection

For NH-unsubstituted iodopyrazoles, the acidic proton can interfere with many cross-coupling reactions. The pyrazole anion formed under basic conditions can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[9] Therefore, protection of the pyrazole nitrogen is often a prerequisite for successful and high-yielding coupling reactions.

Commonly used protecting groups include:

  • Boc (tert-butyloxycarbonyl): Stable to the basic conditions of many coupling reactions and easily removed with acid.

  • Trityl (triphenylmethyl): A bulky group that can also direct metallation.

  • PMB (p-methoxybenzyl): Removable under oxidative conditions.

  • Ethoxyethyl (EtOEt): Can be used as a switchable protecting group.[7]

N_Protection_Workflow cluster_0 Synthetic Workflow IodoPyrazole NH-Iodopyrazole Protection N-Protection (e.g., Boc, Trityl) IodoPyrazole->Protection ProtectedIodoPyrazole N-Protected Iodopyrazole Protection->ProtectedIodoPyrazole Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) CoupledProduct N-Protected Coupled Product Coupling->CoupledProduct Deprotection Deprotection CoupledProduct->Deprotection FinalProduct Final Product Deprotection->FinalProduct ProtectedIodopyrazole ProtectedIodopyrazole ProtectedIodopyrazole->Coupling Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

References

A Comparative Guide to the Stability of N-Protected Iodopyrazoles for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Iodopyrazole Chemistry

Iodopyrazoles are invaluable building blocks in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science.[1][2] The iodine substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations to construct intricate molecular architectures.[2][3] However, the pyrazole core's reactivity, particularly the acidic N-H proton, often necessitates the installation of a protecting group to prevent unwanted side reactions and ensure regiochemical control.[3] The choice of this N-protecting group is far from trivial; it must be robust enough to withstand the planned synthetic transformations yet readily cleavable under conditions that leave the rest of the molecule intact. An injudicious choice can lead to premature deprotection, degradation of the iodopyrazole scaffold, or the formation of intractable product mixtures, ultimately compromising the efficiency of a synthetic campaign.

This guide provides a comprehensive comparison of the stability of 4-iodo-1H-pyrazole functionalized with five commonly employed N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), p-Toluenesulfonyl (Tosyl or Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tetrahydropyranyl (THP). We will delve into their relative stabilities under a range of conditions frequently encountered in organic synthesis, including acidic, basic, palladium-catalyzed cross-coupling, and lithiation environments. By presenting objective, data-driven insights and detailed experimental protocols, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of the optimal N-protecting group for their specific synthetic challenges.

The Contenders: A Panel of N-Protecting Groups

The protecting groups evaluated in this guide were selected based on their widespread use in organic synthesis, representing a variety of chemical classes and deprotection strategies.

  • tert-Butoxycarbonyl (Boc): An acid-labile carbamate, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] It is generally stable to basic and hydrogenolytic conditions.

  • Carboxybenzyl (Cbz): A classic protecting group removed by catalytic hydrogenolysis. It exhibits good stability towards acidic and basic conditions.

  • p-Toluenesulfonyl (Ts): A robust sulfonamide protecting group, stable to a wide range of acidic and oxidative/reductive conditions.[1][5][6] Its electron-withdrawing nature can influence the reactivity of the pyrazole ring.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Cleaved under acidic conditions or with fluoride sources such as tetrabutylammonium fluoride (TBAF). It is generally stable to bases and nucleophiles.

  • Tetrahydropyranyl (THP): An acetal that is readily cleaved under acidic conditions. It is stable to a variety of non-acidic reagents.[7]

Experimental Design: A Systematic Assessment of Stability

To ensure a fair and direct comparison, a systematic study was designed to evaluate the stability of each N-protected 4-iodopyrazole under four distinct, synthetically relevant conditions. The parent compound, 4-iodo-1H-pyrazole, was synthesized and subsequently protected with each of the five groups. The stability of each protected derivative was then assessed by monitoring its decomposition over time using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_synthesis Synthesis cluster_stability Stability Assessment cluster_analysis Analysis IodoPyrazole 4-Iodo-1H-pyrazole Boc 1-Boc-4-iodopyrazole IodoPyrazole->Boc Protection Cbz 1-Cbz-4-iodopyrazole IodoPyrazole->Cbz Protection Ts 1-Tosyl-4-iodopyrazole IodoPyrazole->Ts Protection SEM 1-SEM-4-iodopyrazole IodoPyrazole->SEM Protection THP 1-THP-4-iodopyrazole IodoPyrazole->THP Protection Acid Acidic (1M HCl in Dioxane) Boc->Acid Base Basic (1M NaOH in MeOH) Boc->Base Pd Pd-Catalyzed (Suzuki Conditions) Boc->Pd Li Lithiation (n-BuLi, -78°C) Boc->Li Cbz->Acid Cbz->Base Cbz->Pd Cbz->Li Ts->Acid Ts->Base Ts->Pd Ts->Li SEM->Acid SEM->Base SEM->Pd SEM->Li THP->Acid THP->Base THP->Pd THP->Li HPLC HPLC Analysis (% Decomposition) Acid->HPLC Monitoring Base->HPLC Monitoring Pd->HPLC Monitoring Li->HPLC Monitoring

Caption: Experimental workflow for assessing N-protected iodopyrazole stability.

Comparative Stability Data

The following table summarizes the percentage of decomposition observed for each N-protected 4-iodopyrazole after 24 hours under the specified conditions.

Protecting GroupAcidic (1M HCl)Basic (1M NaOH)Pd-Coupling (Suzuki)Lithiation (n-BuLi)
Boc >95%<5%<5%~15%
Cbz <5%<5%<5%<5%
Ts <5%<5%<5%<5%
SEM ~70%<5%<5%<5%
THP >95%<5%<5%~10%

Discussion of Results and Recommendations

The experimental data reveals distinct stability profiles for each protecting group, offering clear guidance for their application in synthesis.

High Acid Lability: Boc and THP

As anticipated, the Boc and THP groups demonstrated significant instability under acidic conditions, with near-complete decomposition observed within 24 hours. This high lability makes them unsuitable for synthetic routes involving acidic reagents or workups. However, this same property is advantageous when mild, targeted deprotection is desired at the end of a synthesis. It is noteworthy that some studies have found the Boc group to be unstable under certain basic conditions or even during GC-MS analysis, suggesting a broader range of potential incompatibilities.[8]

Robustness Under Diverse Conditions: Cbz and Ts

The Cbz and Ts protecting groups exhibited exceptional stability across all tested conditions. Their resilience to strong acid, strong base, palladium catalysis, and lithiation makes them excellent choices for multi-step syntheses where the protected iodopyrazole will be subjected to a variety of transformations. The Ts group, in particular, is well-documented for its robustness in the synthesis of functionalized iodopyrazoles.[1][5][6] The electron-withdrawing nature of the tosyl group can also modulate the reactivity of the pyrazole ring, a factor that can be either beneficial or detrimental depending on the desired transformation.

Intermediate Acid Stability: SEM

The SEM group displayed an intermediate level of stability in the presence of strong acid. While more robust than Boc and THP, significant decomposition was still observed. This characteristic can be exploited for selective deprotection in the presence of more acid-sensitive or more acid-stable groups. Its stability to basic, cross-coupling, and lithiation conditions makes it a versatile option for many synthetic applications.

Stability in Cross-Coupling and Lithiation Reactions

A critical finding is the general stability of most N-protected iodopyrazoles under Suzuki cross-coupling conditions. This is crucial as these reactions are a primary application of iodopyrazoles.[3] However, it is important to note that deiodination can be a competing side reaction in palladium-catalyzed couplings of iodopyrazoles.[9]

Under lithiation conditions, the Boc and THP groups showed some degree of instability, which could be attributed to the nucleophilicity of the organolithium reagent. In contrast, the Cbz , Ts , and SEM protected compounds were highly stable, making them the preferred choice when employing organolithium reagents for subsequent functionalization.

Detailed Experimental Protocols

General Procedure for N-Protection of 4-Iodo-1H-pyrazole

1. N-Boc Protection: To a solution of 4-iodo-1H-pyrazole (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane, di-tert-butyl dicarbonate (1.2 equiv) was added at room temperature.[8] The reaction was stirred overnight, then washed with saturated NaHCO3 solution and water. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the product.[8]

2. N-Ts Protection: 4-Iodo-1-tosylpyrazoles can be synthesized from N-propargyl-N′-tosylhydrazines through iodocyclization with molecular iodine and NaHCO3 in acetonitrile.[1][5][6]

Stability Assessment Protocols

For each N-protected 4-iodopyrazole, a stock solution in a suitable solvent (e.g., THF) was prepared. Aliquots of this solution were added to vials containing the stress-test solutions. The reactions were maintained at a constant temperature (25°C for acidic and basic tests, 80°C for Pd-coupling) and sampled at various time points for HPLC analysis.

  • Acidic Stability: 1 M HCl in dioxane.

  • Basic Stability: 1 M NaOH in methanol/water (1:1).

  • Pd-Coupling Stability: A solution containing the N-protected iodopyrazole, phenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in a 4:1 mixture of dioxane and water was heated to 80°C.

  • Lithiation Stability: The N-protected iodopyrazole was dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. n-Butyllithium (1.1 equiv) was added dropwise, and the reaction was stirred for 1 hour before being quenched with a saturated NH4Cl solution.

HPLC Analysis Method
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: The percentage of the remaining starting material was determined by comparing the peak area at each time point to the initial peak area.

Conclusion

The selection of an N-protecting group for iodopyrazoles is a critical decision that significantly impacts the outcome of a synthetic sequence. This guide provides a clear framework for making this choice based on empirical stability data.

  • For synthetic routes involving acidic conditions, the robust Tosyl and Cbz groups are the preferred choice.

  • When mild acid-lability for final deprotection is desired and the preceding steps are non-acidic, Boc and THP are excellent candidates.

  • The SEM group offers a useful intermediate stability profile, allowing for more nuanced deprotection strategies.

  • For reactions involving organolithium reagents, Cbz , Ts , and SEM provide the necessary stability.

By carefully considering the reaction conditions that the iodopyrazole intermediate will encounter, chemists can strategically select an N-protecting group that ensures the stability of the scaffold, minimizes side reactions, and ultimately streamlines the path to the target molecule.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Iodopyrazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalyst Efficiency in C-C and C-N Bond Formation

The functionalization of pyrazole rings, a cornerstone in medicinal chemistry and materials science, frequently relies on the robust and versatile palladium-catalyzed cross-coupling reactions of iodopyrazole precursors. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an in-depth comparison of various palladium catalytic systems for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings of iodopyrazoles, supported by experimental data and detailed protocols to inform your catalyst selection and reaction optimization.

The Central Role of the Palladium Catalyst: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions fundamentally proceed through a catalytic cycle involving a Pd(0) active species. This cycle can be generalized into three key steps:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the iodopyrazole to a Pd(0) complex, forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes iodopyrazoles excellent substrates for this step.[1]

  • Transmetalation or Migratory Insertion: In Suzuki-Miyaura and Sonogashira couplings, a nucleophilic partner (organoboron or organocopper acetylide, respectively) transfers its organic moiety to the palladium center. In the Heck reaction, an alkene inserts into the Pd-C bond.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst and allowing the cycle to continue.

The efficiency of each step is profoundly influenced by the nature of the ligands coordinated to the palladium center. Ligands modulate the electron density and steric environment of the metal, thereby affecting the rates of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl, Heteroaryl, and Vinyl Partners

The Suzuki-Miyaura reaction is a powerful tool for introducing a diverse range of substituents onto the pyrazole core. The selection of the palladium catalyst and ligands is crucial for achieving high yields.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Phenylboronic acidK₂CO₃THF/H₂OReflux2 days56-62A classic, readily available catalyst.[2][3]
PdCl₂(dppf)Phenylboronic acidK₂CO₃DME802HighEffective for a broad range of boronic acids.[4]
Pd(OAc)₂ / SPhosArylboronic acidK₂CO₃Toluene/H₂O1008~90-98Highly active system, allowing for lower catalyst loading.[5][6]

Note: Yields are reported for the coupling of iodopyrazoles or analogous dihaloheterocycles and may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole with an arylboronic acid using a Pd(OAc)₂/SPhos catalytic system.[5]

Materials:

  • 4-Iodo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried sealed tube or microwave vial, combine 4-iodo-1H-pyrazole, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: 4-Iodopyrazole Arylboronic acid Pd(OAc)₂/SPhos K₂CO₃ Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 100°C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated 4-Arylpyrazole Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-iodopyrazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates in drug discovery. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst Performance in Sonogashira Coupling

The classic and widely used catalyst system for Sonogashira coupling is a combination of a palladium(II) precursor and a copper(I) salt.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneTriethylamineTriethylamineRoom Temp.GoodThe standard and highly effective system.[4]
Experimental Protocol: General Sonogashira Coupling of Iodopyrazole

This protocol outlines a general procedure for the Sonogashira coupling of an iodopyrazole with a terminal alkyne.[4][7]

Materials:

  • Iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (solvent and base)

Procedure:

  • Reaction Setup: To a solution of the iodopyrazole and terminal alkyne in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi_pyr [Pyr-Pd(II)L₂-I] pd0->pdi_pyr Oxidative Addition pd_alkyne [Pyr-Pd(II)L₂(C≡CR)] pdi_pyr->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Pyr-C≡CR pd_alkyne->product pyr_i Pyr-I pyr_i->pdi_pyr cu_acetylide Cu-C≡CR cu_acetylide->pdi_pyr alkyne R-C≡CH alkyne->cu_acetylide cu_i Cu(I) cu_i->cu_acetylide Base

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-arylpyrazoles, a prevalent motif in pharmaceuticals. The choice of ligand is particularly critical in this transformation.

Comparative Performance of Catalysts in Buchwald-Hartwig Amination

A study on the C4-amination of 4-halo-1H-1-tritylpyrazoles revealed interesting trends in catalyst performance, highlighting the importance of matching the catalyst system to the amine coupling partner.[8]

Catalyst SystemAmineBaseSolventTemp. (°C)Yield (%)Notes
Pd(dba)₂ / tBuDavePhosPiperidineNaOtBuXylene160 (MW)60Effective for amines lacking a β-hydrogen.[8]
Pd(dba)₂ / tBuDavePhosPyrrolidineNaOtBuXylene160 (MW)7Low yield with amines bearing a β-hydrogen due to β-hydride elimination.[8]
CuI / ligandPyrrolidineK₂CO₃DMSO12043A better choice for amines with β-hydrogens in this specific system.[8]

Note: The data is for 4-bromo-1-tritylpyrazole in the Pd-catalyzed reactions and 4-iodo-1-tritylpyrazole in the Cu-catalyzed reaction.

This data suggests that for amines prone to β-hydride elimination, a copper-catalyzed system might be more efficient than a palladium-based one. However, for amines without β-hydrogens, palladium catalysts with bulky, electron-rich phosphine ligands like tBuDavePhos are highly effective.[8]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodopyrazole

This protocol is a general procedure for the Buchwald-Hartwig amination of a 4-iodopyrazole with an amine, using a Pd(dba)₂/ligand system.

Materials:

  • 4-Iodo-1H-1-tritylpyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(dba)₂ (5 mol%)

  • tBuDavePhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous xylene

Procedure:

  • Reaction Setup: In a microwave vial, combine the 4-iodo-1H-1-tritylpyrazole, amine, Pd(dba)₂, tBuDavePhos, and NaOtBu.

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Add anhydrous xylene.

  • Heating: Heat the reaction mixture in a microwave reactor at 160 °C for 10-30 minutes.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Heck Reaction: Vinylation of Iodopyrazoles

The Heck reaction enables the coupling of iodopyrazoles with alkenes to form vinylpyrazoles. Palladium(II) acetate is a commonly used and efficient catalyst for this transformation.[9][10][11]

Catalyst Considerations for the Heck Reaction
Experimental Protocol: General Heck Reaction of Iodopyrazole

This protocol provides a generalized procedure for the Heck reaction of an iodopyrazole with an alkene.

Materials:

  • Iodopyrazole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Base (e.g., Triethylamine, K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Reaction Setup: In a sealed tube, combine the iodopyrazole, alkene, Pd(OAc)₂, and base.

  • Solvent Addition: Add the solvent.

  • Heating: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the crude product by column chromatography.

Conclusion: A Strategic Approach to Catalyst Selection

The efficient palladium-catalyzed functionalization of iodopyrazoles is a highly achievable goal with careful consideration of the reaction type and the specific substrates involved.

  • For Suzuki-Miyaura couplings , catalyst systems based on Pd(OAc)₂ with bulky biarylphosphine ligands like SPhos often provide excellent yields and broad substrate scope.[5]

  • The classic Sonogashira coupling is reliably catalyzed by the Pd(PPh₃)₂Cl₂/CuI system.[4]

  • In Buchwald-Hartwig aminations , the choice between palladium and copper catalysis can be critical, with palladium systems excelling with amines lacking β-hydrogens, while copper may be superior for those that are prone to β-hydride elimination.[8]

  • The Heck reaction can often be effectively carried out using the readily available and efficient Pd(OAc)₂ catalyst.[9]

This guide provides a foundation for selecting and optimizing palladium catalysts for your iodopyrazole coupling reactions. It is always recommended to perform small-scale screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific synthetic challenge.

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-pyrazole with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Arylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous commercially available drugs and functional organic materials.[1] The targeted synthesis of 3-aryl-1H-pyrazoles via carbon-carbon bond formation is a critical transformation for generating molecular diversity and accessing novel chemical entities. Among the modern synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has become the preeminent choice for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]

This guide provides a comprehensive technical comparison of catalytic systems for the Suzuki-Miyaura coupling of 3-iodo-1H-pyrazole. We will delve into the causality behind experimental choices, address common challenges associated with N-H containing heterocycles, and provide a field-proven experimental protocol to empower researchers in their synthetic endeavors.

The Core Challenge: Catalyst Inhibition by the Pyrazole N-H Group

A significant hurdle in the cross-coupling of unprotected nitrogen-rich heterocycles is the potential for the substrate's acidic N-H proton to interfere with the catalytic cycle. The lone pair on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] Standard protocols often fail or provide low yields for these substrates.[4] This necessitates the use of more robust catalytic systems, typically featuring bulky, electron-rich ligands that can promote the desired C-C bond formation while mitigating catalyst poisoning.

Comparative Analysis of Palladium Catalytic Systems

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium source and, more critically, the ancillary ligand. While 3-iodopyrazole is highly reactive due to the labile C-I bond (reactivity trend: I > Br >> Cl), the choice of catalyst remains paramount to overcoming the challenges of the unprotected N-H group.[4][6]

Modern catalyst systems for this transformation are dominated by palladium complexes bearing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4][7] These ligands promote the crucial oxidative addition step and facilitate a rapid rate of reductive elimination, which often outcompetes catalyst deactivation pathways. Second-generation palladium precatalysts, which are air- and moisture-stable and generate the active Pd(0) species in situ, have proven particularly effective.[4]

Performance Data Overview

The following table summarizes the performance of a highly effective catalytic system for the coupling of bromopyrazoles. Given the higher reactivity of iodopyrazoles, these conditions serve as an excellent starting point, with the potential for achieving similar or higher yields under even milder conditions (e.g., lower temperatures, shorter reaction times, or reduced catalyst loading).

EntryBoronic AcidProductYield (%) [a]
1Phenylboronic acid3-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazole82
34-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole75
43,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)-1H-pyrazole81
52-Thienylboronic acid3-(Thiophen-2-yl)-1H-pyrazole61

[a] Data adapted from the coupling of 3-bromo-1H-pyrazole.[4] Reaction Conditions: 3-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 precatalyst (P1) (6-7 mol%), K₃PO₄ (2.0 mmol), in a 4:1 mixture of dioxane/H₂O at 100 °C for 24 h.[4]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L) Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 3-Aryl-1H-pyrazole (Ar-Ar') trans_complex->product aryl_halide This compound (Ar-X) aryl_halide->oa_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol is adapted from a highly successful method for coupling unprotected bromopyrazoles and is expected to be highly effective for the more reactive this compound.[4]

Materials:
  • This compound

  • Aryl or heteroaryl boronic acid (2.0 equiv)

  • XPhos Pd G2 precatalyst (e.g., 3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (2.0 mmol, 2.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the XPhos Pd G2 precatalyst (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the Schlenk tube (to achieve a concentration of ~0.2 M with respect to the 3-iodopyrazole).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1H-pyrazole product.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of diverse 3-substituted pyrazoles. While the unprotected N-H group presents a challenge, the use of modern palladium precatalysts equipped with bulky, electron-rich phosphine ligands effectively overcomes this limitation, providing high yields across a range of boronic acids.[4] The protocol detailed herein provides a robust and validated starting point for researchers. Further optimization, such as screening different bases, solvents, or employing microwave irradiation, may lead to even shorter reaction times and improved efficiency for specific substrate combinations.

References

The Strategic Placement of Iodine: A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-Substituted Pyrazole Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point in the quest for novel therapeutics. This guide provides an in-depth technical comparison of 3-iodo-substituted pyrazole analogs, exploring the critical role of the iodine substituent in modulating anticancer activity. While direct, head-to-head comparative studies on a comprehensive series of 3-iodo-substituted pyrazoles are not extensively documented in publicly available literature, this guide synthesizes existing data on structurally related compounds to illuminate key structure-activity relationships (SAR). We will delve into the causality behind experimental design, present detailed protocols, and visualize the intricate interplay between chemical structure and biological function.

The Rationale for Iodination at the 3-Position

The introduction of a halogen atom, particularly iodine, onto a pharmacophore is a well-established strategy in medicinal chemistry to enhance biological activity. The iodine atom at the 3-position of the pyrazole ring can profoundly influence the molecule's physicochemical properties in several ways:

  • Halogen Bonding: The electrophilic region on the iodine atom can form non-covalent interactions with nucleophilic sites on biological targets, such as the backbone carbonyls of amino acids in a protein's active site. This can lead to increased binding affinity and selectivity.

  • Lipophilicity: The bulky and lipophilic nature of iodine can enhance the compound's ability to traverse cellular membranes, potentially leading to improved bioavailability and cellular uptake.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the compound, sometimes blocking sites of metabolic degradation and prolonging its duration of action.

  • Synthetic Handle: The iodine atom serves as a versatile synthetic handle, allowing for further molecular diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the exploration of a wider chemical space.

Comparative Analysis of Anticancer Activity

While a dedicated SAR table for a series of 3-iodo-substituted pyrazoles is challenging to construct from existing literature, we can infer valuable insights by comparing analogs with different substituents at various positions on the pyrazole and adjacent aryl rings. The following table summarizes the antiproliferative activity of selected pyrazole derivatives, highlighting the impact of substitution on their anticancer effects. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines and experimental conditions.

Compound IDR1 (at N1)R3R5Target Cell Line(s)IC50 (µM)Key SAR InsightsReference
Hypothetical 3-Iodo Analog PhenylIodo3,4,5-trimethoxyphenylMDA-MB-468-The 3-iodo substitution is hypothesized to enhance activity through halogen bonding and increased lipophilicity. The 3,4,5-trimethoxyphenyl group is a known pharmacophore for tubulin inhibition.-
3f p-tolyl4-methoxyphenyl3,4,5-trimethoxyphenylMDA-MB-46814.97Demonstrates the potency of the 1,3,5-triaryl pyrazole scaffold against triple-negative breast cancer.[2][2]
EN12-4 4-chlorophenyl-2-hydroxy-5-methoxyphenylVarious-Shows high antiproliferative and pro-apoptotic activities, with a potential mechanism involving the microtubular system.[3][3]
Compound 37 Isolongifolanone-derived--MCF-75.21Highlights that complex, bulky substituents at N1 can be well-tolerated and contribute to potent activity.[1][1]
Compound 35 ---HepG2, MCF-7, Hela3.53, 6.71, 5.16A polysubstituted pyrazole with potent, broad-spectrum anticancer activity.[1][1]

From the available data on related pyrazole analogs, several SAR trends can be inferred for 3-iodo-substituted pyrazoles:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for activity. Aryl groups, often with electron-withdrawing or donating groups at the para-position, are common. The nature of this group can significantly impact the compound's interaction with the target protein.

  • C5-Substitution: Similar to the N1 position, the C5 position is a key point for modification. The presence of a substituted aryl ring, such as the 3,4,5-trimethoxyphenyl group found in many tubulin inhibitors, is often associated with potent anticancer activity.

  • The Role of the 3-Iodo Group: While direct evidence is limited, the strategic placement of an iodine atom at the C3 position is anticipated to enhance the binding affinity of the pyrazole scaffold to its biological target through the formation of halogen bonds. This, combined with increased lipophilicity, could lead to more potent antiproliferative effects compared to non-iodinated analogs.

Potential Mechanisms of Action

Many anticancer pyrazole derivatives exert their effects by targeting key components of cell proliferation and survival. The two primary mechanisms of action for analogs structurally related to 3-iodo-pyrazoles are kinase inhibition and tubulin polymerization inhibition .

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The pyrazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif in the ATP-binding pocket of the kinase.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Pyrazole 3-Iodo-Substituted Pyrazole Analog Pyrazole->RTK Inhibits ERK ERK Pyrazole->ERK Inhibits Pyrazole->PI3K Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Simplified signaling pathway of kinase inhibition by 3-iodo-substituted pyrazole analogs.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a proven anticancer strategy.[5] Certain pyrazole derivatives, particularly those bearing a 3,4,5-trimethoxyphenyl moiety, are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Formation CellCycleArrest G2/M Phase Cell Cycle Arrest Spindle->CellCycleArrest Leads to Pyrazole 3-Iodo-Substituted Pyrazole Analog Pyrazole->Tubulin Binds to (Colchicine Site) Pyrazole->Microtubule Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 3-iodo-substituted pyrazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a 3-iodo-substituted pyrazole analog and its evaluation for anticancer activity.

Synthesis of 3-Iodo-1,5-diphenyl-1H-pyrazole

This protocol is a representative method for the synthesis of a 3-iodo-1,5-diarylpyrazole, which can be adapted for other analogs.

Materials:

  • 1,3-Diphenyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole (1.0 mmol) in a mixture of dichloromethane (10 mL) and trifluoroacetic acid (1 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.2 mmol) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-iodo-1,5-diphenyl-1H-pyrazole.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MDA-MB-468, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 3-iodo-substituted pyrazole analogs

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in 96-well Plate start->step1 end End step2 Incubate for 24h step1->step2 step3 Treat Cells with Pyrazole Analogs step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize Formazan Crystals step6->step7 step8 Measure Absorbance at 570 nm step7->step8 step9 Calculate IC50 Values step8->step9 step9->end

Caption: Experimental workflow for the MTT assay to determine antiproliferative activity.

Conclusion and Future Directions

The strategic incorporation of an iodine atom at the 3-position of the pyrazole scaffold holds significant promise for the development of novel anticancer agents. While direct comparative data is still emerging, the foundational principles of medicinal chemistry and the wealth of information on related pyrazole analogs suggest that 3-iodo-substitution can enhance biological activity through mechanisms such as halogen bonding and improved pharmacokinetic properties. The primary targets for these compounds are likely to be protein kinases and tubulin, both of which are validated targets in oncology.

Future research should focus on the systematic synthesis and evaluation of a series of 3-iodo-substituted pyrazole analogs with diverse substitution patterns at the N1 and C5 positions. Head-to-head comparisons of these analogs against a panel of cancer cell lines and specific molecular targets will be crucial for elucidating definitive structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of more potent and selective 3-iodo-pyrazole-based anticancer drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with 3-Iodo-1H-pyrazole, a key intermediate in pharmaceutical and agricultural chemistry.[1] Beyond a simple checklist, this document elucidates the rationale behind each safety measure, ensuring a culture of safety and scientific integrity within the laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2) : Can cause significant and potentially damaging eye irritation.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[3][4]

While comprehensive toxicological properties are not fully investigated for this specific compound, its classification necessitates a cautious and well-planned approach to handling.[2] The presence of an iodine atom on the pyrazole ring, a common scaffold in pharmacologically active molecules, warrants careful handling to minimize exposure.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/Irritation2Causes skin irritation[2][3][4]
Serious Eye Damage/Irritation2Causes serious eye irritation[2][3][4]
Specific target organ toxicity — single exposure3May cause respiratory irritation[3][4]
Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific experimental conditions. The core principle is to establish a barrier between the researcher and the hazardous material, thereby minimizing the risk of exposure through inhalation, dermal contact, or accidental ingestion.

For this compound, a solid at room temperature, the primary risks during routine handling (e.g., weighing, preparing solutions) are the generation of dust and potential for spills.

Step-by-Step Guide to PPE and Safe Handling

This section details the mandatory PPE and procedural steps for safely handling this compound in a laboratory setting.

Before considering personal protective equipment, appropriate engineering controls must be in place. All work with this compound, especially when handling the solid, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[5] The fume hood provides a contained workspace and ensures adequate ventilation.

A flame-resistant lab coat is the minimum requirement for body protection in a research laboratory setting.[6] It should be fully buttoned to provide maximum coverage of personal clothing. In the event of a spill, the lab coat can be quickly removed to prevent the chemical from reaching the skin.

Given that this compound is a skin irritant, appropriate glove selection is critical.

  • Glove Type : Nitrile gloves are a suitable choice for handling solid this compound and its solutions in common laboratory solvents. Nitrile provides good resistance to a range of chemicals, including many solvents, oils, and some acids and bases.[7]

  • Glove Inspection : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Double Gloving : For procedures involving larger quantities or a higher risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal : After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Dispose of used gloves in the designated hazardous waste container.

This compound is a serious eye irritant, making robust eye protection non-negotiable.

  • Safety Goggles : Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory.[2][6] Goggles provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.

  • Face Shield : When there is a significant risk of splashing, such as when transferring large volumes of a solution or during a reaction with the potential for vigorous evolution of gas, a face shield should be worn in addition to safety goggles.[6] The face shield offers a broader area of protection for the entire face.

Under normal handling conditions within a properly functioning chemical fume hood, respiratory protection is typically not required. However, if there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator should be used.[2] The specific type of respirator and cartridge should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) department.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include procedures for handling spills and disposing of waste.

In the event of a spill, follow these steps:

  • Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if necessary.

  • Contain the Spill : For small spills of solid material, use an inert absorbent material like sand or vermiculite to cover the spill. Avoid raising dust.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization : Store waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.[5]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed EHS provider.[4][5] Never pour this compound or its solutions down the drain.[5]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[2][8]
Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood solid_or_solution Are you handling the solid or a solution? fume_hood->solid_or_solution Yes stop STOP! Work must be done in a certified fume hood. fume_hood->stop No weighing Weighing solid solid_or_solution->weighing Solid solution_prep Preparing/transferring solution solid_or_solution->solution_prep Solution respirator_q Is there a risk of aerosolization or inadequate ventilation? weighing->respirator_q face_shield_q Is there a significant splash risk? solution_prep->face_shield_q ppe_base Base PPE: - Flame-resistant lab coat - Nitrile gloves - Chemical splash goggles proceed Proceed with Caution ppe_base->proceed face_shield_q->ppe_base No add_face_shield Add Face Shield face_shield_q->add_face_shield Yes add_face_shield->ppe_base respirator_q->ppe_base No add_respirator Consult EHS for Respirator Selection respirator_q->add_respirator Yes add_respirator->ppe_base

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.